Tris(p-nitrobenzyl) Phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
tris[(4-nitrophenyl)methyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O10P/c25-22(26)19-7-1-16(2-8-19)13-32-35(31,33-14-17-3-9-20(10-4-17)23(27)28)34-15-18-5-11-21(12-6-18)24(29)30/h1-12H,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVYCNYEQFSMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322625 | |
| Record name | Tris(p-nitrobenzyl) Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66777-93-3 | |
| Record name | Tris(4-nitrobenzyl) phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(p-nitrobenzyl) Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of Tris(p-nitrobenzyl) Phosphate
Executive Summary
Tris(p-nitrobenzyl) phosphate is a specialized organophosphate ester distinguished by its three p-nitrobenzyl moieties. While structurally related to other phosphate esters, its primary scientific value lies in the photolabile nature of the p-nitrobenzyl groups. This property allows for the precise, light-induced cleavage of the benzyl-phosphate bond, positioning the molecule as a "caged" phosphate source. This guide provides an in-depth exploration of the synthesis, physicochemical properties, core reactivity—with a focus on photochemical cleavage—and the burgeoning applications of this compound in drug development, cell signaling research, and materials science. It is designed to serve as a comprehensive resource for researchers and professionals seeking to leverage the unique capabilities of this photoactivatable compound.
Introduction
Organophosphate esters are a broad class of compounds with immense importance, ranging from vital roles in biochemistry (e.g., ATP, DNA) to widespread use as pesticides and flame retardants. Within this class, molecules designed for specific, stimulus-responsive activity represent a frontier in chemical biology and materials science. This compound emerges as a key player in this domain.
Unlike its aryl analogue, Tris(p-nitrophenyl) phosphate—a well-known chromogenic substrate for phosphatases[1]—the utility of this compound is not derived from enzymatic turnover. Instead, its functionality is rooted in the principles of photochemistry. The p-nitrobenzyl group is a canonical photolabile protecting group (PPG), often called a "photocage," which can be cleaved upon exposure to UV light.[2][3][4] This allows for the release of a protected molecule, in this case, phosphate, with high spatial and temporal precision.[4][5] This guide elucidates the chemical principles that underpin this functionality and explores its practical applications.
Physicochemical and Structural Properties
A foundational understanding of this compound begins with its basic molecular and physical characteristics. These properties govern its handling, solubility, and reactivity in various experimental systems.
| Property | Value | Source(s) |
| CAS Number | 66777-93-3 | [6][7] |
| Molecular Formula | C₂₁H₁₈N₃O₁₀P | [6][7] |
| Molecular Weight | 503.36 g/mol | [6][7] |
| Appearance | Solid, powder or crystalline form | |
| Solubility | Soluble in DMSO | [6] |
| Storage Conditions | -20°C, protected from light | [6] |
Synthesis and Purification
The synthesis of this compound, while not extensively detailed in dedicated literature, follows established principles of organophosphate chemistry. A logical and widely applicable method involves the reaction of phosphorus oxychloride with p-nitrobenzyl alcohol.
General Synthetic Pathway
The core of the synthesis is the formation of three ester linkages between the phosphorus center and the alcohol. This reaction generates hydrochloric acid as a byproduct, which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion and prevent unwanted side reactions.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol (Exemplary)
This protocol is a representative methodology based on standard organophosphorus synthesis techniques.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0°C in an ice bath.
-
Causality: Anhydrous conditions are critical because phosphorus oxychloride and the intermediate chlorophosphates are highly reactive towards water, which would lead to undesired phosphoric acid byproducts.
-
-
Reagent Addition: Slowly add phosphorus oxychloride (1.0 eq) to the stirred solvent. In a separate flask, dissolve p-nitrobenzyl alcohol (3.1 eq) and anhydrous pyridine (3.1 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the phosphorus oxychloride solution at 0°C.
-
Causality: A slight excess of the alcohol and base ensures complete consumption of the phosphorus oxychloride. Dropwise addition at low temperature controls the exothermic reaction. Pyridine acts as a nucleophilic catalyst and an acid scavenger.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with cold dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Causality: Each washing step is designed to remove specific impurities, leading to a cleaner crude product for purification.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Causality: Chromatography is essential to separate the desired product from unreacted starting materials and any di- or mono-substituted byproducts, ensuring high purity.
-
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. The following are the expected spectroscopic signatures for this compound based on its chemical structure.
| Technique | Expected Signature |
| ¹H NMR | • ~8.2 ppm (d, 6H): Aromatic protons ortho to the nitro group. • ~7.5 ppm (d, 6H): Aromatic protons meta to the nitro group. • ~5.2 ppm (d, 6H): Benzylic methylene protons (CH₂), showing coupling to the ³¹P nucleus (JH-P ≈ 8-10 Hz). |
| ¹³C NMR | • ~148 ppm: Aromatic carbon bearing the NO₂ group. • ~142 ppm: Aromatic carbon bearing the CH₂O- group. • ~128 ppm, ~124 ppm: Remaining aromatic carbons. • ~70 ppm: Benzylic carbon (CH₂), likely showing C-P coupling. |
| ³¹P NMR | A single peak in the characteristic phosphate triester region, typically between 0 and -20 ppm. |
| IR (cm⁻¹) | • ~1520 & ~1350: Strong asymmetric and symmetric N-O stretching of the nitro group. • ~1280: Strong P=O stretching. • ~1020: P-O-C stretching. |
| UV-Vis | Strong absorbance in the UV region (typically λmax ~270-280 nm) due to the p-nitrophenyl chromophore. This absorbance is essential for initiating the photochemical cleavage. |
| HPLC | A single sharp peak under appropriate conditions (e.g., reverse-phase C18 column) to confirm purity. |
Core Chemical Reactivity
The chemical behavior of this compound is dominated by two key functionalities: its susceptibility to photochemical cleavage and the general reactivity of its phosphate triester core.
Photochemical Cleavage (Photolysis)
The most significant chemical property is its role as a "caged" phosphate. Upon irradiation with UV light (typically in the 300-365 nm range), the p-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond and the release of phosphoric acid.[8]
The mechanism is analogous to the well-studied Norrish Type II reaction for o-nitrobenzyl compounds.[4] An incident photon excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon.[4] This forms a transient aci-nitro intermediate that rapidly rearranges to release the caged molecule and form a nitrosobenzaldehyde byproduct.[9]
Caption: Key steps in the photochemical release of phosphate.
This light-triggered release provides exquisite external control, allowing researchers to initiate phosphate-dependent biological processes at a desired time and location.[2][10]
Hydrolytic Stability and Cleavage
Like other phosphate triesters, this compound is susceptible to hydrolysis, though it is generally stable under neutral physiological conditions in the dark.[11] The reaction can be catalyzed by acid or base.
-
Base-Catalyzed Hydrolysis: This typically proceeds via nucleophilic attack of a hydroxide ion at the electrophilic phosphorus center.[12][13] The mechanism can be either a concerted process or a stepwise pathway involving a pentacovalent phosphorane intermediate, depending on the nature of the leaving groups.[12][14]
-
Enzymatic Hydrolysis: While aryl phosphates are excellent substrates for enzymes like phosphotriesterases,[15] the benzyl ester linkage in this molecule may be cleaved less efficiently. However, non-specific phosphatase or esterase activity could potentially lead to degradation.
Applications in Research and Drug Development
The unique ability to release phosphate on demand makes this compound a powerful tool for probing and controlling biological systems.
"Caged" Phosphate for Cellular Signaling
Many cellular processes are regulated by phosphorylation and dephosphorylation. By introducing a cell-permeable version of caged phosphate, researchers can photolytically release a pulse of inorganic phosphate (Pi) inside a cell to study its downstream effects on signaling cascades, metabolic pathways, or ion channel activity.[16][17]
Photolabile Prodrug Development
The "caged" concept is central to modern prodrug design.[18] A bioactive molecule containing a phosphate group (e.g., a phosphorylated drug or a nucleotide analogue) can be rendered inactive by esterification with p-nitrobenzyl groups. This prodrug can be administered systemically, but its activation is confined to a specific tissue or region that is irradiated with light, minimizing off-target effects.
Caption: Workflow for targeted drug activation using a photocaged phosphate strategy.
Light-Responsive Materials
The photolabile nature of the p-nitrobenzyl group can be incorporated into polymers and biomaterials. For example, this compound could be used as a photo-activatable cross-linker or as a pendant group on a polymer backbone. Upon irradiation, the cleavage of the phosphate ester would change the material's properties, such as its solubility, charge density, or ability to degrade, enabling applications in tissue engineering and controlled-release depots.
Safety and Handling
This compound should be handled with standard laboratory precautions for organic chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container at -20°C, protected from light to prevent premature degradation.[6]
Conclusion
This compound is more than just a stable organophosphate; it is a sophisticated molecular tool engineered for photo-control. Its key chemical property—the light-induced cleavage of its p-nitrobenzyl groups—provides a powerful method for the spatiotemporally controlled release of phosphate. This functionality opens up exciting avenues in chemical biology for dissecting signaling pathways, in pharmacology for designing next-generation prodrugs with reduced systemic toxicity, and in materials science for creating smart, light-responsive systems. As optical technologies become more advanced, the utility and application of precisely controlled molecules like this compound are set to expand significantly.
References
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Guthrie, J. P. (2012). Theoretical Study of the Importance of the Spectator Groups on the Hydrolysis of Phosphate Triesters. The Journal of Organic Chemistry. [Link]
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Gomes, D. E. B., et al. (2018). Base Mechanism to the Hydrolysis of Phosphate Triester Promoted by the Cd2+/Cd2+ Active site of Phosphotriesterase: A Computational Study. ACS Publications. [Link]
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Tarrat, A., et al. (2010). Alkaline hydrolysis of phosphate triesters in solution: Stepwise or concerted? A theoretical study. ResearchGate. [Link]
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Clutch Prep. (2024). Hydrolysis of Phosphate Esters Explained. Clutch Prep. [Link]
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Guthrie, J. P. (2012). Theoretical Study of the Importance of the Spectator Groups on the Hydrolysis of Phosphate Triesters. R Discovery. [Link]
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Zayat, L., et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]
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Levantino, M., et al. (2022). Using photocaging for fast time-resolved structural biology studies. ResearchGate. [Link]
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Various Authors. (2023). Photolabile Protecting Groups and Linkers. ResearchGate. [Link]
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Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]
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Levantino, M., et al. (2022). Using photocaging for fast time-resolved structural biology studies. PMC - NIH. [Link]
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Hartmann, J., et al. (2021). Immunoengineering of a Photocaged 5´‐triphosphate Oligoribonucleotide Ligand for Spatiotemporal Control of RIG‐I Activation in Cancer. ResearchGate. [Link]
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da Silva, J. F. C., et al. (2005). A Comparison between Kinetic Parameters from the Synthesis of Tris(p-nitrophenyl)phosphite and Tris(p-nitrophenyl)phosphate. American Chemical Society. [Link]
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Shah, R. B., et al. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science. [Link]
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Havinga, E., et al. (1956). Photochemical acceleration of the hydrolysis of nitrophenyl phosphates and nitrophenyl sulphates. ResearchGate. [Link]
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Aime, C., et al. (2013). Synthesis and Characterization of Cell-Permeable Caged Phosphates that Can Be Photolyzed by Visible Light or 800 nm Two-Photon Photolysis. ResearchGate. [Link]
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Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Aime, C., et al. (2013). Synthesis and Characterization of Cell-Permeable Caged Phosphates That Can Be Photolyzed by Visible Light or 800 Nm Two-Photon Photolysis. PubMed. [Link]
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Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
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Seven Chongqing Chemdad Co. (n.d.). TRIS(4-NITROPHENYL) PHOSPHATE. Chemdad. [Link]
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Singh, A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Chemical Reviews. [Link]
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An In-depth Technical Guide to the Synthesis and Purification of Tris(p-nitrobenzyl) Phosphate
Abstract
Introduction: The Significance of Tris(p-nitrobenzyl) Phosphate
This compound is an organic molecule of interest in various chemical and biomedical research areas. Its structure, featuring a central phosphate core functionalized with three p-nitrobenzyl groups, makes it a useful intermediate in the synthesis of more complex molecules. The nitro groups can be readily reduced to amines, providing a handle for further functionalization, while the phosphate ester linkages can be selectively cleaved. Although less common than its analogue, Tris(p-nitrophenyl) phosphate, which is widely used as a chromogenic substrate for phosphatases, this compound holds potential in the development of novel prodrugs, chemical sensors, and as a building block in materials science.
This guide aims to bridge the gap in the available literature by providing a detailed, practical framework for the synthesis and purification of this compound.
Synthetic Strategy: The Phosphorylation of p-Nitrobenzyl Alcohol
The most logical and widely employed method for the synthesis of triaryl or trialkyl phosphates is the reaction of the corresponding alcohol with a suitable phosphorylating agent. In the case of this compound, the precursor is p-nitrobenzyl alcohol, a commercially available solid. The phosphorylating agent of choice is typically phosphorus oxychloride (POCl₃) due to its high reactivity and cost-effectiveness.
The Underlying Mechanism
The reaction proceeds via a nucleophilic attack of the alcoholic oxygen of p-nitrobenzyl alcohol on the electrophilic phosphorus atom of phosphorus oxychloride. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The reaction is a multi-step process:
-
First Esterification: One molecule of p-nitrobenzyl alcohol reacts with POCl₃ to form a mono-substituted chlorophosphate intermediate.
-
Second Esterification: A second molecule of p-nitrobenzyl alcohol displaces another chloride ion.
-
Third Esterification: The final molecule of p-nitrobenzyl alcohol reacts to yield the desired this compound.
The presence of a base is crucial not only to scavenge the HCl, which would otherwise protonate the starting alcohol and inhibit the reaction, but also to catalyze the reaction by activating the alcohol.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on established methods for the synthesis of similar phosphate esters.[1][2] Researchers should perform small-scale trials to optimize the reaction conditions for their specific setup.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| p-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | ≥98% | Starting material |
| Phosphorus oxychloride | POCl₃ | 153.33 | ≥99% | Phosphorylating agent |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | ≥99.8% | Base and solvent |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Solvent |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M (aq) | For work-up |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | (aq) | For work-up |
| Brine (saturated NaCl solution) | NaCl | 58.44 | (aq) | For work-up |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Drying agent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Reagent grade | For recrystallization |
| Hexane | C₆H₁₄ | 86.18 | Reagent grade | For recrystallization |
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis and purification workflow for this compound.
Detailed Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-nitrobenzyl alcohol (3.0 equivalents) in a mixture of anhydrous pyridine (5-10 volumes) and anhydrous dichloromethane (DCM, 5-10 volumes).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Achieving High Purity
The crude this compound is typically a solid and can be purified by recrystallization.
Recrystallization Protocol
-
Solvent Selection: A common solvent system for the recrystallization of similar aromatic phosphate esters is a mixture of ethyl acetate and hexane.[3][4]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Purification Workflow Diagram
Caption: Step-by-step process for the purification of this compound by recrystallization.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. The melting point for the related compound Tris(4-nitrophenyl) phosphate is in the range of 154-159°C.[5][6] |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons of the p-nitrobenzyl group and the methylene protons of the benzyl group. |
| ¹³C NMR | The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule. |
| ³¹P NMR | Phosphorus NMR is a crucial technique for characterizing organophosphorus compounds. A single peak in the phosphate region is expected.[7] |
| FT-IR | The infrared spectrum should show characteristic absorption bands for the P=O, P-O-C, and C-NO₂ functional groups. |
| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound (C₂₁H₁₈N₃O₁₀P, MW: 503.36).[8] |
| HPLC | High-Performance Liquid Chromatography can be used to assess the purity of the final product. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[9] |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine: is flammable and toxic. It should also be handled in a fume hood.
-
Dichloromethane (DCM): is a suspected carcinogen. All handling should be done in a well-ventilated fume hood.
-
The nitroaromatic product, This compound , should be handled with care, as many nitro compounds are toxic and potentially explosive, although there is no specific data to suggest this for the title compound.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis and purification of this compound. By understanding the underlying chemical principles and following the detailed experimental guidelines, researchers can confidently produce this valuable compound for their scientific endeavors. The importance of careful experimental technique, rigorous purification, and thorough characterization cannot be overstated in ensuring the quality and reliability of the synthesized material.
References
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Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]
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Taylor & Francis Online. Design of Experiments on the Transesterification of tris(p-nitrophenyl) Phosphate with Sodium Methoxide. [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
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ResearchGate. Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. [Link]
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ResearchGate. P-31 NMR Data for Protonated Triaryl Phosphines. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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YouTube. Dehydration of Alcohols with POCl3. [Link]
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ResearchGate. Final step in the synthesis of o-nitrobenzyl NB compounds. [Link]
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Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]
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ACS Publications. o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. [Link]
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ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually? [Link]
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Tris(p-nitrobenzyl) Phosphate: A Technical Guide for Advanced Research
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of Tris(p-nitrobenzyl) phosphate, a key reagent in fields requiring precise spatial and temporal control of phosphate-containing biomolecules. As a photolabile protecting group, its utility in drug development, cell signaling studies, and diagnostics is significant. This document outlines its chemical properties, synthesis, mechanism of action, and practical applications, grounded in established scientific principles.
Core Compound Identification
A clear identification of the molecule is paramount for reproducible research and safety. The fundamental properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 66777-93-3 | [1][2] |
| Molecular Formula | C₂₁H₁₈N₃O₁₀P | [2] |
| Molecular Weight | 503.36 g/mol | [1][2] |
| Synonyms | 4-Nitro-benzenemethanol Phosphate, NSC 401698 | [2] |
Introduction: The Role of Photolabile Protecting Groups
In complex biological systems and multi-step organic syntheses, the ability to selectively block and unmask a functional group on demand is a powerful tool. Photolabile protecting groups (PPGs), often called "caging" groups, are moieties that can be removed by irradiation with light, typically in the UV or near-UV spectrum.[3] This process offers an exceptional degree of control, allowing researchers to initiate biological processes or chemical reactions at a precise time and location, a capability not afforded by traditional chemical deprotection methods.[3]
The nitrobenzyl functional group is one of the most widely utilized PPG scaffolds due to its versatility and reliable activation.[4] this compound leverages this chemistry, serving as a "caged" source of phosphate or as a protecting agent for phosphate groups on biomolecules such as ATP or signaling lipids.[3] Upon photolysis, the nitrobenzyl groups are cleaved, liberating the phosphate moiety in its active form.
Synthesis and Mechanism
Synthetic Pathway: A Representative Protocol
The logical synthetic route involves the reaction of three equivalents of p-nitrobenzyl alcohol with one equivalent of phosphorus oxychloride, typically in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
Caption: General synthetic scheme for this compound.
Experimental Protocol (Representative):
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3.0 equivalents of p-nitrobenzyl alcohol and an anhydrous, non-protic solvent such as dichloromethane or tetrahydrofuran.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 3.0 equivalents of a suitable base, such as pyridine or triethylamine, to the stirred solution.
-
Phosphorylation: Slowly add 1.0 equivalent of phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization to yield pure this compound.
Mechanism of Photocleavage
The utility of nitrobenzyl-caged compounds stems from their ability to undergo a photochemical reaction upon absorption of UV light. The process for a p-nitrobenzyl ester proceeds via an intramolecular redox reaction, leading to the cleavage of the benzylic C-O bond and release of the protected molecule.
The key steps are:
-
Photoexcitation: Absorption of a photon (typically in the 300-365 nm range) excites the nitro group.[4]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.
-
Rearrangement: This is followed by an electron rearrangement to form an aci-nitro intermediate.
-
Release: The intermediate rearranges to release the protected phosphate group and form a p-nitrosobenzaldehyde byproduct.
Caption: Simplified workflow of the photocleavage (uncaging) process.
Application in Research and Development
The primary application of this compound is the controlled release of phosphate or the protection and subsequent release of phosphorylated molecules. This "caging" technique is invaluable for studying rapid biological processes.
Key Applications Include:
-
Studying Kinase and Phosphatase Activity: By releasing a caged substrate like ATP, enzyme kinetics can be studied in real-time without the artifacts of mechanical mixing.[7]
-
Controlling Cell Signaling Pathways: Caged second messengers (e.g., caged IP₃ or caged cAMP) allow researchers to trigger signaling cascades with high spatiotemporal resolution, observing downstream effects within a single cell or even subcellular regions.
-
Drug Delivery and Activation: In prodrug strategies, a bioactive phosphorylated drug can be rendered inert by caging with nitrobenzyl groups. Irradiation at a target tissue site could then activate the drug, minimizing systemic toxicity.
Experimental Protocol: General Procedure for Photocleavage
This protocol provides a generalized workflow for a photocleavage experiment. Specific parameters such as concentration, irradiation time, and wavelength must be optimized for the specific caged compound and biological system.
-
Preparation of Caged Compound:
-
Dissolve the this compound-caged substrate in an appropriate aqueous buffer (e.g., HEPES, Tris). Ensure the final concentration is suitable for the intended biological assay. Note: DMSO may be used for initial stock solutions, but the final concentration in the aqueous buffer should be low (typically <1%) to avoid solvent effects.
-
-
Sample Incubation:
-
Introduce the caged compound to the biological sample (e.g., cell culture, purified enzyme solution). An incubation period may be necessary to allow for diffusion or uptake. The sample must be protected from ambient UV light.
-
-
Photolysis (Uncaging):
-
Expose the sample to a UV light source. Common sources include mercury arc lamps fitted with filters to isolate the desired wavelength (e.g., 365 nm) or pulsed lasers for high temporal resolution.
-
The duration and intensity of the light pulse are critical parameters. These must be calibrated to achieve the desired concentration of released substrate without causing photodamage to the biological sample.
-
-
Assay and Detection:
-
Immediately following photolysis, measure the biological response. The detection method will be specific to the experiment (e.g., fluorescence microscopy for calcium imaging, spectrophotometry for enzyme assays, or electrophysiology for neuronal activation).
-
-
Controls:
-
No Light Control: A sample containing the caged compound that is not irradiated to ensure the caged compound is biologically inert.
-
Light Only Control: A sample without the caged compound that is irradiated to control for any effects of the light itself on the biological system.
-
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds like Tris(4-nitrophenyl) phosphate provides a strong basis for safe handling procedures.[8]
Core Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. Commercial suppliers often recommend storage at -20°C.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water. If irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[9]
-
Always consult the specific MSDS provided by the supplier before use.
References
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]
-
A New Approach to Time-Resolved Studies of ATP-Requiring Biological Systems: Laser Flash Photolysis of Caged ATP. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Synthesis and Characterization of Cell-Permeable Caged Phosphates That Can Be Photolyzed by Visible Light or 800 Nm Two-Photon Photolysis. ChemBioChem. Available at: [Link]
-
Photorelease of Phosphates: Mild Methods for Protecting Phosphate Derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Photochemistry of alpha-keto phosphate esters Photorelease of a caged cAMP. Semantic Scholar. Available at: [Link]
-
Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC - NIH. Available at: [Link]
-
The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
A New Approach to Time-Resolved Studies of ATP-Requiring Biological Systems: Laser Flash Photolysis of Caged ATP. JSTOR. Available at: [Link]
-
Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. ResearchGate. Available at: [Link]
-
TRIS(4-NITROPHENYL) PHOSPHATE Usage And Synthesis. ChemicalBook. Available at: [Link]
-
Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. National Institutes of Health. Available at: [Link]
Sources
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- 4. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. TRIS(4-NITROPHENYL) PHOSPHATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
A Guide to the Mechanism of Action of Nitrophenyl Phosphates in Biochemical Assays
This technical guide provides an in-depth exploration of the mechanism of action for nitrophenyl phosphate compounds, which are pivotal chromogenic substrates in a multitude of biochemical assays. While the query specified Tris(p-nitrobenzyl) Phosphate, the vast body of scientific literature focuses on the closely related and widely utilized p-nitrophenyl phosphate (pNPP). Therefore, this guide will establish the foundational principles through the lens of pNPP's mechanism and then extrapolate to the theoretical applications of related molecules like Tris(p-nitrophenyl) Phosphate. This approach ensures that researchers, scientists, and drug development professionals receive a thorough and practical understanding of this important class of reagents.
The Core Principle: Chromogenic Substrates in Enzymatic Assays
The utility of nitrophenyl phosphates in biochemical assays is rooted in their function as chromogenic substrates.[1] In their intact form, these molecules are colorless. However, upon enzymatic cleavage of the phosphate ester bond, they release a nitrophenol product.[2] Under alkaline conditions, this product, specifically p-nitrophenol (pNP), converts to the p-nitrophenolate anion, which imparts a distinct yellow color to the solution.[2][3] The intensity of this yellow color, which can be quantified spectrophotometrically by measuring its absorbance at or around 405 nm, is directly proportional to the amount of enzyme activity.[1][4] This elegant and straightforward principle has made nitrophenyl phosphates, particularly pNPP, a cornerstone in diagnostics and enzyme kinetics research.[2]
Unraveling the Mechanism: A Focus on p-Nitrophenyl Phosphate (pNPP)
The primary application of pNPP is as a substrate for various phosphatases, most notably alkaline phosphatase (AP) and acid phosphatase, as well as protein tyrosine phosphatases (PTPs).[1][5] The enzymatic hydrolysis of pNPP is a two-step process. First, a nucleophilic residue in the enzyme's active site attacks the phosphorus atom of pNPP, leading to the formation of a transient phospho-enzyme intermediate and the release of the first product, p-nitrophenol. In the second step, the phospho-enzyme intermediate is hydrolyzed by a water molecule, regenerating the free enzyme and releasing inorganic phosphate. The presence of an electron-withdrawing nitro group on the phenyl ring makes the phosphate ester bond more susceptible to enzymatic cleavage.[1]
Visualizing the Enzymatic Hydrolysis of pNPP
Caption: A generalized workflow for a pNPP-based biochemical assay.
Quantitative Data and Considerations
The success of assays using nitrophenyl phosphates relies on careful optimization and understanding of the reaction kinetics.
| Parameter | Typical Value/Condition | Significance | Reference |
| Wavelength (λmax) | 405 nm | The wavelength of maximum absorbance for the p-nitrophenolate anion. | [3] |
| pH Optimum | Alkaline (pH 8.0-10.0) for Alkaline Phosphatase | Enzyme activity is highly dependent on pH. Buffers like Tris-HCl or Diethanolamine are commonly used. | [3][6] |
| Substrate Concentration | 1-5 mM | Should be at or above the Michaelis constant (Km) to ensure zero-order kinetics with respect to the substrate. | [6] |
| Incubation Temperature | 25-37°C | Affects the rate of the enzymatic reaction. Should be kept consistent. | [7] |
| Stop Reagent | 3 N NaOH | Halts the enzymatic reaction and maximizes the color of the p-nitrophenolate product. | [1] |
Conclusion
Nitrophenyl phosphates, with p-nitrophenyl phosphate (pNPP) as the archetypal example, are invaluable tools in biochemical research and diagnostics. Their mechanism of action, which relies on the enzymatic release of a chromogenic product, provides a simple, robust, and quantifiable method for measuring the activity of a wide range of enzymes. While the direct application of this compound in such assays is not well-documented, the foundational principles of enzymatic cleavage of phosphate esters to yield detectable products remain a cornerstone of modern biochemical analysis. Researchers are encouraged to leverage the well-established protocols for pNPP as a starting point for developing and optimizing their own enzymatic assays.
References
-
John Wiley & Sons. (2001). Analysis of Protein Tyrosine Phosphatases and Substrates. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. Retrieved from [Link]
-
Elsevier. (2016). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Retrieved from [Link]
-
Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Retrieved from [Link]
-
MDPI. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. Retrieved from [Link]
-
PubMed Central. (2011). Probing the Origins of catalytic Discrimination between Phosphate and Sulfate Monoester Hydrolysis: Comparative Analysis of Alkaline Phosphatase and Protein Tyrosine Phosphatases. Retrieved from [Link]
-
ResearchGate. (2009). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Nitrophenyl phosphate di(tris) salt (N3254) - Product Information Sheet. Retrieved from [Link]
-
PubMed Central. (2014). Cholinesterase assay by an efficient fixed time endpoint method. Retrieved from [Link]
-
PubMed Central. (1951). The differentiation of true and pseudo cholinesterase by organo-phosphorus compounds. Retrieved from [Link]
-
Biocompare. (n.d.). p-Nitrophenyl Phosphate (PNPP) from New England Biolabs. Retrieved from [Link]
-
Chemical Reviews. (2010). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Retrieved from [Link]
- Google Patents. (n.d.). Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nrel.colostate.edu [nrel.colostate.edu]
- 7. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters [mdpi.com]
Solubility of Tris(p-nitrobenzyl) Phosphate in DMSO and other organic solvents.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tris(p-nitrobenzyl) phosphate. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established methodologies to offer predictive insights and robust experimental protocols. The document is designed to equip researchers, particularly those in drug development and proteomics, with the knowledge to effectively handle, dissolve, and utilize this compound in various organic solvent systems. Emphasis is placed on dimethyl sulfoxide (DMSO) due to its prevalence as a solvent for compound screening and storage.
Introduction: Understanding the Molecule
This compound is an organophosphate compound characterized by a central phosphate group esterified with three p-nitrobenzyl moieties.[1][2] Its molecular structure, featuring a polar phosphate core and three aromatic, electron-withdrawing nitrobenzyl groups, dictates its chemical behavior and, consequently, its solubility. The molecular formula is C21H18N3O10P, with a molecular weight of approximately 503.36 g/mol .[1][2]
The p-nitrobenzyl group, in particular, is of significant interest in medicinal chemistry and chemical biology. It can serve as a photoremovable protecting group, allowing for the controlled release of a substance upon irradiation with light.[3] This property makes compounds like this compound and its analogs valuable in applications such as prodrug design and the controlled activation of biological molecules.[3][4] A thorough understanding of its solubility is therefore a critical first step for any experimental design.
Physicochemical Properties and Solubility Predictions
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[5][6] The key physicochemical properties of this compound that influence its solubility are:
-
Polarity: The molecule possesses both polar and nonpolar characteristics. The central phosphate group (P=O) is highly polar, while the three large nitrobenzyl groups are predominantly nonpolar and aromatic, although the nitro groups (NO2) add some polarity.
-
Molecular Weight: With a molecular weight of 503.36 g/mol , it is a relatively large molecule, which can negatively impact its solubility compared to smaller compounds.[1][2]
-
Hydrogen Bonding: The oxygen atoms in the phosphate and nitro groups can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors.
Based on these properties, we can predict its solubility behavior in various organic solvents.
Solubility in DMSO and Other Organic Solvents
Several sources explicitly state that this compound is soluble in DMSO (Dimethyl Sulfoxide).[1] DMSO is a highly polar aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds, making it an excellent solvent for this molecule.
For other organic solvents, we can make educated predictions based on their properties and data from analogous compounds like triphenyl phosphate and bis(4-nitrophenyl) phosphate.[7][8][9]
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility of this compound | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | H-bond acceptor | Soluble | High polarity effectively solvates the phosphate core. Supported by available data.[1] |
| Dimethylformamide (DMF) | High | H-bond acceptor | Likely Soluble | Similar to DMSO, its high polarity should facilitate dissolution. |
| Acetone | Medium | H-bond acceptor | Moderately Soluble | May dissolve the compound, but likely to a lesser extent than DMSO or DMF. |
| Ethanol/Methanol | High | H-bond donor & acceptor | Slightly to Moderately Soluble | The aromatic groups may limit solubility in these protic solvents despite their polarity. |
| Dichloromethane (DCM) | Low | None | Slightly Soluble | The large, nonpolar surface area of the nitrobenzyl groups may allow for some solubility. |
| Hexane/Heptane | Very Low | None | Insoluble | Highly nonpolar solvents are unlikely to effectively solvate the polar phosphate group. |
| Water | Very High | H-bond donor & acceptor | Insoluble | The large, hydrophobic nitrobenzyl groups will likely make the compound insoluble in water. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
3.1. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.2. Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a tared vial.
-
Add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a set period (e.g., 24-48 hours). This ensures that the solution reaches saturation. The extended time allows for the dissolution process to reach a steady state.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid. This step is critical for separating the saturated supernatant from any remaining solid particles.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.
-
Dilute the aliquot with a known volume of a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original supernatant by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).
-
3.3. Experimental Workflow Diagram
Factors Influencing Solubility and Practical Considerations
Several factors can affect the observed solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Purity: The presence of impurities, including water, in the organic solvent can significantly alter the solubility of the compound. Always use high-purity, anhydrous solvents when possible.
-
Compound Purity: Impurities in the this compound sample can also affect its solubility characteristics.
-
pH (in aqueous systems): While largely insoluble in water, the stability and solubility of phosphate esters can be influenced by pH in aqueous or partially aqueous systems due to potential hydrolysis, especially at extreme pH values.
When preparing stock solutions for screening or other applications, especially in DMSO, it is advisable to use gentle warming and sonication to aid dissolution. However, be mindful of potential compound degradation at elevated temperatures. Stock solutions in DMSO should be stored under appropriate conditions (e.g., at -20°C or -80°C) to minimize degradation and precipitation over time.
Conclusion
This compound is a compound of interest with predictable, yet specific, solubility characteristics. It is readily soluble in polar aprotic solvents like DMSO, making it compatible with standard workflows in drug discovery and chemical biology. Its solubility in other organic solvents is expected to vary based on the solvent's polarity and hydrogen bonding capabilities. For precise applications, the experimental protocol detailed in this guide provides a robust framework for determining its quantitative solubility. By understanding the interplay between the compound's structure and solvent properties, researchers can confidently prepare solutions and design experiments, ensuring the integrity and reproducibility of their results.
References
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Unknown. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants.
- Ataman Kimya. (n.d.). PHOSPHATE ESTERS.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- enzymecode. (2025). Phosphoric acid's solubility in various solvents.
- Unknown. (2023). Solubility of Organic Compounds.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
- HROC. (2024). Organic Phosphate Ester (OPE) – A Surfactant for Stability.
- Fisher Scientific. (n.d.). This compound, TRC 500 mg.
- Google Patents. (n.d.). US3331896A - Method of preparing alkali soluble phosphate esters of hydroxylic organic compounds.
- Lab Pro Inc. (n.d.). Tris(4-nitrophenyl) Phosphate, 25G.
- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
- ResearchGate. (2025). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles.
- ChemicalBook. (n.d.). Bis(4-nitrophenyl) phosphate CAS#: 645-15-8.
- MedchemExpress.com. (n.d.). Triphenyl phosphate | Organic Phosphate Flame Retardant.
- Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl.
- PubChem. (n.d.). 4-Nitrophenyl Phosphate.
- PubChem. (n.d.). Triphenyl Phosphate.
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- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
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- 5. chem.ws [chem.ws]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Tris(p-nitrobenzyl) Phosphate for Enzyme Kinetics Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of enzyme kinetics is fundamental to understanding biological processes and developing novel therapeutics. A crucial component of these studies is the selection of an appropriate substrate that enables reliable and sensitive measurement of enzyme activity. This guide provides an in-depth technical overview of Tris(p-nitrobenzyl) phosphate (TpNBP), a chromogenic substrate particularly valuable for assaying phosphotriesterases (PTEs) and related hydrolases. We will explore the chemical principles underlying its use, provide validated, step-by-step protocols for kinetic analysis, and discuss the critical experimental variables and interpretation of results. This document is intended to serve as a practical resource, bridging theoretical concepts with field-proven applications to empower researchers in their enzyme characterization endeavors.
Introduction: The Need for Robust Phosphotriesterase Assays
Phosphotriesterases (PTEs) are a class of metalloenzymes that catalyze the hydrolysis of organophosphates.[1] Initially discovered in soil bacteria like Pseudomonas diminuta, these enzymes have garnered significant interest for their potential in bioremediation and as bioscavengers against toxic organophosphate-based pesticides and chemical warfare agents.[2][3] Understanding the catalytic efficiency and substrate specificity of both native and engineered PTEs is paramount for these applications.
Kinetic assays are the gold standard for this characterization. An ideal assay employs a substrate that is safe, stable, and produces a readily detectable signal upon enzymatic turnover. While compounds like paraoxon are potent substrates, their high toxicity presents significant handling challenges.[4] this compound emerges as a valuable alternative, offering a safer profile while enabling sensitive, continuous monitoring of enzyme activity through spectrophotometry.[5] Its utility lies in the enzymatic release of p-nitrobenzyl alcohol, a chromophore whose formation can be tracked in real-time.
Substrate Profile: this compound (TpNBP)
Chemical Properties
-
Molecular Formula: C₂₁H₁₈N₃O₁₀P[6]
-
Molecular Weight: 503.36 g/mol [6]
-
Appearance: Typically a light yellow or off-white crystalline powder.
-
Solubility: TpNBP exhibits poor solubility in aqueous buffers but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[7] This characteristic is a critical consideration for stock solution preparation.
Principle of Detection
The utility of TpNBP as a kinetic substrate is anchored in its enzymatic hydrolysis. PTEs cleave one of the ester bonds, releasing one molecule of p-nitrobenzyl alcohol and one molecule of bis(p-nitrobenzyl) phosphate. Under neutral to alkaline pH conditions, the hydroxyl group of the liberated p-nitrobenzyl alcohol does not ionize as readily as p-nitrophenol (the product from paraoxon hydrolysis). However, the change in the electronic environment upon cleavage provides a distinct spectrophotometric signal that can be monitored. The key is to identify a wavelength where the product absorbs significantly more than the substrate.
The Enzymatic Reaction: A Mechanistic Overview
Phosphotriesterases from organisms like Pseudomonas diminuta are remarkably efficient catalysts, with some reactions approaching the diffusion-controlled limit.[8] These enzymes typically feature a binuclear metal center (often containing two Zn²⁺ ions) within a hydrophobic active site.[1][2]
The catalytic mechanism involves the activation of a water molecule by the metal center, generating a potent hydroxide nucleophile.[9] This nucleophile directly attacks the electrophilic phosphorus atom of the this compound substrate. This Sₙ2-like reaction proceeds with an inversion of stereochemistry at the phosphorus center, leading to the cleavage of a P-O bond and the release of p-nitrobenzyl alcohol.[1]
Experimental Protocol: Kinetic Analysis of Phosphotriesterase
This protocol provides a robust framework for determining the kinetic parameters (Kₘ and k꜀ₐₜ) of a phosphotriesterase using TpNBP.
4.1. Materials and Reagents
-
This compound (TpNBP) (CAS 66777-93-3)[10]
-
Purified Phosphotriesterase (PTE) enzyme
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Buffer: 50 mM CHES (2-(N-cyclohexylamino)ethanesulfonic acid), pH 9.0[11]
-
Metal Cofactor (optional, if needed for enzyme stability/activity): e.g., 0.1 mM CoCl₂[11]
-
UV-Vis Spectrophotometer (temperature-controlled)
-
Quartz cuvettes or 96-well UV-transparent microplates
4.2. Reagent Preparation: The Causality Behind the Choices
-
TpNBP Stock Solution (e.g., 20 mM):
-
Accurately weigh TpNBP powder and dissolve in 100% anhydrous DMSO.
-
Rationale: TpNBP is poorly soluble in water.[7] DMSO is an effective solvent that is generally compatible with enzyme assays at low final concentrations (<5% v/v). Using anhydrous DMSO prevents premature substrate hydrolysis during storage. Store this stock at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Assay Buffer (50 mM CHES, pH 9.0, with 0.1 mM CoCl₂):
-
Dissolve CHES powder in deionized water, adjust pH to 9.0 using NaOH. Add CoCl₂ if required.
-
Rationale: Many bacterial PTEs exhibit optimal activity at a slightly alkaline pH, typically between 8.5 and 9.0.[3][12] CHES is a suitable buffer for this range. Some PTEs show enhanced activity or stability with specific divalent cations like Co²⁺ substituted for the native Zn²⁺.[9] It is crucial to verify the optimal conditions for your specific enzyme.
-
-
Enzyme Working Solution:
-
Dilute the purified enzyme stock to a suitable concentration in the assay buffer immediately before use.
-
Rationale: The final enzyme concentration should be chosen to yield a linear rate of product formation for at least 1-2 minutes. This concentration is typically in the low nanomolar range for efficient enzymes like PTE from P. diminuta. It must be determined empirically. It is often necessary to include a stabilizing protein like 0.1% β-lactoglobulin in the dilution buffer for recombinant PTE, which can be unstable at the low concentrations used in assays.[3]
-
4.3. Experimental Workflow
4.4. Detailed Assay Procedure (Single Cuvette Example)
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at a suitable wavelength (e.g., 400 nm, which is often used for p-nitrophenolate, but should be confirmed via a wavelength scan of the product under assay conditions) and equilibrate the sample holder to the desired temperature (e.g., 30°C).[11][13]
-
Reaction Mixture Assembly: In a 1 mL cuvette, add:
-
Assay Buffer: (e.g., 980 µL)
-
Enzyme Working Solution: (e.g., 10 µL)
-
-
Equilibration: Mix gently by pipetting and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Start the measurement and add a small volume of TpNBP stock solution (e.g., 10 µL of a 20x stock to achieve the desired final concentration). Mix rapidly by inverting the cuvette with parafilm.
-
Self-Validation Check: The volume of DMSO added should be kept constant across all substrate concentrations and ideally should not exceed 5% (v/v) to avoid solvent effects on enzyme activity.
-
-
Data Acquisition: Record the change in absorbance over time (e.g., every second for 2-3 minutes). The plot of absorbance vs. time should be linear for the initial phase of the reaction.
4.5. Data Analysis
-
Calculate Initial Velocity (V₀):
-
Determine the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Convert this rate to M/s using the Beer-Lambert Law (A = εcl):
-
V₀ (M/s) = (Slope / ε / l) / 60
-
Where:
-
ε (M⁻¹cm⁻¹) is the molar extinction coefficient of p-nitrobenzyl alcohol at the monitoring wavelength and pH. This value must be determined empirically by creating a standard curve of known p-nitrobenzyl alcohol concentrations in the assay buffer.
-
l (cm) is the path length of the cuvette (typically 1 cm).
-
-
-
-
Determine Kinetic Parameters:
-
Repeat the assay across a range of final TpNBP concentrations (e.g., 0.1x to 10x the expected Kₘ).
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
-
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
-
The software will provide the values for Vₘₐₓ and Kₘ.
-
Calculate the turnover number, k꜀ₐₜ = Vₘₐₓ / [E] , where [E] is the final molar concentration of the enzyme in the assay.
-
The catalytic efficiency is given by the ratio k꜀ₐₜ / Kₘ .
-
Data Presentation and Expected Results
For a typical phosphotriesterase, kinetic parameters can vary widely depending on the specific enzyme variant and the substrate used.[14]
Table 1: Representative Kinetic Parameters for PTE with Organophosphate Substrates
| Enzyme Source | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| P. diminuta | Paraoxon | ~50-100 | ~2,100 - 10,000 | ~4 x 10⁷ - 10⁸ | [2][3] |
| P. diminuta | Parathion | - | - | - | [2] |
| P. diminuta | Methyl Parathion | - | - | - | [2] |
Note: Specific kinetic data for this compound is less commonly published than for substrates like paraoxon. The values for paraoxon are provided for context regarding the enzyme's high efficiency. Researchers should expect to determine these values empirically for TpNBP.
Advantages and Critical Considerations
Advantages of TpNBP:
-
Safety: TpNBP is significantly less toxic than organophosphate pesticides like paraoxon, simplifying handling and disposal procedures.
-
Chromogenic Product: The release of p-nitrobenzyl alcohol allows for a continuous, real-time spectrophotometric assay, which is preferable to endpoint or coupled assays.
-
Stability: As a solid, the substrate is stable when stored correctly.
Limitations and Troubleshooting:
-
Solubility: The primary challenge is the low aqueous solubility, mandating the use of a co-solvent like DMSO. Researchers must perform solvent tolerance curves to ensure the final DMSO concentration does not inhibit the enzyme.
-
Background Hydrolysis: At high pH and elevated temperatures, non-enzymatic hydrolysis of the substrate can occur. Always run a "no-enzyme" control to measure and subtract this background rate.
-
Extinction Coefficient: Unlike the p-nitrophenolate anion, which has a very high and well-documented extinction coefficient (~17,000-18,000 M⁻¹cm⁻¹ at 400-410 nm), the molar absorptivity of p-nitrobenzyl alcohol is lower and more dependent on the precise wavelength and buffer conditions.[13] It is imperative to empirically determine this value for accurate rate calculations.
Conclusion
This compound serves as a powerful and practical tool for the kinetic characterization of phosphotriesterases and other hydrolases. Its favorable safety profile and suitability for continuous spectrophotometric monitoring make it an excellent choice for academic and industrial research settings. By understanding the underlying chemical principles, carefully preparing reagents, and adhering to a validated experimental protocol, researchers can generate high-quality, reproducible kinetic data. This guide provides the necessary framework to successfully implement TpNBP in enzyme kinetics studies, enabling deeper insights into enzyme function and facilitating the development of enzyme-based biotechnologies.
References
-
Dumas, D. P., Caldwell, S. R., Wild, J. R., & Raushel, F. M. (1989). Purification and properties of the phosphotriesterase from Pseudomonas diminuta. Journal of Biological Chemistry, 264(33), 19659-19665. [Link]
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Vanhooke, J. L., Benning, M. M., Raushel, F. M., & Holden, H. M. (1996). Three-dimensional structure of the zinc-containing phosphotriesterase with the bound substrate analog diethyl 4-methylbenzylphosphonate. Biochemistry, 35(19), 6020-6025. [Link]
-
Lewis, V. E., Donarski, W. J., Wild, J. R., & Raushel, F. M. (1988). Mechanism and stereochemical course of the reaction catalyzed by a phosphotriesterase from Pseudomonas diminuta. Biochemistry, 27(5), 1591-1597. [Link]
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Draganov, D. I., & La Du, B. N. (2004). Paraoxonase 1 (PON1) as a genetic determinant of susceptibility to organophosphate toxicity. Journal of Toxicology and Environmental Health, Part B, 7(1), 35-54. [Link]
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Goldsmith, M., & Tawfik, D. S. (2012). Update on biochemical properties of recombinant Pseudomonas diminuta phosphotriesterase. Critical Reviews in Biochemistry and Molecular Biology, 47(3), 221-233. [Link]
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Furlong, C. E., Richter, R. J., Seidel, S. L., & Motulsky, A. G. (1991). Role of paraoxonase (PON1) in insecticide metabolism. Chemico-Biological Interactions, 80(1-2), 1-13. [Link]
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Wikipedia contributors. (2023). Paraoxonase 1. Wikipedia, The Free Encyclopedia. [Link]
-
Richter, R. J., & Furlong, C. E. (2007). Paraoxonase 1 (PON1) status and substrate hydrolysis. Toxicology and Applied Pharmacology, 224(2), 197-205. [Link]
-
Caldwell, S. R., Newcomb, J. R., Schlecht, K. A., & Raushel, F. M. (1991). Limits of diffusion in the hydrolysis of substrates by the phosphotriesterase from Pseudomonas diminuta. Biochemistry, 30(30), 7438-7444. [Link]
-
Richter, R. J., Jarvik, G. P., & Furlong, C. E. (2009). Paraoxonase 1 (PON1) status and substrate hydrolysis. Toxicology and Applied Pharmacology, 235(1), 1-8. [Link]
-
Hong, S. B., & Raushel, F. M. (1999). Stereochemical preferences for chiral substrates by the bacterial phosphotriesterase. Chemico-Biological Interactions, 119-120, 225-234. [Link]
-
Hiblot, J., Gotthard, G., Chabriere, E., & Elias, M. (2012). Enhancing the promiscuous phosphotriesterase activity of a thermostable lactonase (GkaP) for the efficient degradation of organophosphate pesticides. Applied and Environmental Microbiology, 78(14), 4983-4989. [Link]
-
Donarski, W. J., Dumas, D. P., Heitmeyer, D. P., Lewis, V. E., & Raushel, F. M. (1989). Structure-activity relationships in the hydrolysis of substrates by the phosphotriesterase from Pseudomonas diminuta. Biochemistry, 28(11), 4650-4655. [Link]
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dos Santos, J. C. S., de Souza, F. R., & Nome, F. (2009). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. Journal of Colloid and Interface Science, 333(1), 229-235. [Link]
-
Wang, Y. (1998). Development of a phosphotriesterase enzyme assay for determination of organophosphate pesticides. UNLV Retrospective Theses & Dissertations. 860. [Link]
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Jackson, C. J., Liu, J. W., Coote, M. L., & Ollis, D. L. (2008). Transition state analysis of the reaction catalyzed by the phosphotriesterase from Sphingobium sp. TCM1. Journal of the American Chemical Society, 130(47), 16064-16071. [Link]
-
Angelucci, F., Caccuri, A. M., & Di Ilio, C. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. International Journal of Molecular Sciences, 21(14), 5116. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. [Link]
-
Purnomo, A. S., Mori, T., & Kameya, M. (2022). Improving stereoselectivity of phosphotriesterase (PTE) for kinetic resolution of chiral phosphates. Scientific Reports, 12(1), 1-11. [Link]
-
Hong, S. B., & Raushel, F. M. (1999). Stereochemical constraints on the substrate specificity of phosphotriesterase. Biochemistry, 38(4), 1159-1165. [Link]
-
Stenutz, R. (n.d.). p-nitrobenzyl alcohol. [Link]
-
Bigley, A. N., & Raushel, F. M. (2013). Catalytic mechanisms for phosphotriesterases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 443-453. [Link]
-
Alias, Z., & Othman, I. (2019). Microbial Phosphotriesterase: Structure, Function, and Biotechnological Applications. International Journal of Molecular Sciences, 20(16), 3875. [Link]
-
NIST. (n.d.). Benzenemethanol, 4-nitro-. NIST Chemistry WebBook. [Link]
-
Becker, E. L., & Barbaro, J. F. (1964). The enzymatic hydrolysis of p-nitrophenyl ethyl phosphonates by mammalian plasmas. Biochemical Pharmacology, 13(8), 1219-1227. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Nitrobenzyl alcohol. PubChem Compound Database. [Link]
-
Chen, Z., & Raushel, F. M. (2012). Enzymes for the Homeland Defense: Optimizing Phosphotriesterase for the Hydrolysis of Organophosphate Nerve Agents. Biochemistry, 51(32), 6463-6475. [Link]
-
Hong, S. B., & Raushel, F. M. (1999). Stereochemical constraints on the substrate specificity of phosphotriesterase. Biochemistry, 38(4), 1159-1165. [Link]
-
Wikipedia contributors. (2023). 3-Nitrobenzyl alcohol. Wikipedia, The Free Encyclopedia. [Link]
-
Xinxiang Juyuan Biological Technology Co., Ltd. (n.d.). P-Nitrobenzyl Alcohol. [Link]
-
Ribitsch, D., Heumann, S., & Trotscha, E. (2012). Hydrolysis of polyethyleneterephthalate by p-nitrobenzylesterase from Bacillus subtilis. Biotechnology Journal, 7(8), 1054-1059. [Link]
-
Paukner, R., & Shuman, S. (2012). Requirements for hydrolysis of p-nitrophenyl phenylphosphonate. RNA, 18(8), 1547-1556. [Link]
-
Chemdad Co., Ltd. (n.d.). TRIS(4-NITROPHENYL) PHOSPHATE. [Link]
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Tris(p-nitrobenzyl) Phosphate: A Versatile Tool in Chemical Biology and Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Phosphate Protection
In the intricate world of synthetic organic chemistry and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. The phosphate moiety, central to the structure of nucleic acids and a key player in cellular signaling, presents a unique synthetic challenge due to its polyprotic nature and susceptibility to undesired reactions. Effective protection of phosphate groups is therefore a critical aspect of oligonucleotide synthesis, the development of phosphate-containing prodrugs, and the preparation of "caged" biological effectors. Tris(p-nitrobenzyl) phosphate has emerged as a valuable reagent in this context, offering a versatile protecting group strategy that can be reversed under distinct and controllable conditions. This guide provides a comprehensive overview of the applications of this compound, with a focus on the underlying chemical principles and practical experimental considerations.
Core Chemistry of this compound
This compound is a triester of phosphoric acid, with the chemical formula C₂₁H₁₈N₃O₁₀P and a molecular weight of 503.36 g/mol [1][2]. Its structure features a central phosphate group esterified with three p-nitrobenzyl alcohols. The key to its utility lies in the p-nitrobenzyl (PNB) group, which imparts specific chemical reactivity that allows for its selective cleavage.
| Property | Value |
| Molecular Formula | C₂₁H₁₈N₃O₁₀P |
| Molecular Weight | 503.36 g/mol |
| CAS Number | 66777-93-3 |
The synthesis of this compound, while not extensively detailed in readily available literature, can be conceptually understood by analogy to the synthesis of similar phosphate triesters, such as Tris(4-nitrophenyl) phosphate. This typically involves the reaction of phosphorus oxychloride with the corresponding alcohol, in this case, p-nitrobenzyl alcohol, under controlled conditions[3].
Applications in Oligonucleotide Synthesis: The Photolabile Protecting Group
One of the primary applications of the p-nitrobenzyl group is as a photolabile protecting group (PPG) for phosphates in solid-phase oligonucleotide synthesis[4][5][6][7]. PPGs are advantageous because they can be removed with light, offering high spatial and temporal control over the deprotection process without the need for additional chemical reagents[8][9].
Mechanism of Photolytic Cleavage
The photolytic cleavage of the o-nitrobenzyl group, a close analog of the p-nitrobenzyl group, is well-studied and proceeds via a Norrish Type II reaction[8]. Upon irradiation with UV light (typically around 300-365 nm), the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then cleaves to release the protected phosphate and a nitrosobenzaldehyde byproduct[8][9]. While the ortho isomer is more commonly discussed for its higher quantum yields in some applications, the para isomer also exhibits photolability.
Caption: Photolytic cleavage of a p-nitrobenzyl protected phosphate.
Experimental Protocol: Photolytic Deprotection of a p-Nitrobenzyl Protected Oligonucleotide
The following is a generalized protocol for the photolytic deprotection of a p-nitrobenzyl-protected oligonucleotide synthesized on a solid support[7].
-
Preparation of the Sample: The solid support-bound oligonucleotide with p-nitrobenzyl protected phosphates is suspended in a suitable buffer (e.g., a neutral or slightly basic aqueous buffer).
-
Irradiation: The suspension is irradiated with a UV lamp, typically with a wavelength between 300-365 nm[10]. The irradiation time will depend on the intensity of the light source, the quantum yield of the specific p-nitrobenzyl derivative, and the scale of the reaction. Progress can be monitored by HPLC analysis of small aliquots.
-
Cleavage from Support: Following photolytic deprotection of the phosphates, the oligonucleotide is cleaved from the solid support using standard procedures (e.g., treatment with concentrated ammonia).
-
Purification: The deprotected oligonucleotide is purified by standard methods such as HPLC or gel electrophoresis.
| Parameter | Typical Conditions |
| Wavelength | 300-365 nm |
| Solvent | Aqueous buffer (neutral to slightly basic) |
| Reaction Time | Minutes to hours, depending on light intensity |
| Byproducts | p-Nitrosobenzaldehyde |
Applications in Prodrug Development: Reductive Activation
The p-nitrobenzyl group can also serve as a trigger for drug release in prodrug strategies, particularly for targeting hypoxic tumors[11][12][13]. Many solid tumors have regions of low oxygen (hypoxia), where there is an upregulation of nitroreductase enzymes. These enzymes can selectively reduce the nitro group of the p-nitrobenzyl moiety, initiating a cascade that leads to the release of the active drug.
Mechanism of Reductive Cleavage
The reductive cleavage is initiated by the enzymatic reduction of the nitro group to a hydroxylamine or an amine. This electron-donating group destabilizes the benzylic carbon-oxygen bond of the phosphate ester, leading to its cleavage and the release of the active phosphate-containing drug. This targeted activation minimizes systemic toxicity by ensuring that the active drug is primarily released in the hypoxic tumor environment.
Caption: Reductive activation of a p-nitrobenzyl protected prodrug.
Experimental Protocol: Reductive Cleavage of a p-Nitrobenzyl Protected Phosphate
The following is a generalized protocol for the reductive cleavage of a p-nitrobenzyl protected phosphate, simulating the conditions for prodrug activation.
-
Catalytic Hydrogenation:
-
Dissolve the p-nitrobenzyl protected phosphate in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with water).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected phosphate.
-
| Parameter | Typical Conditions |
| Catalyst | 10% Pd/C |
| Reducing Agent | H₂ gas |
| Solvent | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature |
Summary and Future Perspectives
This compound and the p-nitrobenzyl protecting group offer a powerful and versatile strategy for the protection of phosphates in a variety of applications. The ability to deprotect via two distinct mechanisms, photolysis and reduction, provides chemists with a high degree of flexibility in designing complex synthetic routes and sophisticated drug delivery systems.
The photolytic deprotection is particularly well-suited for applications requiring precise spatial and temporal control, such as in the synthesis of microarrays and the study of biological processes with caged compounds. On the other hand, the reductive cleavage of the p-nitrobenzyl group is a cornerstone of prodrug strategies aimed at targeting hypoxic tumors, a significant challenge in cancer therapy.
Future research in this area may focus on the development of p-nitrobenzyl derivatives with improved properties, such as higher quantum yields for photolysis at longer, more biocompatible wavelengths, and enhanced selectivity for specific nitroreductase enzymes to further improve the therapeutic index of targeted prodrugs. The continued exploration of the chemistry of this compound and its analogs will undoubtedly lead to new and innovative solutions in chemical biology and medicine.
References
-
Ka, E. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy. Journal of High School Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (n.d.). PMC. Retrieved from [Link]
-
Ka, E. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. Retrieved from [Link]
-
Solid Phase Synthesis of Oligoribonucleotides Using. (n.d.). Amanote Research. Retrieved from [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). PMC. Retrieved from [Link]
-
Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Solid phase synthesis of oligoribonucleotides using o-nitrobenzyl protection of 2'-hydroxyl via a phosphite triester approach. (n.d.). PMC. Retrieved from [Link]
-
Solid phase synthesis of oligoribonucleotides using the o-nitrobenzyl group for 2'-hydroxyl protection and H-phosphonate chemistry. (n.d.). PMC. Retrieved from [Link]
-
Photochemical cleavage of oligonucleotides from solid phase supports. (1993). Pure. Retrieved from [Link]
-
The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (n.d.). PMC. Retrieved from [Link]
-
Prodrug applications for targeted cancer therapy. (n.d.). PubMed. Retrieved from [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). ACS Omega. Retrieved from [Link]
-
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (n.d.). PMC. Retrieved from [Link]
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). PMC. Retrieved from [Link]
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-
The prodrug approach to better targeting. (n.d.). Sites@Rutgers. Retrieved from [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (n.d.). Penn Engineering. Retrieved from [Link]
-
Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). (n.d.). Pure. Retrieved from [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Tripropargyl Phosphate. (n.d.). Scribd. Retrieved from [Link]
- Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. (n.d.). Google Patents.
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A Technical Guide to the Synthesis and Characterization of Tris(p-nitrobenzyl) Phosphate
Abstract: This technical guide provides a comprehensive overview of the synthesis and physicochemical characterization of Tris(p-nitrobenzyl) Phosphate. While the initial discovery of this specific molecule is not prominently documented in readily accessible scientific literature, its synthesis follows well-established principles of organophosphorus chemistry. This document outlines a robust and reproducible synthetic protocol, leveraging the reaction of phosphorus oxychloride with p-nitrobenzyl alcohol. Furthermore, it details the expected analytical characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The inclusion of the p-nitrobenzyl moiety suggests its potential utility as a photolabile protecting group for the phosphate functionality, a concept of significant interest in fields such as chemical biology and drug delivery. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, providing a foundational understanding of this particular organophosphate ester.
Introduction: The Rationale for p-Nitrobenzyl Moieties in Phosphate Chemistry
The incorporation of benzyl groups, and specifically substituted benzyl groups, onto phosphate cores serves a variety of purposes in organic chemistry and related disciplines. The p-nitrobenzyl group, in particular, is a well-established photolabile protecting group. This functionality allows for the masking of a reactive site, such as a phosphate, which can then be deprotected under mild conditions using light, offering precise spatiotemporal control over the release of the active molecule. This "caging" strategy is invaluable in the study of biological systems and the development of targeted drug delivery platforms.
This compound, therefore, represents a molecule where the central phosphate is fully derivatized with these photo-cleavable units. While its specific applications are not widely reported, its structure suggests potential as a precursor for the controlled release of phosphoric acid or as a synthetic intermediate in the preparation of other functionalized phosphate compounds. This guide provides the fundamental chemical knowledge for its preparation and identification.
Synthesis of this compound
The most direct and established method for the synthesis of trialkyl and triaryl phosphates is the reaction of the corresponding alcohol or phenol with phosphorus oxychloride (POCl₃), often in the presence of a base to scavenge the HCl byproduct.[1] This approach is readily adaptable for the synthesis of this compound from p-nitrobenzyl alcohol.
Proposed Synthetic Pathway
The reaction proceeds via the nucleophilic attack of the alcoholic oxygen of p-nitrobenzyl alcohol on the electrophilic phosphorus atom of phosphorus oxychloride, with the sequential displacement of the three chloride atoms.
Caption: Proposed reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
p-Nitrobenzyl alcohol
-
Phosphorus oxychloride (POCl₃), distilled
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-nitrobenzyl alcohol (3.0 equivalents).
-
Dissolve the alcohol in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (3.0 equivalents).
-
To the stirred solution, add freshly distilled phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Phosphorus oxychloride is highly reactive towards water; therefore, anhydrous conditions are critical to prevent the formation of phosphoric acid and to ensure high yields of the desired phosphate ester.[1]
-
Base: Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.
-
Temperature Control: The initial reaction is performed at 0 °C to control the exothermicity of the reaction between phosphorus oxychloride and the alcohol.
Physicochemical and Spectroscopic Characterization
The following data are predicted based on the known properties of the constituent functional groups and general principles of spectroscopic analysis.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₂₁H₁₈N₃O₁₀P |
| Molecular Weight | 503.36 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate[2] |
| Storage | Store at -20°C[2] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
Predicted NMR Data:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~ 8.2 | d | ~ 8.8 | 2H, Aromatic CH (ortho to NO₂) |
| ~ 7.5 | d | ~ 8.8 | 2H, Aromatic CH (meta to NO₂) | |
| ~ 5.2 | d | ~ 8.0 (³JP-H) | 2H, Benzylic CH₂ | |
| ¹³C | ~ 148 | s | - | Aromatic C-NO₂ |
| ~ 144 | s | - | Aromatic C-CH₂ | |
| ~ 128 | s | - | Aromatic CH (meta to NO₂) | |
| ~ 124 | s | - | Aromatic CH (ortho to NO₂) | |
| ~ 70 | d | ~ 6.0 (²JP-C) | Benzylic CH₂ | |
| ³¹P | ~ -1 to -5 | s | - | O=P(O-CH₂R)₃ |
-
¹H NMR: The aromatic region is expected to show two doublets corresponding to the AA'BB' system of the p-substituted benzene ring. The benzylic protons (CH₂) will appear as a doublet due to coupling with the phosphorus nucleus (³JP-H).
-
¹³C NMR: The spectrum will show the expected signals for the p-nitrobenzyl group, with the benzylic carbon appearing as a doublet due to two-bond coupling to the phosphorus atom (²JP-C).
-
³¹P NMR: The ³¹P nucleus is 100% abundant and gives sharp signals. For phosphate triesters of this type, a single peak is expected in the region of -1 to -5 ppm, relative to an 85% H₃PO₄ standard.[3][4]
IR spectroscopy is useful for identifying key functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1520 & 1345 | Strong | Asymmetric and symmetric N-O stretching of NO₂ |
| ~ 1250 | Strong | P=O stretching |
| ~ 1015 | Strong | P-O-C stretching |
| ~ 3100-3000 | Medium | Aromatic C-H stretching |
| ~ 2900-2800 | Weak | Aliphatic C-H stretching (benzylic) |
The presence of strong absorptions for the nitro group, the phosphoryl (P=O) group, and the P-O-C linkage are the most characteristic features of the IR spectrum.[5]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in ESI-MS.
Under Electrospray Ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected. A primary fragmentation pathway would involve the loss of a p-nitrobenzyl group. The observation of a fragment corresponding to the p-nitrobenzyl cation is also highly probable.
Conclusion
This compound is a molecule of interest due to the photolabile nature of its ester groups. This guide has presented a plausible and detailed protocol for its synthesis based on established chemical reactions. Furthermore, a comprehensive set of predicted characterization data has been provided to aid researchers in its identification and quality control. While specific literature on its discovery is scarce, the principles outlined herein provide a solid foundation for the preparation and study of this and related organophosphate compounds. The self-validating nature of the described protocols, from synthesis to multi-faceted spectroscopic confirmation, ensures a high degree of confidence in the identity and purity of the final compound.
References
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Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
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ACS Publications. (2023, April 20). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Retrieved from [Link]
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Bio-Synthesis Inc. (2023, June 28). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. Retrieved from [Link]
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PubMed. (n.d.). Investigation of the Tris(trimethoxyphenyl)phosphonium Acetyl Charged Derivatives of Peptides by Electrospray Ionization Mass Spectrometry and Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectroscopy of different phosphates structures. Retrieved from [Link]
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ResearchGate. (n.d.). Detailed fragmentation pathway of p-nitrobenzylpyridinium. Retrieved from [Link]
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National Institutes of Health. (2024, February 1). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. Retrieved from [Link]
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ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]
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MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
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Chem-Impex International Inc. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared Analysis of Phosphorous Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR Spectral analysis of triphenyl phosphate. Retrieved from [Link]
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ScienceMadness Wiki. (2024, June 16). Phosphoryl chloride. Retrieved from [Link]
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YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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YouTube. (2021, July 2). Dehydration of Alcohols with POCl3. Retrieved from [Link]
- Google Patents. (n.d.). US2978478A - Reaction of phosphorus oxychloride and polar polyhydric compounds.
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ResearchGate. (n.d.). Novel benzyl rearrangements in electrospray ionization multistage tandem mass spectra of benzyl 2 ',3 '-didehydro-2',3'-dideoxythymidin-5'-yl H-phosphonate. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Design of Experiments on the Transesterification of tris(p-nitrophenyl) Phosphate with Sodium Methoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). The benchmark of 31P NMR parameters in phosphate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Retrieved from [Link]
-
YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of Tris(p-nitrobenzyl) Phosphate for Research and Development
This guide provides in-depth safety and handling information for Tris(p-nitrobenzyl) phosphate, tailored for researchers, scientists, and drug development professionals. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document emphasizes a precautionary approach based on its chemical structure and data from related compounds.
Introduction: Understanding the Compound and the Need for Caution
This compound (CAS 66777-93-3) is an organophosphate ester containing three p-nitrobenzyl groups. While its primary applications are in research and development, potentially as a phosphorylating agent or a substrate in specific assays, the presence of both organophosphate and nitroaromatic moieties necessitates a thorough understanding of its potential hazards. The nitroaromatic groups, in particular, are associated with toxicological concerns and potential thermal instability. This guide is designed to provide a robust framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.
Compound Identification and Physicochemical Properties
A clear identification of the substance is the first step in any safety protocol. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 66777-93-3 | [1] |
| Molecular Formula | C₂₁H₁₈N₃O₁₀P | [1] |
| Molecular Weight | 503.36 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [2][3] |
Hazard Identification and Risk Assessment
Inferred Hazards from Chemical Structure
-
Organophosphate Moiety: Organophosphate esters are a broad class of compounds with varying toxicities. Some are known to be potent acetylcholinesterase inhibitors, leading to neurotoxic effects. While the toxicity of this compound has not been thoroughly investigated, it is prudent to handle it with precautions to avoid absorption.
-
Nitroaromatic Moiety: Nitroaromatic compounds are often associated with toxicity, including potential mutagenicity and carcinogenicity.[4] They can also be thermally sensitive and may decompose exothermically, although this is typically a greater concern for compounds with a higher nitro-to-carbon ratio. When heated to decomposition, organophosphates can emit toxic vapors of phosphorous oxides.[5]
-
Precautionary Statements from Supplier: A supplier of this compound provides the precautionary statements H303+H313+H333, indicating that the substance may be harmful if swallowed, in contact with skin, or if inhaled.[6]
Summary of Potential Hazards
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral) | May be harmful if swallowed.[6] |
| Acute Toxicity (Dermal) | May be harmful in contact with skin.[6] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled as a dust.[6] |
| Skin Irritation | May cause skin irritation. Handling of related compounds requires protective gloves.[7] |
| Eye Irritation | May cause serious eye irritation. Handling of related compounds requires eye protection.[7] |
| Long-term Exposure | The effects of chronic exposure are unknown. Due to the presence of nitroaromatic groups, potential for systemic effects should be considered. |
| Thermal Instability | Nitroaromatic compounds can be thermally unstable. Avoid excessive heating. Thermal decomposition may produce toxic gases such as oxides of nitrogen and phosphorus.[5] |
Safe Handling and Storage Protocols
A self-validating system of protocols is essential for minimizing exposure and ensuring safety. The following procedures are based on best practices for handling potent, powdered chemical substances.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A lab coat, worn fully buttoned. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: For handling significant quantities of the solid or when generating dust, a NIOSH-approved respirator with a particulate filter is recommended. All handling of the solid should be done in a certified chemical fume hood.
Step-by-Step Handling Protocol for Solid Compound
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the work area of all unnecessary items. Have waste containers and spill cleanup materials readily available.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Transfer: Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust.
-
Cleaning: After use, decontaminate the spatula and weighing boat with a suitable solvent (e.g., ethanol) in the fume hood, collecting the rinsate for hazardous waste disposal. Wipe down the work surface with a damp paper towel and dispose of it as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Step-by-Step Handling Protocol for Solutions
-
Preparation: All solution preparations should be conducted in a chemical fume hood.
-
Dissolution: Add the solvent to the vessel containing the solid this compound. Cap and mix gently until dissolved.
-
Transfer: Use a calibrated pipette or syringe to transfer the solution.
-
Cleaning: Rinse any contaminated glassware with a suitable solvent, collecting the rinsate for hazardous waste disposal.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Follow the recommended storage temperatures: 2-8°C for short-term storage and -20°C for long-term storage.[2][3]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spills and Leaks
-
Small Spills (Solid): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for hazardous waste disposal. Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
Small Spills (Solution): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including oxides of nitrogen and phosphorus.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Caption: Emergency response protocol for incidents involving this compound.
Reactivity and Stability
-
Stability: Stable under recommended storage conditions.
-
Reactivity: The phosphate ester linkages may be susceptible to hydrolysis under acidic or basic conditions.[9][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Upon thermal decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and phosphorus oxides (POx).[8]
Disposal
All waste containing this compound, including unused material, contaminated labware, and cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the hazardous waste through your institution's licensed environmental health and safety contractor. Do not dispose of it down the drain or in the regular trash.[3]
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. Due to the absence of a comprehensive SDS, a conservative approach to safety is paramount. By understanding the potential hazards associated with its organophosphate and nitroaromatic structures and by adhering to the rigorous handling, storage, and disposal protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize personal safety and environmental protection when handling any chemical for which complete toxicological data is not available.
References
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BIOFOUNT. This compound. Available at: [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
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Bunton, C. A., Fendler, E. J., & Fendler, J. H. (1967). The reactivity of nucleophilic reagents toward the p-nitrophenyl phosphate dianion. Journal of the American Chemical Society, 89(5), 1221–1230. Available at: [Link]
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Kirby, A. J., & Varvoglis, A. G. (1967). The reactivity of organophosphorus compounds. Part XXVII. Reactions of alkyl hydrogen alkylphosphonates with p-nitrobenzonitrile oxide: anchimerically assisted P–O fission in acidic hydrolysis of the resulting α-hydroxyimino-p-nitrobenzyl alkylphosphonates. Journal of the Chemical Society B: Physical Organic, 135-141. Available at: [Link]
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Pharmaffiliates. This compound. Available at: [Link]
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U.S. Environmental Protection Agency. Disposal of Pesticides. Available at: [Link]
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Theoretical pKa Values of Tris(p-nitrobenzyl) Phosphate: A Computational Approach to C-H Acidity
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tris(p-nitrobenzyl) phosphate is an organophosphate triester, a class of molecules typically considered non-ionizable under physiological conditions due to the absence of acidic hydroxyl groups. However, the unique electronic structure of this compound, specifically the presence of three electron-withdrawing p-nitrobenzyl substituents, imparts significant acidity to the benzylic C-H bonds. This guide provides an in-depth exploration of the theoretical framework and computational methodologies required to predict the pKa values of these non-traditional carbon acids. As a Senior Application Scientist, this paper synthesizes quantum mechanical principles with practical, field-proven computational workflows, offering a robust protocol for researchers investigating the chemical stability, reactivity, and potential applications of such compounds in various chemical and biological systems.
Introduction: Re-evaluating Acidity in Organophosphate Triesters
Organophosphate esters are central to numerous biological and industrial processes, from their role as the backbone of DNA to their use as pesticides and flame retardants.[1][2] Their acidity is typically associated with the ionization of P-OH moieties present in mono- and di-esters, which exhibit pKa values that render them anionic at physiological pH.[1][3] The subject of this guide, this compound (molecular formula: C₂₁H₁₈N₃O₁₀P), is a triester and thus lacks these conventional acidic protons.[4]
A structural examination reveals that the most plausible sites for deprotonation are the methylene (benzylic) protons situated between the phosphate oxygen and the p-nitrophenyl ring. The acidity of these C-H bonds is dramatically enhanced by two key factors:
-
The Phosphate Group: The electronegative phosphate group exerts an inductive electron-withdrawing effect.
-
The p-Nitro Substituent: The nitro group is one of the strongest electron-withdrawing groups, which delocalizes the negative charge of the resulting conjugate base (a carbanion) across the entire nitrophenyl ring system through resonance.
Therefore, predicting the pKa of this compound is a challenge in computational chemistry focused on determining the stability of its carbanion conjugate base in solution. This guide details the theoretical underpinnings and a practical workflow for achieving this.
Theoretical Foundations of Computational pKa Prediction
The prediction of acid dissociation constants (pKa) is a notoriously difficult task in computational chemistry, as an error of just 1.36 kcal/mol in the free energy of dissociation corresponds to a full pKa unit.[5] There are numerous theoretical approaches, each with distinct advantages and limitations.[6] For molecules where experimental data is scarce, quantum mechanics (QM) provides the most robust, first-principles approach.[6][7]
The pKa is directly related to the standard Gibbs free energy of the acid dissociation reaction in solution (ΔG°aq):
HA ⇌ H⁺ + A⁻
pKa = ΔG°aq / (2.303 * RT)
Directly calculating this free energy in solution is computationally prohibitive. Instead, a thermodynamic cycle, often called a Born-Haber cycle, is employed to connect gas-phase energies, which are calculated accurately with QM methods, to solution-phase energies using a solvation model.
}
Figure 1. Thermodynamic cycle for pKa calculation.
From this cycle, the desired aqueous free energy can be calculated as:
ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)
While this "direct method" is theoretically sound, it is prone to large errors, particularly from the solvation energy of the proton (ΔG°solv(H⁺)), which is difficult to determine accurately. A more reliable approach is the relative method , which calculates the pKa of a target acid (HA) relative to a structurally similar reference compound (HAref) with a well-established experimental pKa.[8][9] This is often achieved using an isodesmic reaction, a hypothetical reaction where the number and type of bonds are conserved, leading to significant error cancellation.[8][10]
HA + A⁻ref ⇌ A⁻ + HAref
This approach reduces reliance on the problematic proton solvation term and benefits from the cancellation of systematic errors in the QM calculations.
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a validated, step-by-step methodology for predicting the C-H pKa of this compound using a relative calculation approach.
Selection of Reference Compound
The accuracy of the relative method hinges on selecting an appropriate reference compound.[8] The reference should be structurally and electronically similar to the target molecule to maximize error cancellation. For the benzylic C-H acidity of this compound, an ideal reference would be a compound with a benzylic proton activated by a p-nitro group. p-Nitrotoluene is a suitable candidate, though its C-H pKa is very high and not precisely known in water. A more practical choice for which reliable data in DMSO exists is diphenylmethane (pKa ≈ 32 in DMSO). The strong electron-withdrawing nature of the nitro and phosphate groups is expected to lower the pKa significantly compared to this reference. For this guide, we will proceed with a hypothetical reference to illustrate the method.
Computational Workflow
The following workflow is designed to be executed using standard quantum chemistry software packages like ORCA, Gaussian, or Schrödinger's Jaguar.[5][11]
Step 1: 3D Structure Generation
-
Generate the 3D structures of this compound (the acid, HA) and its corresponding conjugate base (the carbanion, A⁻), where one of the twelve benzylic protons has been removed.
-
Generate the 3D structures for the chosen reference acid (HAref) and its conjugate base (A⁻ref).
Step 2: Conformational Search and Geometry Optimization
-
For each of the four species (HA, A⁻, HAref, A⁻ref), perform a thorough conformational search to identify the lowest energy conformers. This is critical as pKa is a thermodynamic property reflecting an ensemble of structures.
-
Optimize the geometry of the lowest-energy conformers for all four species in the gas phase. A robust level of theory for this step is Density Functional Theory (DFT) using a functional like B3LYP with a Pople-style basis set such as 6-31+G(d) .
Step 3: Frequency Calculations
-
Perform vibrational frequency calculations for all optimized structures at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To obtain the thermal corrections (enthalpy and entropy) necessary to calculate the Gibbs free energy from the electronic energy.
-
Step 4: Single-Point Energy Refinement
-
To improve accuracy, perform a higher-level single-point energy calculation on the optimized geometries. A recommended level is the M06-2X functional with a larger basis set like 6-311++G(2df,2p) .[12] This functional is known to perform well for non-covalent interactions and thermochemistry.
Step 5: Solvation Energy Calculation
-
Using the optimized gas-phase geometries, calculate the solvation free energy for each species. The SMD (Solvation Model based on Density) is a universal continuum solvation model that has shown excellent performance for a wide range of solvents and is a preferred choice.[12][13] The calculation should be performed for the target solvent (e.g., water or DMSO).
Step 6: pKa Calculation
-
Calculate the ΔG for the isodesmic reaction in both the gas phase and solution.
-
Finally, calculate the target pKa using the following relation: pKa(HA) = pKa(HAref) + (ΔGsolution / (2.303 * RT))
}
Figure 2. Workflow for theoretical pKa prediction.
Data Presentation and Expected Results
While this guide does not generate novel research data, we can present the expected outcomes and influencing factors in a structured format. The predicted pKa value will be highly sensitive to the chosen computational model and, most importantly, the solvent.
| Parameter | This compound | Discussion & Expected Trends |
| Acidic Site | Benzylic C-H | The 12 benzylic protons are chemically equivalent due to molecular symmetry. |
| Conjugate Base | Benzylic Carbanion | The negative charge is stabilized by resonance with the p-nitrophenyl ring and inductive effects from the phosphate. |
| Predicted pKa (in DMSO) | 15 - 20 (Estimated Range) | DMSO is a polar aprotic solvent that stabilizes cations more than anions, leading to lower pKa values for carbon acids compared to water. This range is an educated estimate based on related structures. |
| Predicted pKa (in Water) | 20 - 25 (Estimated Range) | Water is a protic solvent that can hydrogen bond with and stabilize the carbanion to a lesser extent than it stabilizes smaller anions like hydroxide, leading to a higher pKa compared to DMSO. |
| Key Influencing Factors | - Nitro Group (-NO₂) | Strong resonance and inductive electron withdrawal are the primary drivers of acidity. |
| - Phosphate Group (-OPO₃R₂) | Inductive electron withdrawal enhances acidity. | |
| - Solvent Environment | The ability of the solvent to stabilize the resulting carbanion is critical. |
Causality Behind Expected Values: The predicted pKa values are significantly lower than that of a typical alkane C-H bond (pKa > 50) and even lower than that of toluene (pKa ≈ 43). This dramatic increase in acidity is a direct consequence of the stability of the conjugate base. The delocalization of the lone pair of the carbanion into the π-system of the nitro-aromatic ring distributes the negative charge over several atoms, a classic stabilizing effect that lowers the overall energy of the anion and thus favors dissociation.
Conclusion
This technical guide establishes that while this compound lacks traditional acidic protons, its benzylic C-H bonds possess significant, computationally predictable acidity. The provided workflow, grounded in established quantum chemical methods like DFT and continuum solvation models, offers a reliable pathway for researchers to estimate the pKa of this and other complex, non-traditional acids.[7][8][14] Understanding the pKa is crucial for predicting the compound's behavior in different chemical environments, its stability in basic media, its potential to act as a proton donor in catalytic cycles, and its interactions within biological systems. By leveraging the relative method with a carefully chosen reference compound, the inherent challenges of absolute pKa prediction can be largely overcome, yielding valuable insights for drug development, materials science, and fundamental chemical research.
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Sato, H., & Yoshikawa, Y. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
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Wagen, C. (2025). How to Predict pKa. Rowan Scientific. [Link]
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Klamt, A., & Eckert, F. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]
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Abel, R. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. [Link]
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Xue, X.-S., et al. (2017). Theoretical Study on the Acidities of Chiral Phosphoric Acids in Dimethyl Sulfoxide: Hints for Organocatalysis. The Journal of Organic Chemistry. [Link]
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Molecular Discovery. (n.d.). MoKa - pKa modelling. Molecular Discovery. [Link]
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Reddit user discussion. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Reddit r/Chempros. [Link]
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Reddit user discussion. (2023). Computational pKa Determination. Reddit r/comp_chem. [Link]
-
Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Rowan Scientific. [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
-
Wikipedia. (n.d.). Organophosphate. Wikipedia. [Link]
-
Demchuk, E., et al. (2000). Prediction of Secondary Ionization of the Phosphate Group in Phosphotyrosine Peptides. Biophysical Journal. [Link]
-
LookChem. (n.d.). 4-Nitrobenzyl alcohol. LookChem. [Link]
-
LookChem. (n.d.). Cas 619-73-8, 4-Nitrobenzyl alcohol. LookChem. [Link]
-
Karunanithy, M., et al. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]
-
Quora user discussion. (2016). What are the pKa values for phosphoric acid? How are they determined?. Quora. [Link]
-
Vlahović, F., et al. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of the Serbian Chemical Society. [Link]
-
OpenEye Scientific. (n.d.). pKa Database. OpenEye Scientific. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
-
SCM. (2025). pKa values — Tutorials. SCM. [Link]
-
ResearchGate. (2025). (PDF) Computational estimation of pKa values. ResearchGate. [Link]
-
Govers, H., et al. (2024). Development of a Generic Physiologically Based Kinetic Model for the Prediction of Internal Exposure to Organophosphate Pesticides. Environmental Science & Technology. [Link]
-
ATSDR. (n.d.). Organophosphates and carbamates. Agency for Toxic Substances and Disease Registry. [Link]
Sources
- 1. Organophosphate - Wikipedia [en.wikipedia.org]
- 2. Organophosphates and carbamates | Chemical Classifications | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Prediction of Secondary Ionization of the Phosphate Group in Phosphotyrosine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. reddit.com [reddit.com]
- 6. How to Predict pKa | Rowan [rowansci.com]
- 7. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scm.com [scm.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. optibrium.com [optibrium.com]
Methodological & Application
Application Notes and Protocols: The Role of Tris(p-nitrobenzyl) Phosphate in Phosphatase Research
Abstract
This technical guide addresses the function and application of Tris(p-nitrobenzyl) phosphate within the domain of phosphatase research. Contrary to potential misconceptions, this compound is not a direct chromogenic substrate for routine phosphatase assays. Instead, its primary utility lies in synthetic organic chemistry as a crucial protecting group for the synthesis of specific phosphopeptide substrates. This document will elucidate the principles of common phosphatase assays, clarify the role of this compound, and provide a conceptual framework for its application in creating sophisticated tools for studying phosphatase activity.
Introduction: The Landscape of Phosphatase Assays
Protein phosphatases are critical regulators of cellular signaling, catalyzing the hydrolysis of phosphate monoesters from proteins. Assaying their activity is fundamental to drug discovery and basic research. A common method involves the use of artificial, chromogenic substrates that produce a colored product upon dephosphorylation.
The Principle of Chromogenic Assays: The p-Nitrophenyl Phosphate (pNPP) Paradigm
The most widely used chromogenic substrate is p-nitrophenyl phosphate (pNPP).[1][2][3] In the presence of a phosphatase, pNPP is hydrolyzed to p-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, the resulting p-nitrophenol is converted to the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified spectrophotometrically at 405 nm.[3][4][5] The intensity of this color is directly proportional to the phosphatase activity.[2]
This "mix-and-measure" assay is simple, cost-effective, and suitable for high-throughput screening. However, pNPP is a non-specific substrate for most phosphatases, including alkaline and acid phosphatases, as well as protein tyrosine and serine/threonine phosphatases.[1]
Deconstructing this compound: A Case of Mistaken Identity
Given its name, it is plausible to assume that this compound might function similarly to pNPP. However, enzymatic hydrolysis of this compound would yield p-nitrobenzyl alcohol and inorganic phosphate. Unlike p-nitrophenol, p-nitrobenzyl alcohol is not a chromophore in the visible spectrum and does not change color under typical aqueous assay conditions.[6][7] Therefore, this compound cannot be used in a direct colorimetric assay for phosphatase activity.
Its true value is not as a reporter molecule, but as a synthetic tool.
The True Role of this compound: A Reagent for Substrate Synthesis
The study of specific phosphatases requires substrates that mimic their natural protein targets. This is achieved through the use of synthetic phosphopeptides.[8][9] this compound, or more accurately, the p-nitrobenzyl (Pnb) group derived from related reagents, serves as a key protecting group in the synthesis of the amino acid building blocks used to create these phosphopeptides.
Why Phosphopeptides? The Quest for Specificity
While pNPP is useful for measuring general phosphatase activity, it provides little information about the specific enzyme at work, especially in complex biological samples.[10] Phosphopeptides, which are short peptide sequences containing a phosphorylated amino acid (e.g., phosphotyrosine, phosphoserine, or phosphothreonine), offer far greater specificity and are indispensable for:
-
Determining phosphatase substrate specificity.[8]
-
Characterizing the kinetics of a specific phosphatase.
-
Screening for selective phosphatase inhibitors.[4]
The p-Nitrobenzyl Group in Phosphopeptide Synthesis
The synthesis of a phosphopeptide is a multi-step process requiring the protection of various functional groups. The p-nitrobenzyl (Pnb) ester is used to protect the C-terminal carboxyl group of an amino acid, such as tyrosine, during the phosphorylation of its hydroxyl group.[10]
The workflow is conceptually as follows:
-
Protection: The carboxyl group of the amino acid (e.g., Boc-Tyrosine) is protected as a p-nitrobenzyl ester. This prevents it from reacting in subsequent steps.
-
Phosphorylation: The free hydroxyl group of the protected tyrosine is then phosphorylated.
-
Deprotection: The p-nitrobenzyl group is selectively removed, typically via hydrogenolysis, to yield the final phosphotyrosine building block (e.g., Boc-Tyr[PO(OMe)2]-OH).[10]
-
Peptide Synthesis: This protected, phosphorylated amino acid is then incorporated into a peptide sequence using standard solid-phase peptide synthesis techniques.[9]
Experimental Protocols
This section provides a standard protocol for a general phosphatase assay using the chromogenic substrate pNPP for context, followed by a conceptual protocol for how a custom-synthesized phosphopeptide would be used.
Standard Protocol: General Phosphatase Assay Using pNPP
This protocol is adapted for a 96-well plate format and is suitable for measuring general phosphatase activity.[9][10]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
pNPP Substrate Solution: 10 mM p-nitrophenyl phosphate in Assay Buffer. Prepare fresh.
-
Stop Solution: 2 N NaOH.
-
Enzyme Sample: Purified phosphatase or cell lysate diluted in Assay Buffer.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare Samples: Add 50 µL of appropriately diluted enzyme samples to the wells of the microplate. Include a blank control containing 50 µL of Assay Buffer without the enzyme.
-
Initiate Reaction: Start the reaction by adding 50 µL of the 10 mM pNPP Substrate Solution to each well. Mix gently by tapping the plate.
-
Incubate: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 2 N NaOH Stop Solution to each well. The solution should turn yellow in the presence of phosphatase activity.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the sample readings. Enzyme activity is proportional to the corrected absorbance.
| Parameter | Recommendation | Rationale |
| pH | 7.0 - 8.5 (for PTPs) | Optimal for most protein tyrosine phosphatases. Alkaline pH (>8.5) is required for pNP color development. |
| Temperature | 30-37°C | Ensures optimal enzyme activity without causing denaturation. |
| pNPP Concentration | 5-10 mM | Should be at or above the Km of the enzyme to ensure initial velocity is proportional to enzyme concentration. |
| Incubation Time | 10-60 min | Must be optimized to stay within the linear range of product formation. |
Table 1: Key Parameters for a pNPP-based Phosphatase Assay.
Conceptual Protocol: Specific Phosphatase Assay Using a Synthesized Phosphopeptide
This protocol outlines how a phosphopeptide, synthesized using a p-nitrobenzyl-protected amino acid, is used in a more specific, non-colorimetric assay. The detection of free phosphate is typically achieved using a reagent like Malachite Green.[10]
Materials:
-
Synthesized Phosphopeptide Substrate: (e.g., Ac-D-A-D-E-pY-L-I-P-Q-Q-G-NH₂) dissolved in Assay Buffer to a working concentration (e.g., 100 µM).
-
Assay Buffer: As described in 3.1, but optimized for the specific phosphatase of interest.
-
Enzyme Sample: Purified specific phosphatase of interest.
-
Malachite Green Reagent: A solution that forms a colored complex with inorganic phosphate.
-
Phosphate standards for generating a standard curve.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the Assay Buffer, the specific phosphopeptide substrate, and the purified phosphatase enzyme.
-
Incubation: Incubate at 37°C for a predetermined time, optimized for linear phosphate release.
-
Reaction Quench & Detection: Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green reagent.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength for the Malachite Green-phosphate complex (typically ~620-650 nm).
-
Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.
Conclusion
This compound is a valuable reagent in the field of phosphatase research, but not as a direct substrate for activity assays. Its role as a precursor for the p-nitrobenzyl protecting group is integral to the chemical synthesis of specific phosphopeptide substrates. Understanding this distinction is crucial for designing robust and specific experiments to probe the function of individual phosphatases. While general chromogenic substrates like pNPP offer convenience, custom-synthesized phosphopeptides are indispensable for detailed kinetic analysis and the development of targeted therapeutics.
References
- Englebretsen, D. R., & Perich, J. W. (2004). Synthesis of Phosphopeptides. Current Protocols in Protein Science, Chapter 13, Unit 13.3.
- Bannwarth, W., & Kitas, E. A. (2001). The synthesis of phosphopeptides. Peptide Science, 60(1), 3-28.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]
-
MDPI. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. International Journal of Molecular Sciences, 21(14), 5116. Available at: [Link]
-
PubChem. (n.d.). 4-Nitrobenzyl alcohol. Retrieved from [Link]
- Zhang, Z. Y., & Dixon, J. E. (1994). Protein tyrosine phosphatases: mechanism of catalysis and substrate specificity. Analytical biochemistry, 223(1), 1-10.
- Gergely, P., & Dombradi, V. (2007). Historical perspective of protein phosphatase research.
-
ResearchGate. (2019). (A) Para-nitrophenyl phosphate (pNPP) is a generic phosphatase substrate... [Figure]. Retrieved from [Link]
Sources
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Nitrobenzyl alcohol p-Nitrobenzyl alcohol [sigmaaldrich.com]
- 8. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application of Tris(p-nitrophenyl) Phosphate in High-Throughput Screening of Phosphotriesterase Inhibitors
Introduction: A Clarification on Substrate Nomenclature and Application
This application note provides a detailed guide for the use of Tris(p-nitrophenyl) phosphate (TNPP) as a chromogenic substrate in high-throughput screening (HTS) assays designed to identify inhibitors of phosphotriesterases (PTEs). It is important to distinguish at the outset between Tris(p-nitrophenyl) phosphate and Tris(p-nitrobenzyl) phosphate. While structurally similar, the readily available scientific literature overwhelmingly supports the use of the phenyl analog, TNPP, as a substrate for phosphotriesterases due to the phenolic leaving group which, upon cleavage, forms the chromogenic p-nitrophenolate ion. This document will, therefore, focus exclusively on the application of Tris(p-nitrophenyl) phosphate.
Phosphotriesterases are a class of enzymes with significant research interest due to their ability to hydrolyze and detoxify organophosphate compounds, a chemical class that includes both agricultural pesticides and highly toxic nerve agents[1]. The development of potent and selective inhibitors for these enzymes is crucial for dissecting their physiological roles and for the development of potential therapeutics. High-throughput screening is an indispensable tool in this endeavor, allowing for the rapid evaluation of large chemical libraries for potential inhibitor candidates.
Mechanism of Action: The Chromogenic Release of p-Nitrophenol
The utility of Tris(p-nitrophenyl) phosphate in HTS is rooted in its function as a chromogenic substrate. In the presence of a phosphotriesterase, TNPP is hydrolyzed, cleaving one of the ester bonds and releasing a molecule of p-nitrophenol (pNP) and the corresponding bis(p-nitrophenyl) phosphate. Under neutral to alkaline conditions, p-nitrophenol exists predominantly as the p-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm[2][3]. The rate of color development is directly proportional to the enzymatic activity of the phosphotriesterase.
The enzymatic reaction can be summarized as follows:
Tris(p-nitrophenyl) phosphate (colorless) + H₂O --(Phosphotriesterase)--> Bis(p-nitrophenyl) phosphate + p-Nitrophenol (yellow)
This straightforward, colorimetric readout makes TNPP an ideal substrate for HTS, as the enzymatic activity can be easily and continuously monitored using a standard absorbance microplate reader. The intensity of the yellow color provides a quantitative measure of enzyme activity, and a reduction in color formation in the presence of a test compound is indicative of enzyme inhibition.
Experimental Workflow for High-Throughput Screening
The following diagram illustrates a typical workflow for an HTS campaign to identify phosphotriesterase inhibitors using Tris(p-nitrophenyl) phosphate.
Caption: High-throughput screening workflow for identifying phosphotriesterase inhibitors.
Detailed Protocol for a 384-Well Plate HTS Assay
This protocol is a general guideline and should be optimized for the specific phosphotriesterase and instrumentation being used.
Materials and Reagents
-
Phosphotriesterase (PTE): Purified enzyme of interest.
-
Tris(p-nitrophenyl) phosphate (TNPP): HTS-grade substrate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.5, containing 0.1% (w/v) Bovine Serum Albumin (BSA). The optimal pH may vary depending on the specific PTE.
-
Compound Library: Typically dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target PTE (if available).
-
Negative Control: DMSO (or the vehicle used for the compound library).
-
Microplates: 384-well, clear, flat-bottom plates suitable for absorbance readings.
-
Microplate Reader: Capable of measuring absorbance at 405 nm, preferably with kinetic reading capabilities.
-
Liquid Handling Systems: Automated or manual multi-channel pipettes for dispensing reagents.
Assay Procedure
-
Compound Plating:
-
Prepare a master plate of the compound library at a desired concentration (e.g., 1 mM in 100% DMSO).
-
Using a liquid handler, transfer a small volume (e.g., 100 nL) of each compound solution to the corresponding wells of the 384-well assay plates. This will result in a final compound concentration of, for example, 10 µM in a 10 µL final assay volume.
-
Designate columns for controls:
-
Negative Control: Wells receiving only DMSO.
-
Positive Control: Wells receiving a known inhibitor.
-
-
-
Enzyme Preparation:
-
Dilute the phosphotriesterase to the desired working concentration in pre-warmed assay buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate with a robust signal-to-background ratio within the desired assay timeframe.
-
-
Enzyme Dispensing and Pre-incubation:
-
Dispense the diluted enzyme solution (e.g., 5 µL) to all wells of the assay plates containing the plated compounds and DMSO controls.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Pre-incubate the plates for a set period (e.g., 15-30 minutes) at the desired assay temperature (e.g., 37°C). This allows for the interaction between the compounds and the enzyme before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare the Tris(p-nitrophenyl) phosphate substrate solution in pre-warmed assay buffer. The final substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme for TNPP to ensure sensitivity to different types of inhibitors.
-
Initiate the enzymatic reaction by adding the TNPP solution (e.g., 5 µL) to all wells.
-
-
Data Acquisition:
-
Immediately place the assay plates into a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 405 nm kinetically over a period of 10-20 minutes, with readings taken every 30-60 seconds. Alternatively, for a single-point endpoint assay, incubate the plates for a fixed time and then take a single absorbance reading. A kinetic read is generally preferred as it provides more information about the reaction progress and can help identify potential assay artifacts.
-
Data Analysis and Interpretation
-
Calculation of Reaction Rates:
-
For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs405/Δt).
-
-
Calculation of Percent Inhibition:
-
The percent inhibition for each compound is calculated using the following formula: % Inhibition = [1 - (Vcompound - Vbackground) / (Vnegative_control - Vbackground)] * 100
-
Vcompound: Reaction rate in the presence of the test compound.
-
Vnegative_control: Average reaction rate of the negative control wells (e.g., DMSO).
-
Vbackground: Reaction rate in wells with no enzyme (if included).
-
-
-
Assay Quality Control: Z'-Factor
-
The robustness and quality of the HTS assay should be assessed by calculating the Z'-factor using the positive and negative controls: Z' = 1 - [ (3 * σpositive + 3 * σnegative) / |μpositive - μnegative| ]
-
σ: Standard deviation of the control rates.
-
μ: Mean of the control rates.
-
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Hit Identification:
-
"Hits" are typically defined as compounds that exhibit a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Quantitative Data Summary
The following table provides an example of typical assay parameters that would be optimized during assay development.
| Parameter | Example Value | Rationale |
| Final Assay Volume | 10 µL | Minimizes reagent consumption in HTS. |
| Enzyme Concentration | 1-10 nM | Empirically determined to give a linear rate and good signal-to-background. |
| TNPP Concentration | Km value | Maximizes sensitivity to competitive and non-competitive inhibitors. |
| DMSO Tolerance | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
| Pre-incubation Time | 15 minutes | Allows for equilibrium to be reached between the enzyme and inhibitor. |
| Kinetic Read Time | 15 minutes | Sufficient time to establish a linear reaction rate. |
| Assay Temperature | 37°C | Optimal for many enzymes, but should be determined empirically. |
| Wavelength | 405 nm | λmax for the p-nitrophenolate product. |
Self-Validating Systems: Essential Controls in HTS
To ensure the trustworthiness of the screening data, a robust set of controls is paramount.
Sources
Preparing Stock Solutions of Tris(p-nitrobenzyl) Phosphate: An Application Note for Researchers
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of Tris(p-nitrobenzyl) Phosphate. This document outlines the chemical properties, solubility, and stability of this compound, and provides detailed protocols for its dissolution and safe handling. Furthermore, it delves into the primary application of this compound as a photolabile protecting group, offering insights into its mechanism of action and a protocol for its photo-cleavage.
Introduction
This compound is a crucial reagent in various experimental settings, primarily utilized as a "caged" phosphate source.[1] Its p-nitrobenzyl groups act as photolabile protecting groups (PPGs), which can be cleaved upon exposure to ultraviolet (UV) light to release inorganic phosphate in a spatio-temporally controlled manner.[2][3] This property makes it an invaluable tool in cell biology, biochemistry, and physiology to study processes that are initiated by a rapid increase in phosphate concentration. The controlled release of phosphate can be used to investigate a wide range of biological phenomena, including signal transduction pathways, enzyme kinetics, and cellular metabolism.[1]
The p-nitrobenzyl caging groups are among the most widely used PPGs due to their efficient cleavage with near-UV light.[4] The underlying mechanism of photocleavage for o-nitrobenzyl compounds is a well-studied Norrish Type II reaction, which proceeds through a photochromic aci-nitro intermediate.[2] This process is efficient and typically occurs with minimal damage to biological specimens when appropriate wavelengths and light intensities are used.[5]
This guide will provide the necessary details to prepare stable and effective stock solutions of this compound for various experimental applications.
Chemical Properties
A clear understanding of the chemical properties of this compound is fundamental to its proper handling and use in experiments.
| Property | Value | Reference |
| CAS Number | 66777-93-3 | [2] |
| Molecular Formula | C₂₁H₁₈N₃O₁₀P | [2] |
| Molecular Weight | 503.36 g/mol | [2] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 127-128 °C | [6] |
I. Materials and Equipment
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Acetonitrile, anhydrous
-
Sterile, light-protected microcentrifuge tubes or vials
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Equipment:
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Fume hood
II. Safety and Handling Precautions
III. Stock Solution Preparation Protocol
The choice of solvent is critical for preparing a stable and effective stock solution of this compound. DMSO is the most commonly reported solvent for this compound.[7]
A. Dissolution in DMSO (Recommended)
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound solid using an analytical balance.
-
Dissolving: Transfer the weighed solid into a sterile, light-protected tube or vial. Add the required volume of anhydrous DMSO to achieve the desired stock concentration. A common starting concentration for a stock solution is 10-50 mM.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C for long-term storage. For frequent use, small aliquots can be stored at -20°C to minimize freeze-thaw cycles.
B. Alternative Solvents
While DMSO is the preferred solvent, other polar aprotic solvents may be used. However, solubility and stability in these solvents should be empirically determined for your specific experimental conditions.
-
Dimethylformamide (DMF): DMF is a polar aprotic solvent that can be a suitable alternative to DMSO for dissolving many organic compounds.[8]
-
Acetonitrile: Acetonitrile is another polar aprotic solvent that may be used.[9]
Note: The stability of this compound in solvents other than DMSO has not been extensively reported. It is recommended to prepare fresh solutions in alternative solvents before each experiment.
IV. Stability of Stock Solutions
A stock solution of this compound in anhydrous DMSO is reported to be stable for an extended period when stored properly.
| Solvent | Storage Temperature | Reported Stability |
| DMSO | -20°C | Long-term (months to years) |
To ensure the integrity of the stock solution, it is crucial to use anhydrous DMSO to prevent hydrolysis of the phosphate ester. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and potential degradation.
V. Application: Photocleavage of this compound
The primary application of this compound is as a caged phosphate, which can be released upon photolysis.
A. Mechanism of Photocleavage
The photocleavage of the p-nitrobenzyl group is initiated by the absorption of a UV photon, leading to an intramolecular hydrogen abstraction and subsequent rearrangement to release the protected phosphate group and form a nitrosobenzaldehyde byproduct.[2]
Workflow for Stock Solution Preparation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. seas.upenn.edu [seas.upenn.edu]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 9. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Chromogenic Assay for Measuring Protein Tyrosine Phosphatase Activity
Introduction: Clarifying the Substrate for PTP Activity Measurement
Protein tyrosine phosphatases (PTPs) are a critical family of enzymes that, in concert with protein tyrosine kinases, regulate a vast array of cellular processes.[1] The dysregulation of PTP activity is implicated in numerous human diseases, including cancer and metabolic disorders, making PTPs attractive targets for drug discovery.[2] A fundamental requirement for PTP-focused research is a reliable method to quantify their enzymatic activity.
This application note provides a detailed protocol for a robust and widely adopted chromogenic assay for measuring PTP activity. It is important to address a potential point of confusion regarding the substrate name. While the query specified "Tris(p-nitrobenzyl) Phosphate," the established and extensively documented chromogenic substrate for this application is p-nitrophenyl phosphate (pNPP) or its tri-substituted analog, Tris(p-nitrophenyl) phosphate . Our comprehensive search of scientific literature and supplier databases did not yield evidence for the use of "this compound" as a PTP substrate. Therefore, this guide will focus on the validated and scientifically accepted pNPP-based methodology.
The pNPP assay is a simple, cost-effective, and highly reproducible method suitable for a variety of applications, from basic enzyme characterization to high-throughput screening of PTP inhibitors.[1][3]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of p-nitrophenyl phosphate (pNPP) by a protein tyrosine phosphatase. PTPs catalyze the removal of the phosphate group from pNPP, resulting in the formation of p-nitrophenol (pNP).[1] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and exhibits a strong absorbance at 405 nm.[4] The rate of pNP formation, measured as the increase in absorbance at 405 nm, is directly proportional to the PTP activity in the sample.
The enzymatic reaction can be summarized as follows:
p-nitrophenyl phosphate (colorless) + H₂O --(PTP)--> p-nitrophenol (yellow) + inorganic phosphate
Materials and Reagents
| Reagent/Material | Specification | Recommended Supplier |
| p-Nitrophenyl Phosphate (pNPP) | Disodium salt, hexahydrate, ≥99% purity | Sigma-Aldrich, NEB |
| Tris Base | ≥99.8% purity | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% purity | Merck |
| Bovine Serum Albumin (BSA) | Protease-free | Thermo Fisher |
| Purified PTP enzyme or cell lysate | - | - |
| 96-well clear, flat-bottom plates | Polystyrene, non-treated | Corning |
| Microplate reader | Capable of absorbance readings at 405 nm | - |
| Standard laboratory equipment | Pipettes, tubes, etc. | - |
Assay Protocol
This protocol is optimized for a 96-well plate format, suitable for multi-sample analysis.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 7.5 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
pNPP Substrate Solution (10 mM):
-
Dissolve 37.1 mg of pNPP in 10 mL of Assay Buffer.
-
Prepare this solution fresh on the day of the experiment and protect it from light.
-
-
Stop Solution (1 M NaOH):
-
Carefully dissolve 40 g of NaOH pellets in 800 mL of deionized water.
-
Once dissolved and cooled, bring the final volume to 1 L with deionized water.
-
Store at room temperature.
-
-
Enzyme Dilutions:
-
Prepare serial dilutions of the purified PTP enzyme or cell lysate in ice-cold Assay Buffer containing 0.1% BSA to prevent enzyme denaturation and non-specific adsorption. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the PTP activity assay.
Assay Procedure
-
Plate Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Include wells for a blank (no enzyme) and, if applicable, a positive control (a known active PTP) and negative controls (e.g., buffer with a known PTP inhibitor).
-
-
Enzyme Addition:
-
Add 25 µL of the diluted enzyme samples to the corresponding wells.
-
For the blank wells, add 25 µL of Assay Buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the 10 mM pNPP Substrate Solution to all wells. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the enzyme's activity and should be determined to ensure the reaction proceeds within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 1 M NaOH Stop Solution to each well. The addition of NaOH will also enhance the yellow color of the pNP product.
-
-
Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculation of PTP Activity: The amount of pNP produced can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance at 405 nm.
-
ε is the molar extinction coefficient of pNP (18,000 M⁻¹cm⁻¹ at pH > 8).[4]
-
c is the concentration of pNP.
-
l is the path length of the light in the well (typically provided by the plate manufacturer or can be determined empirically).
The PTP activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 nmole of pNPP per minute under the specified assay conditions.[4]
Activity (nmol/min/mL) = (ΔA₄₀₅ / ε / l) * (V_reaction / V_enzyme / t) * 10⁶
Where:
-
ΔA₄₀₅ is the change in absorbance at 405 nm per minute.
-
ε is the molar extinction coefficient of pNP (18,000 M⁻¹cm⁻¹).
-
l is the path length in cm.
-
V_reaction is the total reaction volume in mL.
-
V_enzyme is the volume of the enzyme sample in mL.
-
t is the reaction time in minutes.
-
10⁶ is the conversion factor from M to nmol/mL.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background | - Spontaneous hydrolysis of pNPP- Contaminated reagents | - Prepare pNPP solution fresh- Use high-purity water and reagents- Check for microbial contamination in buffers |
| Low or no activity | - Inactive enzyme- Incorrect pH or temperature- Presence of inhibitors | - Use a fresh enzyme aliquot- Verify the pH of the buffer and the incubator temperature- Check for contaminating inhibitors in the sample |
| Non-linear reaction rate | - Substrate depletion- Enzyme instability- Product inhibition | - Reduce the incubation time or enzyme concentration- Add BSA to the enzyme dilution buffer- Measure initial reaction rates |
Mechanism of PTP-Catalyzed pNPP Hydrolysis
The catalytic mechanism of PTPs involves a conserved cysteine residue in the active site. This cysteine acts as a nucleophile, attacking the phosphorus atom of the phosphate group in pNPP. This results in the formation of a phospho-cysteine intermediate and the release of the p-nitrophenolate ion. A subsequent hydrolysis step, involving a water molecule activated by a conserved aspartate residue, regenerates the free enzyme.
Caption: Simplified mechanism of pNPP hydrolysis by PTPs.
References
-
Analysis of Protein Tyrosine Phosphatases and Substrates - PMC - NIH. Available at: [Link]
-
Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - MDPI. Available at: [Link]
-
The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles - ResearchGate. Available at: [Link]
-
pNPP - Biocompare. Available at: [Link]
-
Protein tyrosine phosphatase: enzymatic assays - PubMed. Available at: [Link]
-
Protein tyrosine phosphatase: Enzymatic assays | Request PDF - ResearchGate. Available at: [Link]
-
4-Nitrophenyl Phosphate | C6H6NO6P | CID 378 - PubChem. Available at: [Link]
-
Requirements for hydrolysis of p-nitrophenyl phenylphosphonate. (A)... - ResearchGate. Available at: [Link]
Sources
Application Note: Spectrophotometric Determination of Phosphotriesterase Activity with Tris(p-nitrophenyl) Phosphate
Introduction: The Principle of Chromogenic Phosphotriester Substrates in Enzyme Kinetics
The quantification of enzyme activity is a cornerstone of biochemical and pharmaceutical research, providing critical insights into enzyme kinetics, inhibitor screening, and drug development. A widely adopted method for this purpose is the use of chromogenic substrates, which undergo a distinct color change upon enzymatic action. This application note provides a detailed protocol for the spectrophotometric determination of phosphotriesterase (PTE) activity using Tris(p-nitrophenyl) phosphate (TNPP) as a chromogenic substrate. Phosphotriesterases are a class of enzymes that catalyze the hydrolysis of organophosphate compounds.[1]
The assay's principle is elegantly straightforward: the phosphotriesterase cleaves a phosphate ester bond in the colorless TNPP substrate, releasing p-nitrophenol (pNP).[2] Under alkaline conditions, pNP is deprotonated to the p-nitrophenolate anion, which exhibits a strong yellow color with a maximum absorbance at 405 nm.[3] The rate of formation of this yellow product is directly proportional to the enzyme's activity and can be continuously monitored using a spectrophotometer.[4][5]
While this note focuses on the well-established TNPP assay, it is worth noting the existence of analogous substrates like Tris(p-nitrobenzyl) phosphate (CAS 66777-93-3).[6][7] Enzymatic hydrolysis of this substrate would release p-nitrobenzyl alcohol. Direct spectrophotometric quantification of p-nitrobenzyl alcohol is challenging due to its absorbance in the UV range (around 285 nm)[8], which can be subject to interference from other biological molecules. A potential, though more complex, approach could involve a coupled assay where the released p-nitrobenzyl alcohol is enzymatically or chemically oxidized to p-nitrobenzaldehyde, which can then be quantified.[9] However, for routine and high-throughput applications, the direct colorimetric assay with TNPP remains the method of choice.
Mechanism of Action: Enzymatic Hydrolysis of Tris(p-nitrophenyl) Phosphate
The enzymatic reaction at the heart of this assay is the hydrolysis of a phosphotriester. The phosphotriesterase, a metalloenzyme typically containing a binuclear metal center (e.g., Zn2+), activates a water molecule that acts as a nucleophile, attacking the phosphorus center of the TNPP substrate.[10] This leads to the cleavage of one of the p-nitrophenyl ester bonds, releasing one molecule of p-nitrophenol and a molecule of bis(p-nitrophenyl) phosphate. The subsequent release of the other p-nitrophenyl groups can also occur, depending on the specific enzyme and reaction conditions. For the purpose of this assay, the initial cleavage event is the rate-determining step that is monitored.
Caption: Workflow for the spectrophotometric determination of phosphotriesterase activity.
Data Analysis and Interpretation
-
For each enzyme concentration, plot the absorbance at 405 nm against time (in minutes).
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (V₀ / ε × l) × 10⁶
-
Where:
-
V₀ is the initial velocity in ΔAbs/min.
-
ε is the molar extinction coefficient of p-nitrophenol in M⁻¹cm⁻¹ (determined from the standard curve).
-
l is the path length of the sample in cm. For a 96-well plate with 100 µL, the path length is typically around 0.2-0.3 cm and should be determined empirically or from the instrument specifications.
-
-
-
The specific activity of the enzyme can be calculated by dividing the activity by the enzyme concentration in mg/mL (µmol/min/mg).
| Parameter | Symbol | Typical Value | Source |
| Substrate | Tris(p-nitrophenyl) phosphate | - | [2] |
| Product (Chromophore) | p-Nitrophenolate | - | [2] |
| Wavelength of Max. Absorbance | λmax | 405 nm | [3] |
| Molar Extinction Coefficient of pNP | ε | ~18,000 M⁻¹cm⁻¹ | [3] |
| Assay pH | - | 8.5 | [3] |
| Assay Temperature | T | 37°C | [11] |
Troubleshooting and Considerations
-
High Background Absorbance: This may be due to the spontaneous hydrolysis of TNPP. Prepare the substrate solution fresh and keep it protected from light.
-
Non-linear Reaction Rate: If the reaction rate decreases rapidly, it could be due to substrate depletion or enzyme instability. Use a lower enzyme concentration or a shorter reaction time.
-
Precipitation: High concentrations of TNPP in aqueous buffer may lead to precipitation. Ensure complete dissolution in DMSO before diluting in the assay buffer.
-
Enzyme Inhibition: Components of the biological sample may inhibit the enzyme. Run appropriate controls, including a spike-and-recovery experiment, to assess for matrix effects.
Conclusion
The spectrophotometric assay using Tris(p-nitrophenyl) phosphate is a robust, sensitive, and continuous method for determining the activity of phosphotriesterases. Its simplicity and amenability to high-throughput screening make it an invaluable tool in drug discovery and basic research. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers can obtain reliable and reproducible data on enzyme kinetics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. [Link]
-
MDPI. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. [Link]
-
PMC. Catalytic Mechanisms for Phosphotriesterases. [Link]
-
MDPI. Microbial Phosphotriesterase: Structure, Function, and Biotechnological Applications. [Link]
-
ResearchGate. Selective oxidation of p-nitrobenzyl alcohol to p-nitrobenzaldehyde with 10% Ni silica with 30% H 2O 2 in acetonitrile solvent. [Link]
-
SpectraBase. p-Nitrobenzyl alcohol, acetate - Optional[UV-VIS] - Spectrum. [Link]
-
NIST WebBook. Benzenemethanol, 4-nitro-. [Link]
-
ResearchGate. UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... [Link]
-
RSC Publishing. Photochemical Oxidation of Nitrobenzyl Alcohols in Aqueous Solution. [Link]
-
PubMed. Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing. [Link]
-
Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]
-
NIH. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. [Link]
-
CDN. Canizzaro Reaction: The Conversion of p-Nitrobenzaldehyde into p-Nitrobenzoic Acid and p-Nitrobenzyl Alcohol. [Link]
-
ResearchGate. How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. [Link]
Sources
- 1. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. neb.com [neb.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Tris(p-nitrobenzyl) Phosphate as a caged compound for controlled release studies.
Application Note & Protocol
Topic: A Comparative Photochemical Analysis: The Efficacy of Tris(p-nitrobenzyl) Phosphate as a Caged Compound for Controlled Release Studies
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Precision of Light-Mediated Release
Photolabile protecting groups (PPGs), or "caging" groups, represent a cornerstone of modern chemical biology and drug delivery. They offer unparalleled spatiotemporal control over the release of bioactive molecules, enabling researchers to activate compounds at a specific time and location with a simple pulse of light.[1] The ortho-nitrobenzyl (oNB) scaffold has emerged as one of the most versatile and widely used PPGs, capable of caging a broad range of functional groups, including phosphates, carboxylates, and amines.[2][3][4] This application note delves into the photochemical principles of nitrobenzyl-based caging, with a specific focus on evaluating the suitability of This compound for controlled release applications. Through a detailed mechanistic analysis and comparative protocols, we will demonstrate the critical importance of isomeric structure to photochemical reactivity.
Part 1: The Mechanism of Photocleavage - A Tale of Two Isomers
The efficacy of a nitrobenzyl-based PPG is fundamentally dictated by the position of the nitro group relative to the benzylic carbon where the molecule of interest is attached.
The Efficient Pathway: ortho-Nitrobenzyl (oNB) Uncaging
The photocleavage of o-nitrobenzyl compounds is a well-documented process that proceeds via a Norrish Type II intramolecular rearrangement.[2] Upon absorption of UV light (typically in the 300-365 nm range), the molecule enters an excited state.[1][5] This initiates a rapid intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the adjacent ortho-nitro group. This step is only possible due to the close spatial proximity of the two groups. The abstraction leads to the formation of a transient aci-nitro intermediate, which then undergoes a series of electronic rearrangements to form a cyclic intermediate.[3][4] This unstable intermediate rapidly decomposes to release the caged molecule (in this case, phosphoric acid) and the byproduct, 2-nitrosobenzaldehyde.[2] The entire process can be very efficient and rapid, making oNB an excellent choice for studying fast biological processes.[5]
Figure 1: Efficient photocleavage pathway of an o-nitrobenzyl phosphate.
The Inefficient Pathway: Why this compound Fails as a Caged Compound
In stark contrast, the para-nitrobenzyl isomer is generally considered photostable under conditions that readily cleave ortho-isomers. The reason lies in molecular geometry. In this compound, the nitro group is positioned on the opposite side of the benzene ring from the benzylic carbon. This large spatial separation makes the critical intramolecular hydrogen abstraction step, which initiates the entire release cascade, sterically impossible.
Without this pathway, the excited state is more likely to decay through other, non-productive routes or undergo inefficient intermolecular reactions. While some photochemical reactions can occur with p-nitroaromatic compounds, they do not typically lead to the clean, efficient, and rapid release of a protected functional group, rendering them unsuitable for controlled release studies.[6] Studies on the photolysis of nitrophenyl phosphates have shown that the quantum yields for phosphate liberation from para-isomers are exceedingly low.[7]
Figure 2: Inefficient photoreactivity of a p-nitrobenzyl phosphate.
Part 2: Comparative Data
The performance of a caged compound is quantified by its photochemical properties. The overall uncaging efficiency is a product of the molar extinction coefficient (ε, how strongly it absorbs light) and the quantum yield (Φu, the efficiency of converting absorbed light into product release).
Table 1: Comparative Properties of Nitrobenzyl Isomers as Photolabile Protecting Groups
| Property | ortho-Nitrobenzyl (oNB) Group | para-Nitrobenzyl (pNB) Group | Rationale for Difference |
| Photocleavage Mechanism | Efficient intramolecular H-abstraction (Norrish Type II)[2] | Intramolecular H-abstraction is sterically impossible. | The ortho position is required for the nitro group and benzylic C-H bond to be in close proximity. |
| Typical Quantum Yield (Φu) | 0.01 - 0.5 (Varies with substituents)[8] | Negligible for uncaging; considered non-photolabile. | The primary photochemical pathway leading to release is not available to the para isomer. |
| Release Rate | Can be very rapid (microseconds to seconds)[2] | Extremely slow to non-existent under standard conditions. | The efficient, concerted mechanism of the ortho isomer allows for fast product release. |
| Suitability as a PPG | Excellent, widely used in research and commercial applications.[1][9][10][11][12] | Poor, not suitable for controlled release applications. | Lack of an efficient photorelease pathway makes it unreliable and impractical. |
Part 3: Experimental Protocols - A Comparative Photostability Assay
To empirically demonstrate the difference in photoreactivity, we provide a protocol for the synthesis and parallel photolysis of a model o-nitrobenzyl phosphate and this compound.
Protocol 1: Synthesis of a Model Caged Phosphate (dibenzyl o-nitrobenzyl phosphate)
This protocol provides a representative synthesis for a positive control.
-
Materials: o-nitrobenzyl alcohol, phosphorus oxychloride (POCl₃), benzyl alcohol, pyridine, dichloromethane (DCM).
-
Step 1 (Phosphorodichloridate formation): In a flame-dried flask under nitrogen, dissolve o-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM and cool to 0°C. Add pyridine (1.1 eq) followed by the dropwise addition of POCl₃ (1.1 eq). Stir at 0°C for 2 hours.
-
Step 2 (Addition of Benzyl Alcohol): To the reaction mixture, add a solution of benzyl alcohol (2.2 eq) and pyridine (2.2 eq) in anhydrous DCM dropwise at 0°C.
-
Step 3 (Workup): Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Step 4 (Purification): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield dibenzyl o-nitrobenzyl phosphate.
Protocol 2: Synthesis of this compound
-
Materials: p-nitrobenzyl alcohol, phosphorus oxychloride (POCl₃), pyridine, dichloromethane (DCM).
-
Step 1: In a flame-dried flask under nitrogen, dissolve p-nitrobenzyl alcohol (3.0 eq) in anhydrous DCM and cool to 0°C. Add pyridine (3.3 eq).
-
Step 2: Add POCl₃ (1.0 eq) dropwise to the cooled solution.
-
Step 3: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Step 4 (Workup & Purification): Follow steps 3 and 4 from Protocol 1 to quench, extract, and purify the final product, this compound.
Protocol 3: Comparative Photolysis Experiment and HPLC Analysis
-
Sample Preparation: Prepare 100 µM solutions of both the model o-nitrobenzyl phosphate and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) in separate quartz cuvettes. Prepare "dark" control samples for each compound, wrapped in aluminum foil.
-
Light Source: Use a UV lamp equipped with a band-pass filter to select the desired wavelength (e.g., 365 nm).[5] Ensure the power output is consistent. An LED light source can also be used.
-
Irradiation: Place the quartz cuvettes at a fixed distance from the UV source. Irradiate the samples. At set time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each cuvette for analysis. Keep the "dark" controls next to the experimental samples but shielded from light.
-
Analysis by HPLC:
-
Method: Use a C18 reverse-phase HPLC column. Develop a gradient method with mobile phases such as water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where both the starting material and potential products absorb (e.g., 260 nm).
-
Quantification: Inject the aliquots from each time point. Record the peak area of the starting caged phosphate.
-
-
Data Interpretation:
-
Plot the percentage of remaining caged compound against irradiation time for both the ortho and para isomers, as well as the dark controls.
-
Expected Result: A rapid, time-dependent decrease in the peak area for the o-nitrobenzyl phosphate will be observed, indicating successful photolysis. In contrast, the peak area for this compound will show little to no decrease, similar to the dark controls, demonstrating its photostability.
-
Senior Application Scientist's Note & Conclusion
The fundamental principles of photochemistry are governed by molecular structure. While this compound is structurally similar to the widely successful ortho-nitrobenzyl caging agents, its isomeric configuration renders it ineffective for controlled release applications. The inability of the para isomer to undergo the necessary intramolecular hydrogen transfer effectively shuts down the photorelease pathway.
Our analysis and the provided comparative protocol underscore a critical lesson in the design of photolabile compounds: proximity is paramount. Researchers seeking to employ caged compound strategies for phosphate-containing molecules are strongly advised to utilize established ortho-nitrobenzyl derivatives or other validated PPGs. This compound should be considered a photostable compound under standard uncaging conditions and is therefore not a suitable candidate for light-mediated controlled release studies.
References
-
Chembiochem. (2024). o-nitrobenzyl Caged Molecule Enables Photo-controlled Release of Thiabendazole. Available at: [Link]
-
Journal of Agricultural and Food Chemistry. (2023). o-Nitrobenzyl-Based Caged exo-16,17-Dihydro-gibberellin A5-13-acetate for Photocontrolled Release of Plant Growth Regulators. Available at: [Link]
-
ResearchGate. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Available at: [Link]
-
Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Available at: [Link]
-
ResearchGate. (2024). O‐nitrobenzyl Caged Molecule Enables Photo‐controlled Release of Thiabendazole. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Available at: [Link]
-
National Center for Biotechnology Information. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Available at: [Link]
-
Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Available at: [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Available at: [Link]
-
ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Available at: [Link]
-
ResearchGate. (n.d.). Photochemical acceleration of the hydrolysis of nitrophenyl phosphates and nitrophenyl sulphates. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Available at: [Link]
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A Universal, Non-Radioactive In Vitro Kinase Assay Protocol Based on ADP Quantitation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for a Universal Kinase Assay
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, making them premier targets for drug discovery.[3] Consequently, robust and reliable methods for measuring kinase activity are essential for both basic research and high-throughput screening (HTS) of potential inhibitors.[4][5]
Historically, kinase assays relied on the use of radioisotopes like [γ-³²P]ATP to track phosphate transfer.[6][7] While considered a "gold standard" for its directness, this method poses significant safety, handling, and disposal challenges.[4][8] This has driven the development of a diverse array of non-radioactive techniques, including fluorescence, luminescence, and colorimetric methods.[6][9][10]
A key challenge in kinase assay development is the substrate. Many assays require a specific peptide or protein substrate for each kinase, which can be laborious to identify and optimize.[11][12] A "universal" assay, applicable to any kinase regardless of its substrate, offers a powerful alternative. Such assays typically function by detecting one of the universal products of a kinase reaction: the conversion of ATP to ADP.[8][10]
A Note on Substrate Selection: Clarifying the Role of p-Nitrophenyl Phosphate Derivatives
The topic of this guide specifies Tris(p-nitrobenzyl) Phosphate. It is important to clarify that this compound and its close analog, p-Nitrophenyl Phosphate (pNPP), are chromogenic substrates for phosphatases , not kinases.[13][14] Phosphatases catalyze the hydrolysis (removal) of a phosphate group, releasing the colored p-nitrophenol product, which can be measured spectrophotometrically.[14][15][16] In contrast, kinases catalyze the transfer of a phosphate group from ATP onto a substrate. Therefore, pNPP and its derivatives are unsuitable for directly measuring kinase activity.
This guide presents a truly universal kinase assay protocol that circumvents substrate-specific limitations by quantifying the production of ADP using a sensitive, fluorescence-based, coupled-enzyme system.
Assay Principle: A Two-Stage, Coupled-Enzyme Approach
The protocol described herein is a universal kinase activity assay based on the real-time or endpoint detection of ADP, a universal product of the kinase reaction. The assay is performed in two stages:
-
Kinase Reaction Stage: The kinase of interest phosphorylates its chosen substrate (which can be a protein, peptide, or small molecule) using ATP as the phosphate donor, thereby producing ADP.
-
ADP Detection Stage: The amount of ADP generated is measured using a coupled enzyme system. An ADP sensor enzyme uses the newly formed ADP to catalyze a reaction that produces a fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of ADP produced, and thus, to the activity of the kinase.
This method is highly sensitive, avoids the use of radioactivity or antibodies, and is robust against interference from high ATP concentrations, making it ideal for both mechanistic studies and HTS applications.[17]
Detailed Protocol: Universal Fluorometric Kinase Assay
This protocol is designed for a 96-well microplate format and can be scaled as needed.[18] It is crucial to perform all steps with care to ensure accuracy and reproducibility.
I. Materials and Reagents
| Reagent | Recommended Stock Conc. | Storage | Notes |
| Kinase Assay Buffer | 5X | 4°C or -20°C | Typically contains Tris-HCl (pH 7.4-7.5), MgCl₂, and DTT. Avoid phosphates. |
| Kinase Enzyme | Variable | -80°C | Aliquot to avoid repeated freeze-thaw cycles.[18] |
| Kinase Substrate | 10X | -20°C or -80°C | Can be a generic substrate (e.g., Myelin Basic Protein) or a specific peptide. |
| ATP Solution | 10 mM | -20°C | Prepare fresh dilutions in kinase buffer for each experiment. |
| ADP Standard | 2 mM | -20°C | Used to generate a standard curve for quantifying ADP production.[18] |
| ADP Sensor Reagents | As supplied | -20°C | Typically a multi-component system (e.g., sensor enzyme, probe). Protect from light. |
| Stop Solution (Optional) | 0.5 M EDTA | Room Temp. | Used for endpoint assays to chelate Mg²⁺ and stop the kinase reaction.[10] |
| Nuclease-Free Water | N/A | Room Temp. | For dilutions. |
| Assay Plates | N/A | Room Temp. | Solid black, low-volume 96- or 384-well plates are recommended for fluorescence. |
II. Experimental Workflow: Step-by-Step Methodology
Step 1: ADP Standard Curve Preparation
-
Causality: A standard curve is essential for converting the relative fluorescence units (RFU) from the assay into the absolute amount of ADP produced (pmol or µM). This allows for the accurate calculation of kinase activity.[18]
-
Prepare a 20 µM ADP working solution by diluting the 2 mM stock in 1X Kinase Assay Buffer.
-
In a 96-well plate, create a serial dilution of the 20 µM ADP to generate standards ranging from 0 to 400 pmol/well (e.g., 0, 40, 80, 120, 160, 200, 400 pmol).
-
Adjust the final volume of each standard to 20 µL/well with Kinase Assay Buffer. These wells will not contain kinase or ATP.
Step 2: Kinase Reaction Setup
-
Causality: The order of addition is important to ensure the reaction starts uniformly across all wells upon the addition of ATP.[10] Running controls is critical for data interpretation. A "no kinase" control establishes the background signal, while a "no substrate" control can identify any kinase autophosphorylation.
-
Prepare a Master Mix: For each condition, prepare a master mix containing 1X Kinase Assay Buffer, the desired concentration of kinase substrate, and any inhibitors being tested.
-
Aliquot Master Mix: Add 10 µL of the master mix to the appropriate wells of the 96-well plate.
-
Add Kinase: Add 5 µL of diluted kinase enzyme to each well. For the "no kinase" control wells, add 5 µL of Kinase Assay Buffer instead.
-
Pre-incubation: Briefly pre-incubate the plate for 5-10 minutes at the reaction temperature (e.g., 30°C) to allow components to equilibrate.
Step 3: Initiate, Incubate, and Stop the Reaction
-
Causality: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate inhibitor potency determination (IC₅₀).[5][19] The reaction time must be within the linear range where substrate and ATP are not depleted, ensuring the measured rate is constant.[3]
-
Initiate: Start the kinase reaction by adding 5 µL of a 4X ATP solution (e.g., 40 µM for a 10 µM final concentration) to all wells. The total reaction volume is now 20 µL.
-
Incubate: Incubate the plate for a predetermined time (e.g., 15-60 minutes) at the optimal temperature for the kinase.
-
Stop (for Endpoint Assays): If not performing a real-time kinetic read, stop the reaction by adding 5 µL of Stop Solution (e.g., 0.5 M EDTA).
Step 4: Signal Detection and Measurement
-
Prepare Detection Reagent: Prepare the ADP Sensor Solution according to the manufacturer's instructions, mixing the sensor enzyme and probe just before use.
-
Add to Wells: Add 20-30 µL of the prepared ADP Sensor Solution to all wells, including the ADP standards.
-
Incubate: Incubate the plate at room temperature for 15-60 minutes, protected from light, to allow the detection reaction to proceed.
-
Read Plate: Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths (e.g., excitation at ~540 nm and emission at ~590 nm).
III. Data Analysis
-
Plot Standard Curve: Subtract the fluorescence of the zero ADP control from all standard readings. Plot the corrected RFU values against the amount of ADP (pmol) and perform a linear regression to obtain the equation of the line (y = mx + c).
-
Determine ADP Produced: Subtract the "no kinase" control RFU from all experimental sample RFU values. Use the standard curve equation to convert these corrected RFU values into pmol of ADP produced.
-
Calculate Kinase Activity: Use the following formula:
-
Kinase Activity (pmol/min/µg) = (pmol of ADP produced) / (Reaction Time (min) x µg of Kinase)
-
Assay Optimization and Troubleshooting
Achieving reliable and reproducible results requires optimization.[3] Key parameters include enzyme concentration, substrate concentration, ATP concentration, and reaction time.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal or No Activity | 1. Inactive kinase enzyme.2. Insufficient reaction time.3. Suboptimal buffer conditions (pH, Mg²⁺). | 1. Test kinase with a known positive control substrate; use fresh enzyme aliquots.2. Perform a time-course experiment to find the linear reaction range.3. Titrate pH and MgCl₂ concentration (typically 5-20 mM). |
| High Background Signal | 1. ATP solution contaminated with ADP.2. Reagent or sample contamination.3. Autophosphorylation of the kinase. | 1. Use high-purity ATP; prepare fresh solutions.2. Use fresh, filtered buffers and nuclease-free water.3. Run a control reaction without the substrate to quantify background. |
| Non-Linear Reaction Progress | 1. Depletion of ATP or substrate.2. Product inhibition. | 1. Reduce the kinase concentration or shorten the reaction time.2. Confirm results by measuring initial reaction velocities. |
| Compound Interference (HTS) | 1. Test compounds are fluorescent at assay wavelengths.2. Compounds inhibit the ADP detection enzyme. | 1. Pre-read the plate after compound addition to check for autofluorescence.2. Run a counterscreen against the detection system using ADP as the substrate. |
Conclusion
The ADP-based universal kinase assay offers a powerful, non-radioactive platform for quantifying enzyme activity and screening for inhibitors. By directly measuring a universal product of the kinase reaction, this method bypasses the need for substrate-specific antibodies or reagents, providing a flexible and high-throughput compatible solution. Careful optimization of reaction conditions and the use of appropriate controls are paramount to generating high-quality, trustworthy data that can accelerate breakthroughs in kinase research and drug development.
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Wu, X., & Liu, N. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Methods in Molecular Biology, 2358, 229-237.
- Jena Bioscience.
- Protocol Online. (2009). Non-Radioactive In vitro Kinase Assay.
- R&D Systems. Universal Kinase Activity Kit.
- Lundblad, A. et al. (2004). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. BMC Biotechnology, 4, 23.
- Abcam. Universal Kinase Activity Kit Protocol Book.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- AAT Bioquest. (2023). What are the common methods available to detect kinase activities?.
- Zhang, Y. et al. (2018). Non-radioactive LATS in vitro Kinase Assay. Bio-protocol, 8(12), e2888.
- Wu, X., & Liu, N. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. PubMed.
- Thermo Fisher Scientific.
- Gregor, M. et al. (2010). Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes. BMC Biochemistry, 11, 15.
- Sigma-Aldrich. Universal Fluorometric Kinase Assay Kit (MAK173) - Technical Bulletin.
- Thermo Fisher Scientific.
- Klink, T. A. et al. (2012). Assay Development for Protein Kinase Enzymes. In H. B. Sittampalam, G. S. et al. (Eds.), Assay Guidance Manual.
- Takara Bio. Universal Tyrosine Kinase Assay Kit.
- Vlahou, C., & Vasileiou, C. (2012). Fluorescent Peptide Assays For Protein Kinases. Journal of Visualized Experiments, (63), e3989.
- Promega Corporation. (2005). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes, 93, 11-14.
- Zhang, J. H. et al. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 2(5), 651-663.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- R&D Systems. Universal Kinase Activity Kit.
- Ganesan, R. et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(11), e2871.
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- Revvity. Protein kinase research reagents.
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- Center for Dead Plant Studies. (1994).
- New England Biolabs.
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- Sigma-Aldrich.
- MP Biomedicals.
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- St-Denis, N., & Archambault, J. (2012). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Protein Science, Chapter 18, Unit 18.16.
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- ResearchGate. (2009).
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Application Notes and Protocols: Tris(p-nitrobenzyl) Phosphate in Proteomics Research
Introduction: Navigating the Complexities of the Phosphoproteome
The study of protein phosphorylation, a ubiquitous post-translational modification (PTM), is fundamental to unraveling the intricate signaling networks that govern cellular processes.[1][2] Phosphoproteomics, the large-scale analysis of protein phosphorylation, however, is fraught with analytical challenges. Phosphorylated proteins are often present in low stoichiometry compared to their non-phosphorylated counterparts, necessitating highly selective enrichment strategies prior to mass spectrometry (MS) analysis.[1][3] Commonly employed methods include Immobilized Metal Affinity Chromatography (IMAC), Metal Oxide Affinity Chromatography (MOAC), and antibody-based approaches.[1][3]
A critical, yet often overlooked, aspect of robust phosphoproteomic workflows is the validation and quality control of these enrichment steps. The efficiency and potential biases of any given enrichment method can vary significantly depending on the sample complexity and experimental conditions.[4][5][6] This variability underscores the need for well-characterized standards to benchmark and optimize phosphopeptide recovery. While synthetic phosphopeptides are the gold standard, their synthesis can be complex and costly.[7][8][9][10] This has led to the exploration of non-biological, phosphate-containing small molecules as potential standards.
This application note introduces Tris(p-nitrobenzyl) phosphate as a novel, multifaceted tool for proteomics research. We will explore its chemical properties and propose its application as a non-biological internal standard for quality control of phosphopeptide enrichment workflows and as a photocleavable ("caged") phosphate standard.
This compound: A Chemist's Perspective on a Proteomic Tool
This compound is an organophosphate ester with the molecular formula C21H18N3O10P. Its structure is characterized by a central phosphate group esterified with three p-nitrobenzyl moieties.
Key Chemical Properties and Rationale for Use:
-
Phosphate Core: The central phosphate group mimics the key functional group of phosphopeptides, allowing it to interact with and be captured by common phosphopeptide enrichment materials.
-
Aromatic Moieties: The three p-nitrobenzyl groups provide a strong chromophore for UV detection and contribute to a defined mass that is readily distinguishable from biological molecules in a mass spectrometer.
-
Photolability: The ortho-nitrobenzyl group is a well-established photolabile protecting group (PPG) that can be cleaved upon exposure to UV light (typically around 365 nm), releasing the protected molecule.[11][12][13][14][15] This property opens up applications in controlled release or "uncaging" experiments.
-
Non-Biological Origin: As a synthetic molecule, it is absent in biological samples, ensuring that its detection is solely due to its addition as a standard.
Application 1: A Non-Biological Standard for Phosphopeptide Enrichment Quality Control
A primary proposed application for this compound is as a spike-in standard to assess the efficiency and reproducibility of phosphopeptide enrichment protocols. By introducing a known amount of this compound into a complex protein digest prior to enrichment, researchers can monitor its recovery in the phosphopeptide-enriched fraction.
Workflow for Enrichment QC
Caption: Workflow for using this compound as a QC standard.
Experimental Protocol
-
Preparation of Standard Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as DMSO or acetonitrile.
-
Perform serial dilutions to create working solutions at concentrations appropriate for spiking into your sample (e.g., 10 µM).
-
-
Sample Preparation:
-
Spiking the Standard:
-
Prior to phosphopeptide enrichment, add a known amount of the this compound working solution to the peptide mixture. The final concentration should be optimized but a starting point could be in the low micromolar range.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptide fraction by LC-MS/MS.
-
Ensure your MS method includes the precursor ion m/z for this compound in the inclusion list for fragmentation to confirm its identity.
-
-
Data Analysis:
-
Extract the ion chromatogram (XIC) for the precursor ion of this compound.
-
Calculate the peak area to determine the relative amount of the standard recovered.
-
Compare the recovery across different samples or different enrichment conditions to assess efficiency and reproducibility.
-
Data Interpretation
| Observation | Potential Interpretation | Actionable Insight |
| High & Consistent Recovery | The enrichment protocol is efficient and reproducible. | Proceed with confidence in the phosphoproteomic data. |
| Low Recovery | Inefficient binding or elution of the phosphate-containing standard. | Optimize binding/elution buffers or incubation times. |
| Variable Recovery | Inconsistent execution of the enrichment protocol. | Refine manual steps or consider automation for improved reproducibility.[4][5] |
| No Recovery | Complete loss of the standard during the workflow. | Troubleshoot each step of the protocol, from spiking to elution. |
Application 2: A Photocleavable Standard for "Caged" Compound Workflows
The nitrobenzyl moieties of this compound make it a "caged" phosphate compound. This property can be exploited in studies involving the controlled release of signaling molecules. While not a biological effector itself, it can serve as an excellent tool to calibrate and validate the photocleavage process before moving to more precious, synthetically complex "caged" phosphopeptides or nucleotides.
Photocleavage Mechanism
Caption: Photocleavage of this compound.
Experimental Protocol for Photocleavage Validation
-
Sample Preparation:
-
UV Irradiation:
-
Expose the solution to a UV light source with a wavelength of approximately 365 nm.[12]
-
Take aliquots at various time points (e.g., 0, 1, 5, 10, 30 minutes) to create a time-course of the cleavage reaction.
-
-
Quenching the Reaction:
-
If necessary, the reaction can be stopped by removing the sample from the UV light source.
-
-
Analysis by Mass Spectrometry:
-
Analyze the aliquots by direct infusion or LC-MS.
-
Monitor the disappearance of the this compound precursor ion and the appearance of cleavage products.
-
-
Data Analysis:
-
Quantify the amount of remaining intact this compound at each time point to determine the kinetics of the photocleavage reaction.
-
This information can be used to determine the optimal irradiation time for subsequent experiments with "caged" biological molecules.
-
Mass Spectrometry Analysis of this compound
For both proposed applications, detection and quantification by mass spectrometry are key. The predicted mass and fragmentation pattern are essential for setting up MS methods.
Predicted Mass Spectrometry Data
| Parameter | Value | Notes |
| Molecular Formula | C21H18N3O10P | |
| Monoisotopic Mass | 503.07298 g/mol | |
| [M+H]+ | 504.08026 m/z | Precursor ion for MS1 detection. |
| Predicted Fragment Ions | m/z 368, 232, 136 | Corresponds to the loss of one, two, and three p-nitrobenzyl groups respectively. The fragmentation pathway of organophosphates often involves the cleavage of the ester bonds.[21][22][23] The nitro group may also undergo characteristic fragmentation.[24] |
Note: The actual fragmentation pattern should be empirically determined as it can be influenced by the mass spectrometer type and collision energy.
Conclusion and Future Perspectives
While there is currently a lack of published data on the direct application of this compound in proteomics, its chemical properties make it a promising candidate for several quality control and developmental applications. Its use as a non-biological, non-peptidic spike-in standard offers a cost-effective and straightforward method to monitor and optimize critical phosphopeptide enrichment steps, thereby enhancing the reliability and reproducibility of phosphoproteomic studies. Furthermore, its photolabile nature provides a valuable tool for researchers developing and validating "caged" compound workflows.
Future work should focus on the empirical validation of these proposed protocols, including the systematic evaluation of its recovery across a range of phosphopeptide enrichment platforms and the detailed characterization of its fragmentation pattern in various mass spectrometers. Such studies will be instrumental in establishing this compound as a staple quality control reagent in the proteomics toolkit.
References
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Perich, J. W. (2001). The synthesis of phosphopeptides. Journal of Peptide Science, 7(5), 235-254. [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]
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Zinn, N., Winter, D., & Lehmann, W. D. (2012). Phosphorus-based absolutely quantified standard peptides for quantitative proteomics. Journal of the American Society for Mass Spectrometry, 23(6), 1053-1061. [Link]
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Lee, S. H., Shin, Y. K., & Lee, Y. M. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Biomaterials, 27(24), 4344-4350. [Link]
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Adam, G. C., Sørensen, E. J., & Cravatt, B. F. (2002). The synthesis of phosphopeptides via the Bpoc-based approach. Organic & biomolecular chemistry, 1(1), 5-6. [Link]
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Otaka, A., & Fujii, N. (2001). The synthesis of phosphopeptides. Journal of peptide science, 7(5), 235-254. [Link]
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Sugiyama, N., Masuda, T., Shinoda, K., Nakamura, A., Tomita, M., & Ishihama, Y. (2007). Enhancement of the efficiency of phosphoproteomic identification by removing phosphates after phosphopeptide enrichment. Journal of proteome research, 6(4), 1517-1525. [Link]
-
Navarrete-Perea, J., Yu, Q., Gygi, S. P., & Paulo, J. A. (2019). An Internal Standard for Assessing Phosphopeptide Recovery from Metal Ion/Oxide Enrichment Strategies. Journal of the American Society for Mass Spectrometry, 30(8), 1575-1583. [Link]
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Li, Y., Li, S., Wang, Y., Zhang, Y., & Li, Y. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemistrySelect, 4(28), 8345-8348. [Link]
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Kofoed, C., & Jensen, K. J. (2009). Solid-phase synthesis of phosphopeptides. Methods in molecular biology (Clifton, N.J.), 527, 29-43. [Link]
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Wikipedia. (2023). Photolabile protecting group. In Wikipedia. Retrieved January 12, 2026, from [Link]
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Thompson, M. G., & Peppas, N. A. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6774-6777. [Link]
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Li, Y., et al. (2020). Using o-nitrobenzyls as photocleavable linker to prepare... ResearchGate. [Link]
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Del Val, A. M., et al. (2024). Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics. Molecular & Cellular Proteomics, 23(5), 100754. [Link]
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Gruhler, A., Olsen, J. V., Mohammed, S., Mortensen, P., Faergeman, N. J., Mann, M., & Jensen, O. N. (2005). Enrichment techniques employed in phosphoproteomics. Analytical and bioanalytical chemistry, 381(1), 25-35. [Link]
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Eyers, C. E., et al. (2023). Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. The University of Liverpool Repository. [Link]
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Seeley, E. H., & Kelleher, N. L. (2009). Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry. Journal of separation science, 32(21), 3639-3651. [Link]
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Regnier, F. E., et al. (2002). Quantification of phosphoproteins with global internal standard technology. Journal of the American Society for Mass Spectrometry, 13(6), 610-619. [Link]
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Del Val, A. M., et al. (2024). Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics. PubMed. [Link]
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Swaney, D. L., et al. (2022). Optimization of Instrument Parameters for Efficient Phosphopeptide Identification and Localization by Data-dependent Analysis. ChemRxiv. [Link]
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Wellt Chemicals. (2024). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays? Wellt Chemicals. [Link]
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Yang, L., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]
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Gasteiger, E., et al. (2003). Analysis on protein stability in Tris buffered purified bulk solutions during the freezing process. ResearchGate. [Link]
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Klein, J., et al. (2024). The Proteomics Standards Initiative standardized formats for spectral libraries and fragment ion peak annotations: mzSpecLib and mzPAF. ChemRxiv. [Link]
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Wang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Link]
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Klein, J., et al. (2024). The Proteomics Standards Initiative Standardized Formats for Spectral Libraries and Fragment Ion Peak Annotations: mzSpecLib and mzPAF. PubMed. [Link]
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Lehmann, W. D. (2014). CHAPTER 5. Proteomics Standards with Controllable Trueness—Absolute Quantification of Peptides, Phosphopeptides and Proteins Using ICP- and ESI-MS. ResearchGate. [Link]
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Loutelier, C., et al. (1997). Study of mass spectrometric fragmentations of tributyl phosphate via collision-induced dissociation. ResearchGate. [Link]
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Bludau, I., & Mechtler, K. (2024). Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal transduction and metabolism. bioRxiv. [Link]
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Dähling, L., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling, 61(6), 2735-2746. [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]
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Bludau, I., & Mechtler, K. (2024). Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal transduction and metabolism. bioRxiv. [Link]
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Protein Stable. (2023). Targeting Optimal Buffers for Downstream Crystallisation Screening. Protein Stable. [Link]
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Application Notes & Protocols for Cell-Based Assays Utilizing Tris(p-nitrobenzyl) Phosphate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Tris(p-nitrobenzyl) Phosphate (TNBP) in cell-based assays. These protocols are designed to be robust and self-validating, offering insights into the underlying scientific principles to empower researchers to adapt and troubleshoot experiments effectively.
Introduction: The Power of Chromogenic Substrates in Cellular Analysis
In the realm of drug discovery and cellular biology, the precise measurement of enzymatic activity is paramount.[1][2] Chromogenic substrates have emerged as invaluable tools, providing a straightforward and quantifiable method to monitor enzyme function through a detectable color change.[1][2][3] this compound belongs to this class of reagents, engineered to be a substrate for phosphatases. The core principle of its application lies in the enzymatic cleavage of its phosphate group, which liberates p-nitrobenzyl moieties. While the direct chromogenic properties of the released p-nitrobenzyl group are not as commonly exploited as p-nitrophenol (released from pNPP), the underlying principle of enzymatic release of a detectable molecule remains central.[4][5][6] This application note will detail how TNBP can be effectively utilized in cell-based assays to probe cellular signaling pathways, particularly those involving phosphatases and kinases.
Principle of the Assay
The fundamental principle of a cell-based assay using this compound revolves around the activity of cellular phosphatases. In a typical workflow, cells are cultured and then subjected to specific treatments, such as drug candidates or signaling pathway modulators. Following treatment, the cells are lysed to release their intracellular contents, including enzymes like phosphatases. Upon the addition of this compound, cellular phosphatases will hydrolyze the phosphate group from the TNBP molecule. The subsequent detection of the reaction product allows for the quantification of phosphatase activity. This can be an indicator of the cellular response to the treatment.
For instance, a decrease in phosphatase activity could suggest the presence of an inhibitor, a crucial finding in drug discovery. Conversely, an increase in activity might indicate the activation of a specific signaling pathway. By correlating the measured enzymatic activity with the experimental conditions, researchers can gain valuable insights into the mechanism of action of novel therapeutic compounds.
Visualizing the Workflow
Caption: A generalized workflow for a cell-based assay using this compound.
I. High-Throughput Screening for Phosphatase Inhibitors
This protocol is optimized for a high-throughput screening (HTS) format to identify potential inhibitors of cellular phosphatases.[7] The assay is designed for 96-well or 384-well plates and is amenable to automation.
A. Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Santa Cruz Biotechnology | sc-215715 |
| Cell Line (e.g., HeLa, Jurkat) | ATCC | Varies |
| Cell Culture Medium (e.g., DMEM) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| 96-well or 384-well plates | Corning | Varies |
| Lysis Buffer (e.g., RIPA) | Thermo Fisher Scientific | 89900 |
| Phosphatase Inhibitor Cocktail | Sigma-Aldrich | P5726 |
| Plate Reader (Spectrophotometer) | Molecular Devices | Varies |
B. Step-by-Step Protocol
-
Cell Seeding:
-
Culture cells to ~80-90% confluency in a T-75 flask.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Include appropriate controls:
-
Negative Control: Medium with vehicle (e.g., DMSO).
-
Positive Control: Medium with a known phosphatase inhibitor.
-
-
Incubate for the desired treatment period (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis:
-
After incubation, carefully aspirate the medium from each well.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 10 minutes with gentle shaking.
-
-
Enzymatic Reaction:
-
Prepare the this compound substrate solution by dissolving it in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4) to a final concentration of 1 mg/mL.
-
Add 50 µL of the TNBP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the cell type and phosphatase activity.
-
-
Data Acquisition:
C. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "no cell" control wells from all other wells.
-
Normalization: Normalize the data to the negative control (vehicle-treated cells), which represents 100% phosphatase activity.
-
Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 - [ (Absorbance_compound / Absorbance_vehicle) * 100 ]
-
IC50 Determination: Plot the % inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
II. Probing Kinase Activity via a Coupled Phosphatase Assay
This protocol provides an indirect method to measure the activity of a specific kinase by coupling it to a phosphatase reaction. The principle is that the kinase will phosphorylate a substrate, and a subsequent phosphatase reaction will dephosphorylate it, releasing a detectable signal from a substrate like TNBP. This is a more complex assay and requires careful optimization.
A. Visualizing the Coupled Reaction
Caption: A simplified diagram of a coupled kinase-phosphatase assay.
B. Materials and Reagents
In addition to the materials listed in Protocol I, you will need:
| Reagent | Supplier | Catalog Number |
| Purified Kinase of Interest | Varies | Varies |
| Kinase-Specific Substrate | Varies | Varies |
| ATP | Sigma-Aldrich | A7699 |
| Purified Phosphatase | NEB | P0753 |
C. Step-by-Step Protocol
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare a kinase reaction mix containing:
-
Kinase Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, pH 7.5)
-
Purified Kinase
-
Kinase-Specific Substrate
-
ATP (start with a concentration at the Km for your kinase)
-
-
Incubate at 30°C for 30 minutes.
-
-
Phosphatase Reaction:
-
Prepare a phosphatase reaction mix in a 96-well plate containing:
-
Phosphatase Buffer (compatible with your chosen phosphatase)
-
Purified Phosphatase
-
This compound (1 mg/mL)
-
-
Add a small aliquot of the completed kinase reaction to the phosphatase reaction mix.
-
Incubate at 37°C for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm.
-
A decrease in the signal compared to a control without the kinase reaction indicates that the phosphorylated substrate is inhibiting the phosphatase. The degree of inhibition is proportional to the kinase activity.
-
III. Considerations for Self-Validating Assays and Trustworthiness
To ensure the reliability and trustworthiness of your results, it is crucial to incorporate a series of controls and validation steps into your experimental design.
-
Z'-Factor: For HTS assays, calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Orthogonal Assays: Validate hits from the primary screen using a different assay format (e.g., a fluorescence-based assay or a direct binding assay) to rule out false positives.
-
Counter-screens: Screen compounds against a panel of other phosphatases to determine their selectivity.
-
Cell Viability Assays: Always perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.[7]
Conclusion
This compound, as a chromogenic substrate, offers a versatile and accessible tool for the investigation of cellular signaling pathways. The protocols outlined in this application note provide a robust framework for its use in both high-throughput screening and more targeted mechanistic studies. By understanding the underlying principles and incorporating rigorous validation steps, researchers can confidently generate high-quality, reproducible data to advance their drug discovery and cell biology research.
References
-
LIBIOS. (n.d.). Chromogenic substrates. Retrieved from [Link]
-
DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview. Retrieved from [Link]
- Gallimore, A., & Friberger, P. (1996). Chromogenic peptide substrate assays and their clinical applications. Journal of Clinical Ligand Assay, 19(2), 93-101.
-
DC Fine Chemicals. (2023, July 20). Discover our range of Chromogenic Substrates. Retrieved from [Link]
- Zhang, Y., et al. (2019). Phosphate Assay Kit in One Cell for Electrochemical Detection of Intracellular Phosphate Ions at Single Cells. Frontiers in Chemistry, 7, 60.
- Pan, R., et al. (2019). Phosphate Assay Kit in One Cell for Electrochemical Detection of Intracellular Phosphate Ions at Single Cells. Frontiers in Chemistry, 7, 60.
-
Hancock Lab. (n.d.). Whole Cell Phosphate Uptake Assay. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). This compound. Retrieved from [Link]
- Cuccovia, I. M., et al. (2009). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. Journal of Colloid and Interface Science, 338(1), 154-160.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. Retrieved from [Link]
- LaConte, L. E., et al. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 1174, 101-112.
-
BPS Bioscience. (n.d.). Chemi-Verse™ TNK1 Kinase Assay Kit. Retrieved from [Link]
- LaConte, L. E., et al. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 1174, 101-112.
- Tonks, N. K. (2007). Protein Tyrosine Phosphatase Assays. Current Protocols in Immunology, Chapter 11, Unit 11.10.
-
Chemdad Co. (n.d.). TRIS(4-NITROPHENYL) PHOSPHATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl Phosphate. PubChem. Retrieved from [Link]
- Klán, P., et al. (2013). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 113(1), 119-191.
- National Toxicology Program. (2018). Bioactivity Screening of Tris(chloropropyl)
- Agasti, S. S., & De, S. (2017). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 1(1), 1-10.
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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Probing the Dynamics of Signal Transduction: An Application Guide to Tris(p-nitrobenzyl) Phosphate
Introduction: Illuminating Cellular Signals with Caged Molecules
In the intricate world of cellular communication, signal transduction pathways orchestrate a precise and rapid response to external stimuli. These pathways are often governed by the dynamic interplay of protein kinases and phosphatases, which control the phosphorylation state of key signaling molecules. To dissect these fleeting events, researchers require tools that offer unparalleled temporal and spatial control. Photolabile "caged" compounds have emerged as a powerful solution, providing the ability to release bioactive molecules on demand using a pulse of light.[1]
This guide focuses on Tris(p-nitrobenzyl) Phosphate , a caged derivative of inorganic phosphate (Pi). In its caged form, the phosphate molecule is rendered biologically inert by three photolabile p-nitrobenzyl protecting groups.[2] Upon irradiation with near-UV light, these groups are rapidly cleaved, releasing free phosphate into the cellular environment. This controlled release allows for the precise investigation of phosphate-dependent processes, particularly the kinetics and regulation of phosphatases and the broader signaling networks they command.
Mechanism of Action: The p-Nitrobenzyl Photochemistry
The utility of this compound hinges on the photochemistry of the o-nitrobenzyl moiety, a well-established photolabile protecting group.[3][4] Although our molecule of interest has a para-substituted nitro group, the underlying principle of photo-induced cleavage is informative. Upon absorption of a photon in the near-UV range (typically 350-365 nm), the nitro group enters an excited state.[5] This initiates an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-oxygen bond.[3] This reaction rapidly liberates inorganic phosphate and produces three molecules of the byproduct, 4-nitrosobenzaldehyde.[3]
The key advantages of this technique are:
-
Temporal Precision: The release of phosphate occurs on a millisecond to second timescale, enabling the study of rapid signaling events.[1][3]
-
Spatial Control: Light can be precisely focused on subcellular regions, allowing for localized perturbation of signaling pathways.
-
Controlled Dosage: The amount of released phosphate can be modulated by controlling the intensity and duration of the light pulse.
Below is a diagram illustrating the uncaging process.
Caption: Photolysis of this compound.
Application Spotlight: Probing Protein Tyrosine Phosphatase 1B (PTP1B) Activity in the MAPK/ERK Pathway
A powerful application of caged phosphate is to study the phenomenon of product inhibition in enzyme kinetics. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling and is implicated in the attenuation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7] The MAPK/ERK cascade is a central signaling pathway that controls cell proliferation, differentiation, and survival.[8] PTP1B can dephosphorylate and inactivate components of this pathway. By rapidly increasing the intracellular concentration of inorganic phosphate (the product of PTP1B's enzymatic reaction), we can study its inhibitory effect on PTP1B activity and observe the downstream consequences on ERK phosphorylation.
The experimental logic is as follows: a sudden increase in intracellular Pi will competitively inhibit PTP1B.[9] This inhibition will lead to a transient increase in the phosphorylation of PTP1B substrates, including upstream activators of ERK. Consequently, we expect to observe an increase in the phosphorylation of ERK1/2.
Caption: MAPK/ERK pathway and the point of intervention with caged phosphate.
Experimental Protocols
This section provides a detailed workflow for investigating PTP1B inhibition using this compound in a model cell line such as HeLa or HEK293T cells.[10][11]
Key Reagents and Equipment
| Reagent/Equipment | Specifications |
| This compound | High purity (>95%), soluble in DMSO.[2] |
| Cell Line | HeLa or HEK293T cells. |
| Cell Culture Medium | DMEM with 10% FBS.[11] |
| Electroporation System | Capable of delivering controlled electrical pulses. |
| UV Light Source | Flash lamp or laser coupled to a microscope (e.g., 355 nm Nd:YAG laser or Xenon arc lamp with a 360±10 nm filter). |
| Primary Antibodies | Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2. |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG. |
| Western Blotting reagents | RIPA lysis buffer, protease and phosphatase inhibitors, SDS-PAGE gels, ECL substrate. |
Protocol 1: Cell Loading with this compound via Electroporation
As this compound is a charged molecule, it does not readily cross the cell membrane. Electroporation is an effective method for introducing it into a large population of cells.[12][13]
-
Cell Preparation: Culture HeLa cells to 80-90% confluency. Harvest the cells by trypsinization and wash twice with ice-cold, sterile electroporation buffer (e.g., a low-conductivity buffer like sucrose/mannitol buffer with HEPES). Resuspend the cells in electroporation buffer at a concentration of 1x10^7 cells/mL.
-
Preparation of Caged Compound: Prepare a 100 mM stock solution of this compound in DMSO. Dilute this stock into the cell suspension to a final concentration of 1-5 mM.
-
Electroporation: Transfer the cell suspension containing the caged phosphate to a sterile electroporation cuvette. Deliver a single electrical pulse. Optimal parameters should be determined empirically for the specific cell line and electroporator, but a starting point could be 250-300 V and 950 µF.
-
Recovery: Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes. Then, gently transfer the cells to pre-warmed complete culture medium and plate them onto appropriate culture dishes for the experiment. Allow cells to adhere and recover for at least 4-6 hours before proceeding with the uncaging experiment.
Protocol 2: Photolysis (Uncaging) and Downstream Analysis
-
Stimulation (Optional): If basal ERK phosphorylation is low, cells can be serum-starved for 4-6 hours and then stimulated with a growth factor (e.g., 100 ng/mL EGF) for 5-10 minutes prior to uncaging to establish a baseline of MAPK pathway activity.
-
Uncaging: Place the culture dish on the microscope stage. Identify the target cells or region of interest. Deliver a pulse of UV light (e.g., 355-365 nm) to the cells. The duration and intensity of the pulse should be calibrated to release a sufficient concentration of phosphate without causing significant phototoxicity.[5][14] A series of short pulses may be preferable to a single long pulse.
-
Time Course: After photolysis, return the cells to the incubator. Lyse the cells at various time points post-uncaging (e.g., 0, 1, 5, 10, 30 minutes) to capture the dynamic response of the signaling pathway.
-
Cell Lysis: At each time point, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate) to the dish. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Western Blot Analysis: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system. Densitometry analysis should be performed to quantify the ratio of phospho-ERK to total ERK.
Essential Control Experiments
To ensure the validity of the results, the following controls are critical:
| Control Group | Purpose | Expected Outcome |
| No UV Exposure | To measure the baseline effect of the caged compound without photolysis. | No change in p-ERK levels compared to untreated cells. |
| UV Exposure, No Caged Compound | To assess the effect of UV light alone on the signaling pathway. | No significant change in p-ERK levels. |
| "Caged Byproduct" Exposure + UV | To control for the effects of the photolysis byproduct, 4-nitrosobenzaldehyde. Cells are treated with an equivalent concentration of 4-nitrosobenzaldehyde and exposed to UV light. | No significant change in p-ERK levels. This is a critical control as aromatic aldehydes can have biological effects.[15] |
| Uncaging in the Presence of a Broad-Spectrum Kinase Inhibitor | To confirm that the observed increase in ERK phosphorylation is dependent on the kinase cascade. | The uncaging-induced increase in p-ERK should be blunted or abolished. |
Data Presentation: Photochemical and Experimental Parameters
The efficiency and effectiveness of a caged compound experiment depend on its photochemical properties and the experimental setup.
| Parameter | Typical Value/Range | Significance | Reference |
| Compound | This compound | Caged source of inorganic phosphate. | [2] |
| Molecular Weight | 503.36 g/mol | For preparing solutions of known concentration. | [2] |
| Absorption Maximum (λmax) | ~280-320 nm | Dictates the optimal wavelength for excitation. | [1] |
| Uncaging Wavelength | 350 - 365 nm | Wavelength used to trigger photolysis. | [5] |
| Quantum Yield (Φ) | 0.01 - 0.1 (estimated for nitrobenzyl phosphates) | Efficiency of converting absorbed photons into photochemical reaction. A higher value means more efficient uncaging. | [16] |
| Release Half-Life (t½) | Milliseconds to seconds | The speed at which the active molecule is released. Must be faster than the biological process being studied. | [1] |
| Intracellular Concentration | 1 - 5 mM | The concentration of the caged compound loaded into cells. | - |
| UV Fluence for Uncaging | 0.1 - 1 µJ/µm² | The energy dose of UV light required for effective uncaging. Must be balanced against potential phototoxicity. |
Workflow Visualization
The following diagram outlines the complete experimental workflow from cell preparation to data analysis.
Caption: Experimental workflow for studying PTP1B inhibition.
Conclusion and Future Perspectives
This compound and other caged molecules represent a sophisticated toolkit for the modern cell biologist. By providing the ability to manipulate signaling components with high spatiotemporal resolution, they bridge the gap between static biochemical assays and the dynamic reality of the living cell. The protocol detailed here for probing PTP1B activity is just one example of how caged phosphate can be used to dissect the complex regulatory networks that underpin cellular function. Future advancements in photolabile protecting groups, particularly those sensitive to longer, less phototoxic wavelengths of light, will continue to expand the possibilities for optically controlling the intricate machinery of life.[5]
References
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
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Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-406). Humana Press. [Link]
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Zhang, Y., et al. (2006). o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry–A European Journal, 12(17), 4637-4649. [Link]
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University of Liverpool. (n.d.). Calcium Phosphate Transfection of HeLa cells. [Link]
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Klán, P., et al. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical Reviews, 113(1), 119-191. [Link]
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Wurdinger, T. (n.d.). Calcium Phosphate Transfection of adherent cells. [Link]
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Mével, M., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry, 12(17), 4637-4649. [Link]
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Aemissegger, A., et al. (2005). Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution. The Journal of Physical Chemistry B, 109(39), 18554-18560. [Link]
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Roy, A. R., et al. (2024). Quantifying UV-induced photodamage for longitudinal live-cell imaging applications of deep-UV microscopy. Biomedical Optics Express, 16(1), 208-221. [Link]
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Gdovin, M. J. (2017). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Journal of Clinical and Experimental Oncology, 6(3), 1-2. [Link]
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Singh, A., et al. (2020). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Bioconjugate Chemistry, 31(5), 1241-1259. [Link]
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Furuta, T., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Photochemical & Photobiological Sciences. [Link]
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Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]
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Al-Raqa, S. Y., et al. (2021). Synthesis and UV-irradiation of photocaged nitrobenzyl-BODIPY derivatives. Journal of Molecular Structure, 1232, 130070. [Link]
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Bobko, A. A., et al. (2024). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. International Journal of Molecular Sciences, 25(2), 1184. [Link]
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Bobko, A. A., et al. (2024). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. International Journal of Molecular Sciences, 25(2), 1184. [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrobenzaldehyde. PubChem Compound Database. [Link]
-
Ke, S., et al. (2023). Allosteric regulation of the tyrosine phosphatase PTP1B by a protein–protein interaction. Protein Science, 32(11), e4801. [Link]
-
Krishnan, N., et al. (2020). Cooperative dynamics across distinct structural elements regulate PTP1B activity. Journal of Biological Chemistry, 295(28), 9449-9461. [Link]
-
Kauko, O., et al. (2016). Phosphoproteome analysis of the MAPK pathway reveals previously undetected feedback mechanisms. Proteomics, 16(17), 2341-2349. [Link]
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Esser, A. T., et al. (2010). Simultaneous maximization of cell permeabilization and viability in single cell electroporation using an electrolyte-filled capillary. Biotechnology and Bioengineering, 105(3), 515-521. [Link]
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Nguyen, H. T., et al. (2018). Caged xanthones displaying protein tyrosine phosphatase 1B (PTP1B) inhibition from Cratoxylum cochinchinense. Bioorganic Chemistry, 78, 39-45. [Link]
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Furuta, T., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Photochemical & Photobiological Sciences. [Link]
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Kepley, C. L., et al. (2021). An electroporation cytometry system for long-term, live cell cycle analysis. Scientific Reports, 11(1), 1-12. [Link]
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Puius, Y. A., et al. (1997). Identification of a second aryl phosphate-binding site in protein-tyrosine phosphatase 1B: a paradigm for inhibitor design. Proceedings of the National Academy of Sciences, 94(25), 13420-13425. [Link]
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Voloshin, T., et al. (2021). Permeabilizing Cell Membranes with Electric Fields. Cancers, 13(9), 2269. [Link]
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Chen, Y., et al. (2022). Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. Molecules, 27(22), 7935. [Link]
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Williamson, D. L., et al. (2005). Mitogen-activated protein kinase (MAPK) pathway activation: effects of age and acute exercise on human skeletal muscle. The Journal of Physiology, 569(1), 295-305. [Link]
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Pettersen, E. O., et al. (1984). Effects of benzaldehyde on protein metabolism-of human cells cultivated in vitro. European Journal of Cancer & Clinical Oncology, 20(4), 557-563. [Link]
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Veluswamy, R. (2024, March 5). An introduction to the MAPK signaling pathway and pan-RAF inhibitors. YouTube. [Link]
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Zhang, H., et al. (2024). TENS alleviates CP/CPPS-related inflammation and pain by modulating Kir2.1-dependent macrophage polarization. Frontiers in Immunology, 15. [Link]
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Troubleshooting & Optimization
Optimizing incubation time for Tris(p-nitrobenzyl) Phosphate-based assays.
Welcome to the technical support resource for Tris(p-nitrobenzyl) Phosphate (TpNBP)-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have compiled this information based on established principles of enzyme kinetics and years of field-proven experience to ensure your experiments are successful and your results are reliable.
The Principle of the Assay
This compound is a chromogenic substrate used to quantify phosphatase activity. The enzyme of interest cleaves a phosphate group from the TpNBP molecule, releasing p-nitrobenzyl, which, under specific conditions, results in a measurable color change. The rate of this color formation is directly proportional to the enzyme's activity. Optimizing the incubation time is critical for ensuring that this rate is measured accurately, within the linear range of the reaction.
Troubleshooting Guide: Incubation Time Optimization
This section addresses specific issues you may encounter related to incubation time during your TpNBP assays.
Q1: My signal is too low or indistinguishable from the blank. How can I be sure my incubation time is sufficient?
Expert Insight: Insufficient incubation time is a common reason for low signal. The enzymatic reaction needs enough time to generate a product concentration that is significantly above the background noise of the assay.
Causality & Solution:
-
Problem: The reaction is stopped before a detectable amount of product has been formed.
-
Solution: The most direct solution is to increase the incubation time. However, this must be done systematically to avoid over-incubation. We recommend performing a time-course experiment to determine the optimal incubation period.[1]
Protocol for Time-Course Experiment:
-
Setup: Prepare your standard assay reaction mixture, including the enzyme and TpNBP substrate. Prepare enough volume for multiple time points.
-
Initiate Reaction: Start the enzymatic reaction for all samples simultaneously.
-
Time Points: At regular intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), stop the reaction in one set of wells. For endpoint assays, this is typically done by adding a stop solution (e.g., a strong base like NaOH).[2][3]
-
Measurement: Read the absorbance at the appropriate wavelength for the p-nitrobenzyl product.
-
Analysis: Plot the absorbance against time. The ideal incubation time will be within the initial, linear phase of the reaction, where the signal increases steadily over time.[1][4] The reaction rate slows down as the substrate is consumed or if the enzyme becomes unstable over time.[1]
Q2: I'm seeing high background signal in my "no enzyme" control wells. Is my incubation time too long?
Expert Insight: High background can be caused by several factors, including prolonged incubation, but it often points to issues with substrate stability or reagent quality.[5][6]
Causality & Solution:
-
Problem 1: Spontaneous Substrate Degradation. TpNBP, like its analogue pNPP, can be unstable and may slowly hydrolyze on its own, especially at non-optimal pH or elevated temperatures, leading to color development even without enzymatic activity. Longer incubation times exacerbate this issue.
-
Solution: First, ensure you are using high-purity reagents and freshly prepared substrate solutions.[2][5] Then, run a time-course experiment on your "no enzyme" control wells. If the background signal increases significantly over time, your incubation period is likely too long and should be shortened to a point where the specific signal (with enzyme) is robust but the non-specific background is minimal.
-
-
Problem 2: Contamination. Reagents or samples may be contaminated with endogenous phosphatases.
Q3: My results are not reproducible between experiments, even when I use the same incubation time. What could be the cause?
Expert Insight: Lack of reproducibility is often due to subtle variations in assay conditions that become significant. Temperature is a major factor, as is precise timing.
Causality & Solution:
-
Problem 1: Temperature Fluctuations. Enzyme activity is highly dependent on temperature.[7][8] A slight increase in temperature can significantly increase the reaction rate, and a decrease will slow it down.[7][9] If the incubation temperature is not precisely controlled, the amount of product generated during a fixed incubation time will vary.
-
Solution: Always use a calibrated incubator or water bath set to the optimal temperature for your enzyme. Allow all reagents and plates to equilibrate to this temperature before starting the reaction.[5] For incubations longer than an hour, a temperature of 25°C may be recommended for some enzymes.[10]
-
-
Problem 2: Inconsistent Timing. In assays with rapid kinetics, even a few seconds of variation in adding the start or stop reagents can lead to significant differences in the final signal.
Troubleshooting Summary Table
| Issue | Potential Cause Related to Incubation Time | Recommended Action |
| Low Signal | Incubation time is too short for sufficient product formation. | Perform a time-course experiment to find the linear range of the reaction and select an appropriate time within that range.[1] |
| High Background | Incubation time is too long, allowing for non-enzymatic substrate degradation. | Shorten the incubation time. Confirm substrate stability with a "no enzyme" time-course experiment. Use fresh, high-quality reagents.[5][6] |
| Poor Reproducibility | Interaction of fixed incubation time with inconsistent temperature. | Strictly control incubation temperature using a calibrated instrument. Ensure all components are at temperature before starting.[7][8] |
| Non-linear Reaction | Incubation is too long, leading to substrate depletion or product inhibition. | Choose an incubation time from the early, linear portion of your time-course data.[4] |
Experimental Workflow & Visualization
The following diagram outlines the logical workflow for systematically optimizing the incubation time for your this compound assay.
Caption: Workflow for determining the optimal assay incubation time.
Frequently Asked Questions (FAQs)
Q: What is the relationship between substrate concentration and incubation time? A: Substrate concentration directly impacts the reaction rate.[12] If you are using a substrate concentration that is well below the enzyme's saturation point (Km), the reaction will slow down and become non-linear more quickly as the substrate is depleted.[1][12] Therefore, a shorter incubation time might be necessary. For determining enzyme activity, it is generally recommended to use a substrate concentration that is 10-20 times higher than the Km to ensure the reaction rate is dependent on the enzyme concentration, not the substrate concentration, during the initial phase of the reaction.[12]
Q: How does enzyme concentration affect my choice of incubation time? A: A higher enzyme concentration will lead to a faster reaction rate, meaning the linear range of the assay will be shorter.[4] If you increase the amount of enzyme in your assay, you will likely need to decrease the incubation time to avoid substrate depletion and ensure you are measuring the initial velocity of the reaction.[4]
Q: Should I run my assay as a kinetic or endpoint measurement? A: This depends on your equipment and experimental goals.
-
Endpoint Assay: You incubate for a fixed time and then stop the reaction. This is simple and suitable for high-throughput screening. However, you must first validate that your chosen time point falls within the linear range of the reaction.[2]
-
Kinetic Assay: You measure the signal continuously over time using a plate reader.[13] This is the most accurate way to determine the initial reaction velocity and immediately tells you if the reaction is linear. It eliminates the need for a separate time-course experiment to validate your incubation time.[1]
Q: My reaction seems to stop or slow down after just a few minutes, even with plenty of substrate. Why? A: This could be due to enzyme instability under the specific assay conditions (e.g., non-optimal pH or temperature), leading to denaturation over time.[1][14] It could also be a case of product inhibition, where the product of the reaction binds to the enzyme and reduces its activity. In such cases, it is crucial to measure the initial rate of the reaction by using a very short incubation time or a kinetic assay.
References
-
Factors affecting enzyme activity. (n.d.). Monash University. Retrieved January 12, 2026, from [Link]
-
The Effect of Temperature on Enzyme Kinetics. (2025). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. (2025). Sirius Genomics. Retrieved January 12, 2026, from [Link]
-
The Effect of Temperature on Enzyme Kinetics. (2025). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
The effect of substrate concentration on enzyme activity. (n.d.). University College London. Retrieved January 12, 2026, from [Link]
-
The Effect of Temperature on Enzyme Reactions. (2025). Save My Exams. Retrieved January 12, 2026, from [Link]
-
Incubation time. (n.d.). University College London. Retrieved January 12, 2026, from [Link]
-
Enzyme assay. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD. Retrieved January 12, 2026, from [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Determining of incubation time for optimum enzyme activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Troubleshooting Guide for ELISA High Background Poor Standard Curve. (n.d.). Novateinbio. Retrieved January 12, 2026, from [Link]
-
The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
pNPP Tablets & Powder. (n.d.). Interchim. Retrieved January 12, 2026, from [Link]
-
4-Nitrophenyl phosphate di(tris) salt. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. interchim.fr [interchim.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. siriusgenomics.com [siriusgenomics.com]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
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- 10. neb.com [neb.com]
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Improving the sensitivity of Tris(p-nitrobenzyl) Phosphate detection methods.
Technical Support Center: Tris(p-nitrobenzyl) Phosphate (TNBP) Detection
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for this compound (TNBP) analysis. This guide is designed for researchers, scientists, and drug development professionals who require highly sensitive and robust methods for the detection and quantification of TNBP. As a compound with structural features that can act as alerts for potential genotoxicity, trace-level analysis is critical for ensuring the safety and quality of pharmaceutical substances.[1][2] This resource provides field-proven insights, detailed protocols, and systematic troubleshooting guides to help you overcome common analytical challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding TNBP analysis.
Q1: What is this compound (TNBP) and why is its sensitive detection critical?
A: this compound is an organic phosphate ester. In the context of pharmaceutical development, compounds with nitroaromatic or benzyl halide-like structures can be considered "structural alerts" for potential genotoxicity.[1][2] While TNBP itself may not be a common impurity, it serves as a representative model for process-related impurities that may arise from starting materials, reagents, or synthetic intermediates.[3] Regulatory guidelines, such as ICH M7, mandate strict control of potentially mutagenic impurities to a level known as the Threshold of Toxicological Concern (TTC), which is often as low as 1.5 µ g/day .[2][4] Achieving the required low parts-per-million (ppm) or parts-per-billion (ppb) detection limits in an Active Pharmaceutical Ingredient (API) necessitates highly sensitive and specific analytical methods.
Q2: What are the primary analytical techniques for trace-level TNBP detection?
A: The gold standard for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers the best combination of sensitivity, selectivity, and specificity.[5]
-
Liquid Chromatography (LC) separates TNBP from the drug substance and other impurities.
-
Tandem Mass Spectrometry (MS/MS) provides unambiguous identification and quantification by monitoring specific parent-to-daughter ion transitions, which drastically reduces background noise and matrix interference.[6][7]
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, as the nitrobenzyl groups in TNBP provide a strong chromophore. However, HPLC-UV typically lacks the sensitivity and selectivity required to meet stringent TTC limits, especially in complex sample matrices.[8]
Q3: What are the most common challenges encountered when developing a sensitive TNBP detection method?
A: Researchers frequently face the following issues:
-
Low Signal Intensity: The analyte concentration is at or below the instrument's detection capability.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., the API itself) suppress or enhance the ionization of TNBP in the mass spectrometer source, leading to inaccurate quantification.[5][7]
-
High Background Noise: Contamination from solvents, glassware, or the LC system itself can obscure the analyte signal.[5][9]
-
Poor Peak Shape and Chromatography: Issues like peak tailing or splitting can compromise resolution and the accuracy of integration.[9][10]
-
Sample Carryover: Adsorption of the analyte onto surfaces in the injector or column can lead to its appearance in subsequent blank injections, causing false positives.[5]
Section 2: Core Experimental Protocol & Workflow
This section provides a robust starting point for an LC-MS/MS method for TNBP quantification. It is designed as a self-validating system, incorporating checks for system suitability.
Workflow for Ultrasensitive TNBP Analysis
The overall process from sample to result follows a logical sequence designed to ensure accuracy and reproducibility.
Caption: High-level workflow for TNBP quantification.
Step-by-Step Protocol: TNBP Quantification by LC-MS/MS
1. Reagent and Standard Preparation:
-
Solvents: Use LC-MS grade acetonitrile, methanol, and water.
-
Mobile Phase Additives: Use LC-MS grade formic acid.[5]
-
TNBP Stock Solution (1 mg/mL): Accurately weigh ~10 mg of TNBP reference standard and dissolve in acetonitrile in a 10 mL volumetric flask.
-
Working Standards: Perform serial dilutions from the stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL. This range should bracket the expected limit of quantification (LOQ).
2. Sample Preparation:
-
Accurately weigh a suitable amount of the drug substance (e.g., 50 mg) into a centrifuge tube.
-
Add a precise volume of extraction solvent (e.g., 5 mL of acetonitrile) and vortex thoroughly for 2-5 minutes to dissolve the sample and extract the TNBP.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet any undissolved API.
-
Transfer the supernatant to an HPLC vial for analysis. If necessary, further dilute the extract to fit within the calibration curve range.
3. LC-MS/MS System Configuration and Method:
-
The following table provides recommended starting parameters. These must be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for moderately nonpolar compounds like TNBP. Smaller particles improve efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting TNBP. |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold, re-equilibrate | A gradient is essential to elute TNBP with a good peak shape while separating it from polar and very nonpolar impurities. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[10] |
| Injection Vol. | 2 - 10 µL | Keep volume low to prevent peak distortion. The injection solvent should be weaker than the initial mobile phase.[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The phosphate and nitro groups can be readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific ion transitions. |
| MRM Transitions | Requires empirical determination (e.g., Parent ion [M+H]⁺ → Daughter ions) | Optimize by infusing a TNBP standard. Select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier). |
| Source Params. | Gas Temp: ~300-350°C, Gas Flow: ~8-12 L/min, Nebulizer: ~30-50 psi | Optimize these parameters to achieve maximum signal intensity for TNBP.[7] |
4. System Suitability Test (SST):
-
Before running samples, perform at least five replicate injections of a low-level standard (e.g., at the LOQ).
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be <15%. This confirms the system is performing precisely.[6]
5. Analysis Sequence:
-
Run a solvent blank to ensure no carryover.
-
Inject the full set of calibration standards.
-
Inject samples, interspersed with quality control (QC) standards and blanks to monitor system performance and carryover.
-
Calibration Curve: Plot the peak area vs. concentration for the standards. The curve should have a correlation coefficient (R²) of ≥0.99.[6]
Section 3: In-Depth Troubleshooting Guide
This guide uses a question-and-answer format to address specific problems you may encounter.
Problem Area 1: Weak or No Signal Intensity
Q: I'm injecting my sample, but I see no peak for TNBP, or the signal is too low to quantify. What's the cause?
A: This is a common sensitivity issue. The underlying cause can be chemical, chromatographic, or instrumental. Follow a systematic approach to diagnose the problem.
Caption: Troubleshooting decision tree for low signal intensity.
Recommended Solutions:
-
Confirm Instrument Performance: First, inject a fresh, known concentration of a TNBP standard. If the standard gives a strong signal, the problem lies with your sample preparation or matrix. If the standard also shows a poor signal, the issue is with the LC-MS system.[7]
-
Optimize MS Parameters:
-
Ion Source: The temperature and gas flows of the ESI source are critical. Systematically vary these parameters while infusing a TNBP standard to find the optimal settings for maximum signal intensity.[7]
-
MRM Transitions: Ensure you are using the most intense and specific parent-daughter ion transitions. Re-optimize these if necessary.
-
-
Address Matrix Effects:
-
Spike Recovery: Prepare a sample and a second identical sample spiked with a known amount of TNBP. The recovery of the spiked amount should be within 80-120%. If recovery is low, it indicates ion suppression.[6]
-
Dilution: A simple and effective way to reduce matrix effects is to dilute the sample extract further.
-
-
Improve Sample Preparation:
-
Extraction Solvent: Ensure your chosen solvent (e.g., acetonitrile) effectively extracts TNBP from the sample matrix.
-
Concentration Step: If the TNBP concentration is extremely low, consider adding a solvent evaporation and reconstitution step to concentrate the analyte before injection.
-
Problem Area 2: High Background Noise or Extraneous Peaks
Q: My chromatogram baseline is very noisy, making it difficult to integrate small peaks. What should I check?
A: High background noise compromises the signal-to-noise ratio (S/N), directly impacting your limit of detection.
Recommended Solutions:
-
Solvent and Additive Quality: Always use LC-MS grade solvents, water, and additives (e.g., formic acid). Lower-grade reagents are a common source of chemical noise.[5][10] Prepare fresh mobile phases daily to prevent microbial growth or degradation.[9]
-
System Contamination: If the noise is persistent, contamination may be present in the system.
-
Flush the System: Purge the entire LC system with a strong solvent mixture like 50:50 isopropanol:water.
-
Clean the Ion Source: The ESI source can accumulate non-volatile salts and sample matrix components over time. Follow the manufacturer's procedure for cleaning the source optics.[5]
-
-
Check for Leaks: A small, undetected leak in the LC flow path can draw in air and cause pressure fluctuations and a noisy baseline. Check all fittings.[7]
Problem Area 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My TNBP peak is tailing severely, which affects the accuracy of my results. How can I fix this?
A: Poor peak shape is usually a chromatographic issue. Symmetrical (Gaussian) peaks are essential for accurate integration and good sensitivity.
Recommended Solutions:
-
Injection Solvent Mismatch: The "rule of thumb" is to dissolve your sample in a solvent that is weaker than (or the same as) your initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile) can cause the peak to split or broaden.[9] Dilute your sample in the initial mobile phase composition if possible.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and lead to fronting peaks. Reduce the injection volume or dilute the sample.[10]
-
Secondary Interactions (Tailing): Peak tailing is often caused by unwanted interactions between the analyte and active sites (e.g., free silanols) on the column packing material.
-
Mobile Phase pH: While less common for neutral compounds, ensure the mobile phase pH is appropriate.
-
Column Contamination: Contaminants from the sample matrix can build up at the head of the column. Try flushing the column according to the manufacturer's instructions or replacing it if it is old.[10]
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening. Use pre-cut, zero-dead-volume fittings.[9]
References
- TnBP Analysis Using LCMS.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Separation of Tris(4-nitrophenyl) phosphate on Newcrom R1 HPLC column. SIELC Technologies.
- Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek.
- A Brief Review on Genotoxic impurities in Pharmaceuticals.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
- Effective LC Troubleshooting: Symptom-Based Str
- Genotoxic Impurities Part 1: General Overview. Pharmaceutical Outsourcing.
- Assessment of Genotoxic Impurities. Veeprho.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- Comprehensive Review of Genotoxic Impurities: Current Trend, Challenges and Control Strategies for Pharmaceutical Drug Products.
- Direct determination of tri-n-butyl phosphate by HPLC and GC methods.
Sources
- 1. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]
- 2. asianjpr.com [asianjpr.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. zefsci.com [zefsci.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Separation of Tris(4-nitrophenyl) phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
Technical Support Center: Troubleshooting Interference in Tris(p-nitrobenzyl) Phosphate Experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(p-nitrobenzyl) Phosphate. This guide is designed to provide in-depth, field-proven insights into common sources of experimental interference and to offer robust troubleshooting strategies. Our goal is to move beyond simple checklists and explain the causality behind these challenges, empowering you to build self-validating protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during synthesis, purification, deprotection, and analysis.
Section 1: Reagent Purity, Handling, and Storage
Question 1: My stock of this compound shows poor performance or signs of degradation. What are the common causes and proper storage conditions?
Answer:
The stability of phosphate esters like this compound is paramount for successful experiments. Degradation often manifests as reduced yield in subsequent reactions or the appearance of impurity peaks in analytical runs. The primary cause of degradation is solvolysis, particularly hydrolysis, which cleaves the ester bonds.[1]
-
Causality (The "Why"): The phosphorus center is electrophilic and susceptible to nucleophilic attack by water, alcohols, or other nucleophiles present as contaminants in solvents. This process can be accelerated by acidic or basic conditions. The result is the formation of Bis(p-nitrobenzyl) Phosphate and, eventually, Mono(p-nitrobenzyl) Phosphate.[2]
-
Troubleshooting & Best Practices:
-
Storage: Store this compound in a desiccator at the recommended temperature, typically -20°C, to minimize exposure to atmospheric moisture.[3]
-
Solvent Quality: Always use anhydrous, high-purity solvents for preparing stock solutions. The presence of water is a direct reactant for hydrolysis.
-
Inert Atmosphere: When handling the solid or preparing solutions, consider working under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
-
pH Control: Avoid strongly acidic or basic conditions during storage or in unbuffered solutions, as these can catalyze hydrolysis.[1]
-
Purity Verification: Before use, especially if the reagent has been stored for an extended period, verify its purity via HPLC or ³¹P NMR. The presence of species with different retention times or chemical shifts indicates degradation.
-
Section 2: Synthesis & Reaction-Related Interference
Question 2: I'm observing multiple spots on my TLC or peaks in my HPLC after a reaction to install the p-nitrobenzyl (PNB) protecting group. What are the likely culprits?
Answer:
The appearance of multiple products during a phosphorylation reaction typically points to incomplete reaction or the formation of related phosphate ester byproducts.
-
Causality (The "Why"): The reaction to form this compound, often starting from a phosphorus source like phosphoryl chloride (POCl₃) and p-nitrobenzyl alcohol, proceeds in a stepwise manner. If the stoichiometry, reaction time, or temperature is not optimized, you can generate a mixture of mono-, di-, and tri-substituted phosphates.
-
Troubleshooting & Best Practices:
-
Stoichiometry: Ensure the correct molar equivalents of the p-nitrobenzyl alcohol and a suitable base are used to drive the reaction to completion and neutralize the HCl byproduct.
-
Reaction Conditions: Moisture is a critical interferent, as it can react with POCl₃ or other activated phosphorus intermediates, quenching the reaction. Perform reactions under strictly anhydrous conditions.
-
Activation: Ensure your activating agent is fresh and effective for the specific phosphorylation chemistry being used.
-
Purification: Utilize column chromatography (e.g., silica gel) with an appropriate solvent gradient to separate the desired tris-substituted product from the more polar bis- and mono-substituted byproducts.
-
Diagram: Potential Byproducts in this compound Synthesis
The following diagram illustrates the stepwise reaction that can lead to a mixture of products if not driven to completion.
Caption: Synthesis pathway and potential byproducts.
Section 3: Deprotection & Cleavage Problems
Question 3: After photolytic cleavage of a related ortho-nitrobenzyl protected molecule, I observe unexpected, colored byproducts that interfere with downstream analysis. What are they and how can I mitigate this?
Answer:
While your primary molecule is this compound, the interference chemistry of the widely used o-nitrobenzyl photolabile protecting group is highly relevant and instructive. Photolytic cleavage of ortho-nitrobenzyl ethers or esters is known to produce o-nitrosobenzaldehyde (or the corresponding ketone) as a byproduct.[4][5] This byproduct is a significant source of interference.
-
Causality (The "Why"): The o-nitroso byproduct is yellow/brown and highly reactive. It can absorb light at the same wavelength used for photolysis, creating an "inner filter" effect that slows down or stalls the deprotection of remaining molecules.[4] Furthermore, it can react with nucleophiles in your sample, including your deprotected target molecule, leading to undesired adducts.[5]
-
Troubleshooting & Best Practices:
-
Use a Scavenger: The most effective strategy is to include a nucleophilic scavenger in the photolysis buffer to trap the reactive nitroso byproduct as it forms. Common scavengers include aniline or dienes.[5][6]
-
Optimize Wavelength and Time: Use a light source with a narrow bandwidth centered on the absorbance maximum of the nitrobenzyl group (typically ~350-365 nm) to minimize side reactions.[7] Determine the optimal irradiation time empirically to ensure complete cleavage without over-exposing the sample, which can lead to product degradation.
-
Post-Cleavage Cleanup: Immediately purify the sample after photolysis using HPLC or solid-phase extraction (SPE) to remove byproducts and unreacted starting material.
-
Section 4: Analytical & Characterization Challenges
Question 4: My mass spectrometry data shows a forest of unexpected peaks. How do I differentiate between contaminants, side products, and adducts?
Answer:
Mass spectrometry is exquisitely sensitive, making it prone to detecting a wide range of low-level species. Distinguishing these signals is a critical troubleshooting step.
-
Causality (The "Why"):
-
Contaminants: These are ubiquitous and can be introduced from solvents, plastics, or handling. Common examples include polyethylene glycols (PEGs) with their characteristic repeating units, plasticizers (phthalates), and keratin from dust and skin.[8][9]
-
Side Products: These originate from the experiment itself, such as the Bis(p-nitrobenzyl) Phosphate from incomplete synthesis or degradation, as discussed earlier.[2]
-
Adducts: In electrospray ionization (ESI), ions readily form adducts with cations present in the solution, most commonly sodium ([M+Na]⁺) and potassium ([M+K]⁺). Buffer components like Tris can also form adducts.[10]
-
Fragmentation: Nitroaromatic compounds can exhibit characteristic fragmentation patterns, such as the loss of NO₂ (46 Da) or NO (30 Da), which can be mistaken for impurities if not anticipated.[11][12]
-
-
Troubleshooting Workflow:
Diagram: Troubleshooting Workflow for MS Analysis
Caption: A logical workflow for identifying unknown MS peaks.
Appendices
Appendix A: Protocol - Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm (for the nitroaromatic chromophore).
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 20% B (re-equilibration)
-
-
-
Analysis: The main peak should correspond to the this compound. Earlier eluting peaks may correspond to more polar degradation products like Bis- or Mono-PNB phosphates.
Appendix B: Data Table - Common Mass Spectrometry Adducts
Use this table to quickly identify potential adducts of your target molecule in positive ion mode ESI-MS. The molecular weight of this compound is 503.36 g/mol .[3]
| Adduct Ion | Formula | Mass to Add (Da) | Expected m/z for C₂₁H₁₈N₃O₁₀P |
| Proton | [M+H]⁺ | 1.007 | 504.37 |
| Sodium | [M+Na]⁺ | 22.990 | 526.35 |
| Ammonium | [M+NH₄]⁺ | 18.034 | 521.40 |
| Potassium | [M+K]⁺ | 39.098 | 542.46 |
References
-
Grajkowski, A., Cieslak, J., & Beaucage, S. L. (2009). Oligonucleotide synthesis under mild deprotection conditions. PMC - NIH. Available at: [Link]
-
Cuccovia, I. M., et al. (2009). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. ResearchGate. Available at: [Link]
-
Givens, R. S., et al. (2001). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. ResearchGate. Available at: [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
-
Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. Available at: [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. ResearchGate. Available at: [Link]
-
Egsgaard, H., & Carlsen, L. (1996). Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. Available at: [Link]
-
Willner, I., & Olejnik, J. (2021). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC - PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Fukuhara, K., et al. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]
-
Lee, J., et al. (2020). Kinetics and degradation mechanism of tris (1-chloro-2-propyl) phosphate in the UV/H2O2 reaction. PubMed. Available at: [Link]
-
PubChem. (n.d.). Bis(p-nitrophenyl) phosphate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, TRC 250 mg. Retrieved from [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. Available at: [Link]
-
Hazi, A., et al. (2022). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. ACS ES&T Water. Available at: [Link]
-
Deiters, A. (2010). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). 139 questions with answers in TRIS BUFFER. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Precipitation of Tris(p-nitrobenzyl) Phosphate in Aqueous Solutions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Tris(p-nitrobenzyl) Phosphate (TNPB) and encountering challenges with its solubility in aqueous experimental systems. This document provides in-depth, experience-driven advice to help you understand, prevent, and troubleshoot precipitation issues, ensuring the accuracy and reproducibility of your results.
Section 1: Understanding the Challenge: Core Properties of this compound (TNPB)
Q1: Why is this compound so difficult to dissolve in my aqueous buffer?
Q2: Can pH changes improve the solubility of TNPB?
A2: Adjusting pH is a common strategy for ionizable compounds, but it is unlikely to be effective for TNPB and may introduce other problems.[3][4] TNPB is a phosphate ester, not a free acid or base, so it does not have a pKa in the typical aqueous range to exploit for solubility enhancement. Furthermore, extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the phosphate ester bonds, chemically degrading your compound.[5][6] This would not only fail to solve the precipitation issue but would also alter the concentration of the active compound, compromising your experiment.
Section 2: Proactive Strategies: Preventing Precipitation from the Start
This section details the most effective, field-proven methods for preparing stable aqueous solutions of TNPB. The key is to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution, which can then be carefully diluted into your aqueous experimental medium.
Q3: What is the best overall strategy for getting TNPB into my aqueous assay buffer?
A3: The universally accepted best practice is the co-solvent method .[7][8][9] This involves two critical steps:
-
Prepare a High-Concentration Stock Solution: Dissolve the TNPB powder in a 100% water-miscible organic solvent, such as DMSO.[10][11] This creates a stable, concentrated stock.
-
Perform Serial Dilution: Add a small aliquot of the stock solution to your aqueous buffer to achieve the final desired concentration. The key is to ensure the final concentration of the organic solvent is low enough to be tolerated by your experimental system (e.g., cells, enzymes).[12][13]
The rationale behind this method is that dissolving the compound in an organic solvent first overcomes the initial energy barrier required to break the crystal lattice of the solid TNPB.[11] The subsequent dilution into the aqueous buffer should be done with vigorous mixing to rapidly disperse the TNPB molecules before they have a chance to aggregate and precipitate.
Q4: Which organic co-solvent should I choose? What are the pros and cons?
A4: DMSO is the most widely used and recommended co-solvent for preparing stock solutions of hydrophobic compounds for biological assays.[10][13][14] However, other solvents can be used. The choice depends on the tolerance of your specific assay.
| Co-Solvent | Recommended Max. Final Concentration in Assay | Pros | Cons |
| DMSO | < 0.5% (v/v) ; some robust assays tolerate up to 1% | Excellent solubilizing power for a wide range of hydrophobic compounds.[15] Miscible with water.[11] | Can be toxic to cells at higher concentrations (>1%).[13] May affect enzyme activity or other biological processes. |
| Ethanol | < 1% (v/v) | Less toxic than DMSO for many cell types. Readily available. | Less effective at solubilizing highly hydrophobic compounds compared to DMSO. Can be volatile. |
| Propylene Glycol | < 2% (v/v) | Low toxicity. Often used in pharmaceutical formulations.[7] | Can be viscous. May not be as effective as DMSO for highly insoluble compounds. |
Senior Scientist Tip: Always run a "vehicle control" in your experiment. This control should contain the same final concentration of the co-solvent (e.g., 0.5% DMSO) as your experimental samples but without the TNPB. This allows you to distinguish the effects of the compound from the effects of the solvent itself.
Q5: Are there alternatives if my system is extremely sensitive to organic solvents?
A5: Yes. If even low concentrations of co-solvents are not viable, you can explore advanced formulation techniques. Two powerful methods are the use of cyclodextrins and surfactants.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate the hydrophobic TNPB molecule, forming an "inclusion complex" that is water-soluble.[19][20] This is a widely used strategy to improve the aqueous solubility of poorly soluble drugs.[16][17]
-
Surfactants (Detergents): Non-ionic surfactants like Tween®-20 or Triton™ X-100 can be used at concentrations below their Critical Micelle Concentration (CMC).[21][22] These molecules reduce the surface tension of water and can help keep hydrophobic compounds dispersed and prevent aggregation.[4] Above the CMC, they form micelles that can encapsulate TNPB, effectively solubilizing it.[4] However, surfactants can disrupt cell membranes and protein structures, so they must be used with caution and at the lowest effective concentration.[23][24]
Decision Workflow for Solubilization Strategy The following diagram outlines a logical workflow for selecting the appropriate method to prevent TNPB precipitation.
Caption: Decision workflow for preparing TNPB solutions.
Section 3: Troubleshooting Guide & FAQs
Q6: I followed the co-solvent method, but my compound precipitated immediately upon dilution into the buffer. What went wrong?
A6: This is a classic sign of exceeding the aqueous solubility limit, even with a co-solvent. Here are the likely causes and solutions:
-
Final Concentration is Too High: Your target concentration for TNPB in the aqueous buffer is likely too high. Solution: Redesign your experiment to use a lower final concentration of TNPB.
-
Insufficient Mixing: If the stock solution is added too slowly or without adequate mixing, localized high concentrations of TNPB can form and precipitate before they can disperse. Solution: Add the stock solution dropwise into the buffer while it is being vortexed or rapidly stirred to ensure immediate and thorough dispersion.
-
Buffer Composition: Components in your buffer (e.g., high salt concentrations) can decrease the solubility of organic compounds (a "salting-out" effect). Solution: Prepare a small test sample of TNPB in pure water versus your buffer to see if the buffer is the issue. If so, you may need to adjust your buffer composition if possible.
Q7: My TNPB solution was initially clear, but it became cloudy or showed precipitate after some time (e.g., 30 minutes). Why?
A7: This indicates that you have created a supersaturated solution that is thermodynamically unstable. While vigorous mixing can initially disperse the compound, the molecules will eventually aggregate and precipitate over time to reach their lower-energy, solid state.
-
The Fix: The only reliable solution is to lower the final concentration of TNPB in your working solution to a level that is thermodynamically stable. You must work below the compound's maximum aqueous solubility under your specific experimental conditions (temperature, buffer, co-solvent percentage).
Q8: Can I heat the solution to get the TNPB to dissolve?
A8: Heating is generally not recommended. While it might temporarily increase solubility, the compound will likely precipitate out again as the solution cools to your experimental temperature (e.g., room temperature or 37°C). More importantly, phosphate esters can be susceptible to hydrolysis, and heating can accelerate this degradation.[5]
Section 4: Experimental Protocols
Protocol 1: Preparation of a TNPB Stock Solution in DMSO
-
Objective: To prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Materials:
-
This compound (TNPB), MW: 503.36 g/mol [1]
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube
-
-
Procedure:
-
Weigh out 5.03 mg of TNPB powder and place it into a clean, dry amber vial.
-
Add 500 µL of 100% DMSO to the vial.
-
Cap the vial securely and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. The solution should be perfectly clear with no visible particulates.
-
Store the stock solution at -20°C, protected from light and moisture. For best results, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12]
-
Protocol 2: Preparation of a 20 µM TNPB Working Solution
-
Objective: To prepare a 1 mL working solution of 20 µM TNPB in a standard aqueous buffer (e.g., PBS) with a final DMSO concentration of 0.1%.
-
Materials:
-
20 mM TNPB stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Calibrated micropipettes
-
1.5 mL microcentrifuge tube
-
-
Procedure:
-
Pipette 999 µL of the aqueous buffer into a 1.5 mL microcentrifuge tube.
-
Set a vortex mixer to a medium-high speed and place the tube on it to begin mixing.
-
While the buffer is actively vortexing, pipette 1 µL of the 20 mM TNPB stock solution directly into the swirling buffer.
-
Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
Visually inspect the solution against a dark background to confirm it is completely clear and free of any precipitate.
-
Use this working solution immediately in your experiment.
-
Mechanism of Co-Solvent Solubilization This diagram illustrates how a water-miscible organic co-solvent like DMSO helps to keep a hydrophobic molecule like TNPB in an aqueous solution.
Sources
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. brieflands.com [brieflands.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. mdpi.com [mdpi.com]
- 19. humapub.com [humapub.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. bosterbio.com [bosterbio.com]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
Technical Support Center: Methodologies for Quenching Tris(p-nitrobenzyl) Phosphate Reactions
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for quenching reactions involving Tris(p-nitrobenzyl) Phosphate (TNBP) at specific time points. As a model substrate in phosphorylation and dephosphorylation studies, precise control over reaction kinetics is paramount. This document offers field-proven insights and detailed protocols to ensure the integrity and accuracy of your experimental results.
Introduction: The Challenge of Time-Resolved Kinetics
This compound is a key compound for investigating the mechanisms of phosphoryl transfer reactions. Kinetic analysis of these reactions requires a method to abruptly and completely stop all chemical activity at predetermined intervals. An ideal quenching procedure must be virtually instantaneous, irreversible, and non-destructive to the analyte of interest, particularly the p-nitrobenzyl (PNB) protecting groups which are susceptible to cleavage under certain conditions. This guide addresses the common pitfalls and provides robust solutions for achieving precise temporal control.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: What is the most common failure point when quenching TNBP reactions for kinetic analysis?
A1: The most critical failure point is incomplete or slow quenching, which leads to inaccurate time points and skewed kinetic data. This often results from using a quenching agent that is too weak or that reacts too slowly. A secondary, but equally significant, issue is the unintentional cleavage of the p-nitrobenzyl (PNB) ester groups by using an inappropriate quenching method. The PNB group is sensitive to reductive conditions and strong bases at elevated temperatures.[1][2]
Q2: What is the recommended general-purpose method for quenching a nucleophilic substitution reaction involving TNBP?
A2: For most applications, rapid acidification is the gold standard. The addition of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), instantly protonates most common nucleophiles (e.g., amines, alkoxides), neutralizing their reactivity and effectively stopping the reaction. This method is fast, efficient, and generally does not affect the stability of the TNBP or its phosphorylated products at low temperatures.
Q3: My product is known to be acid-labile. What are my alternatives to acid quenching?
A3: This is a crucial consideration. If your product of interest degrades under acidic conditions, you must employ an alternative strategy. The best alternative depends on your analytical method:
-
For HPLC/LC-MS Analysis: The "cold solvent quench" is highly effective. This involves rapidly diluting an aliquot of your reaction mixture into a larger volume of a cold, non-reactive organic solvent (e.g., acetonitrile, methanol) that is compatible with your mobile phase. This immediately stops the reaction by dilution and lowering the temperature. The sample should be injected for analysis as soon as possible.
-
Chemical Scavenging: In specific cases, you can add a reagent that rapidly and irreversibly consumes either the unreacted nucleophile or TNBP. For example, if using a thiol nucleophile, a rapid alkylating agent could be used as a scavenger. This method requires extensive validation to ensure the scavenger does not interfere with your product or analysis.
Q4: How can I be certain that my quenching method is effective?
A4: Self-validation is key to trustworthy results. To confirm your quenching protocol, perform a "time-zero" control experiment.
-
Prepare your reaction mixture without the initiating reagent (e.g., the nucleophile or enzyme).
-
Add your chosen quenching agent to this mixture.
-
Finally, add the initiating reagent. In this "quenched-then-initiated" sample, no reaction should occur. Analyze this sample alongside your experimental time points. If the "time-zero" sample shows no product formation, your quenching is effective. Furthermore, analyze a quenched aliquot at the beginning and end of your analytical run; the chromatograms or spectra should be identical, proving post-quench stability.
Q5: I've observed unexpected peaks in my chromatogram that suggest my p-nitrobenzyl groups are being cleaved. What could be the cause?
A5: Unwanted cleavage of the PNB group is a common troubleshooting issue. The PNB ester is a protecting group that can be removed under specific conditions, which must be avoided during quenching.[2][3][4] Potential causes include:
-
Reductive Quenching: Using reagents like sodium dithionite, sodium borohydride, or even certain metallic catalysts will reduce the nitro group, leading to cleavage.[2] These should never be used for quenching unless PNB removal is the goal.
-
Strongly Basic Conditions: While a brief exposure to moderate base is often fine, prolonged exposure or the use of strong bases (e.g., NaOH) especially with heating, can cleave the benzyl ether linkage.[1]
-
Photolysis: The nitrobenzyl group is a well-known photolabile protecting group.[5][6] Ensure your reactions are protected from high-intensity light sources, particularly in the UV range, to prevent photochemical cleavage.
Q6: What are the best analytical techniques to monitor TNBP reactions and quantify the results?
A6: Several robust methods are available, and the choice depends on your specific experimental needs and available equipment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It allows for excellent separation of the reactant (TNBP), product(s), and an internal standard, enabling precise quantification. A C18 reversed-phase column is typically effective.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful technique for identifying and quantifying all phosphorus-containing species in your reaction mixture without the need for chromophores.[7] It provides a clear picture of the reaction's progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry. It is invaluable for confirming the identity of your products and detecting any unexpected side products.
Data & Protocols
Table 1: Comparison of Quenching Methods for TNBP Reactions
| Method | Quenching Agent | Mechanism | Pros | Cons | Best For |
| Acid Quench | 10% TFA, 1M HCl | Protonation of Nucleophile | Fast, effective, widely applicable | Incompatible with acid-labile products | General kinetic studies, stable products |
| Cold Solvent Quench | Cold Acetonitrile or Methanol | Dilution & Temperature Drop | Preserves acid/base sensitive molecules | Reaction may slowly proceed if not analyzed quickly | HPLC/LC-MS analysis of sensitive molecules |
| Chemical Scavenger | e.g., Methyl Iodide for thiols | Irreversible consumption of a reactant | Highly specific, can be very fast | Requires extensive validation, scavenger can interfere | Specific reaction systems where other methods fail |
Experimental Protocols
Protocol 1: Standard Acid Quenching for Kinetic Analysis via HPLC
This protocol describes a typical workflow for a kinetic experiment studying the reaction of TNBP with a nucleophile.
-
Reaction Setup: In a thermostatted vial, prepare the reaction mixture containing TNBP, buffer, and any other components except the initiating nucleophile. Include an internal standard (e.g., a stable, UV-active compound that does not participate in the reaction).
-
Initiation: Start the reaction by adding the nucleophile. Start a stopwatch immediately.
-
Sampling & Quenching: At each desired time point (e.g., 30s, 1min, 5min, etc.), withdraw a precise aliquot (e.g., 50 µL) of the reaction mixture. Immediately dispense it into a prepared quenching vial containing a 10-fold excess of a cold quenching solution (e.g., 450 µL of 1% TFA in acetonitrile). Vortex briefly.
-
Storage: Store the quenched samples at low temperature (4 °C or -20 °C) to ensure stability prior to analysis.
-
Analysis: Analyze the quenched samples by reversed-phase HPLC, monitoring at a wavelength appropriate for the p-nitrobenzyl chromophore (typically around 274 nm).
-
Quantification: Determine the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard.
Protocol 2: Sample Preparation for ³¹P NMR Analysis
-
Reaction & Quenching: Perform the reaction as described above. To quench, withdraw a larger aliquot (e.g., 0.5 mL) and add it to a vial containing a strong acid (e.g., 50 µL of 1M HCl). The sample should be kept cold in an ice bath.
-
Solvent Exchange (If Necessary): If the reaction solvent contains salts or buffers that interfere with NMR, the quenched sample may need to be rapidly processed. This can involve a quick solid-phase extraction (SPE) step to isolate the analytes.
-
NMR Sample Preparation: Lyophilize or evaporate the solvent from the quenched sample. Re-dissolve the residue in a deuterated solvent (e.g., D₂O, CD₃CN) suitable for NMR analysis. Include a phosphorus reference standard (e.g., phosphoric acid) either internally or in a coaxial tube.
-
Acquisition: Acquire the ³¹P NMR spectrum. The chemical shifts will allow for the identification of TNBP, the phosphorylated product, and any phosphate-containing byproducts. Integration of the signals provides relative quantification.
Visualization of Workflows
Diagram 1: General Workflow for a Quenched Kinetic Experiment
Caption: Workflow for time-resolved kinetic analysis using a quenching method.
Diagram 2: Decision Tree for Selecting a Quenching Method
Caption: Decision guide for selecting an appropriate quenching strategy.
References
-
Lee, H. K., & Chan, C. K. (2012). A mild and efficient o- and p-nitrobenzyl cleavage protocol. Tetrahedron Letters, 53(19), 2399-2401. Available at: [Link]
-
Guibé-Jampel, E., & Wakselman, M. (1983). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite. Synthetic Communications, 13(3), 219-222. Available at: [Link]
- Kitas, E. A., & Heimgartner, H. (1993). Process for P-nitrobenzyl ester cleavage in cephalosporin. U.S. Patent No. 5,536,830.
-
U.S. Department of Health and Human Services. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry. Available at: [Link]
- Kitas, E. A., & Heimgartner, H. (1996). Process for p-nitrobenzyl ester cleavage in cephalosporin. European Patent No. EP0745603B1.
-
Mendieta, J., & Cárdenas, J. (1982). Kinetic studies of the transphosphorylation reactions catalyzed by alkaline phosphatase from E. coli: hydrolysis of p-nitrophenyl phosphate and o-carboxyphenyl phosphate in presence of Tris. International Journal of Biochemistry, 14(7), 655-660. Available at: [Link]
-
Fitch, J. (2017). How to Monitor and Maintain Phosphate Ester Fluids. Machinery Lubrication. Available at: [Link]
-
Tsuchiya, T., et al. (2011). Photo-cleavage of nitrobenzyl ester derived complexes to produce carboxylic acid moiety bearing complexes. ResearchGate. Available at: [Link]
-
Cuenca, A., et al. (1989). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. Journal of Colloid and Interface Science, 131(1), 239-247. Available at: [Link]
-
Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia. Available at: [Link]
-
Fernley, H. N., & Walker, P. G. (1967). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. Biochemical Journal, 104(3), 1011-1018. Available at: [Link]
-
Zúñiga-Gutiérrez, K. Y., et al. (2015). A Comparison between Kinetic Parameters from the Synthesis of Tris(p-nitrophenyl)phosphite and Tris(p-nitrophenyl)phosphate Using Reaction Calorimetry. Organic Process Research & Development, 19(2), 349-353. Available at: [Link]
-
Wang, Y., et al. (2012). Study of analytical methods of high fatty alcohol phosphate ester. ResearchGate. Available at: [Link]
Sources
- 1. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. US5536830A - Process for P-nitrobenzyl ester cleavage in cephalosporin - Google Patents [patents.google.com]
- 4. EP0745603B1 - Process for p-nitrobenzyl ester cleavage in cephalosporin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tris(p-nitrobenzyl) Phosphate Concentration in Enzyme Kinetics
Welcome to the technical support guide for the refinement of Tris(p-nitrobenzyl) phosphate (TNPP) concentration for optimal enzyme kinetics. This resource is designed for researchers, scientists, and drug development professionals who are utilizing TNPP as a chromogenic substrate to assay hydrolytic enzymes such as phosphatases and esterases. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are both robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TNPP) and how does it work as a substrate?
This compound is a synthetic chromogenic substrate used to measure the activity of various phosphatases. The principle of the assay is straightforward: a phosphatase enzyme catalyzes the hydrolysis of the phosphate ester bonds in TNPP. This reaction releases one or more molecules of p-nitrobenzyl alcohol, which, under typical assay conditions, can be detected spectrophotometrically. While many assays use substrates that release p-nitrophenol (which turns yellow at alkaline pH), TNPP provides an alternative for specific applications.
Q2: For which enzyme classes is TNPP a suitable substrate?
TNPP is primarily designed for assaying phosphatases. However, its ester linkages mean it could potentially be adapted for studying certain classes of esterases or other hydrolases that exhibit promiscuous activity towards phosphate esters. The suitability must be empirically determined for each specific enzyme.
Q3: What are the primary challenges in optimizing TNPP concentration?
Researchers often face three main hurdles with TNPP and similar chromogenic substrates:
-
Poor Aqueous Solubility: TNPP is sparingly soluble in water, necessitating the use of organic co-solvents which can affect enzyme stability.
-
Spontaneous Hydrolysis: At certain pH values and temperatures, the substrate can break down without any enzyme, leading to high background signal.
-
Substrate Inhibition: At excessively high concentrations, the substrate can bind to the enzyme in a non-productive manner, causing a paradoxical decrease in activity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My assay has a very high background signal, even in my "no-enzyme" control wells. What's causing this?
Answer: This is a classic sign of non-enzymatic, spontaneous hydrolysis of your TNPP substrate. Phosphate esters are susceptible to breakdown in aqueous solutions, a process that is highly dependent on the pH and temperature of your assay buffer.
Solutions:
-
Optimize Buffer pH: The rate of spontaneous hydrolysis for phosphate esters is pH-dependent. Conduct a simple experiment by incubating TNPP in various buffers (e.g., Tris, HEPES, MES) across a range of pH values (e.g., 6.5 to 8.5) at your intended assay temperature. Measure the absorbance at the desired wavelength (e.g., 405 nm for p-nitrophenol release) over time without any enzyme. Choose the buffer system that provides the lowest rate of spontaneous hydrolysis while remaining compatible with your enzyme's optimal pH.
-
Control Temperature: Hydrolysis rates increase with temperature. Ensure your assays are run at a consistent, controlled temperature. If background is high, consider running the assay at a lower temperature (e.g., 25°C instead of 37°C), though this will also lower the enzymatic rate.
-
Prepare Substrate Fresh: Always prepare your working TNPP substrate solution fresh before each experiment to minimize the accumulation of hydrolyzed product in your stock.
Q2: I see precipitates in my assay wells, or my stock solution is cloudy. How can I fix this?
Answer: This issue stems from the poor aqueous solubility of TNPP. Many p-nitrophenyl-based substrates are poorly soluble in water and require an organic co-solvent for dissolution.
Solutions:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of TNPP in a suitable, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.
-
Control Final Solvent Concentration: When you dilute the TNPP stock into your aqueous assay buffer, ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically ≤5%. High concentrations of organic solvents can denature your enzyme and alter its kinetic properties.
-
Test Solvent Tolerance: Before starting, verify your enzyme's tolerance to the chosen organic solvent. Run an activity assay with varying final concentrations of the solvent (e.g., 0%, 1%, 2%, 5%, 10%) while keeping the enzyme and substrate concentrations constant. Select the highest solvent concentration that does not significantly inhibit enzyme activity.
| Solvent | Typical Use | Notes |
| DMSO | Highly effective for dissolving hydrophobic compounds like TNPP. | Generally well-tolerated by enzymes at <5% (v/v), but always verify. |
| Ethanol | Can be used, but may be less effective for highly insoluble compounds. | Volatility can be an issue; potential for enzyme denaturation is higher. |
| Methanol | Similar to ethanol. | Often more denaturing to proteins than DMSO. |
Q3: My enzyme activity decreases at high TNPP concentrations. What is happening?
Answer: You are likely observing substrate inhibition . This phenomenon occurs when a second substrate molecule binds to the enzyme-substrate complex, forming an unproductive ternary complex (E-S-S). This "locks up" the enzyme, preventing product formation and causing the reaction rate to drop as you increase substrate concentration beyond an optimal point.
Solutions:
-
Perform a Wide Substrate Titration: To identify the optimal range, you must test a broad spectrum of TNPP concentrations. Start from a very low concentration and increase it logarithmically until you clearly see the activity peak and then decline.
-
Model the Data: Fit your data to the substrate inhibition kinetic model (e.g., the Haldane equation) to determine the kinetic parameters, including Km (Michaelis constant) and Ki (inhibition constant).
-
Work in the Optimal Range: For all future experiments, including inhibitor screening, use a TNPP concentration that is at or slightly below the peak of the activity curve. This ensures the assay is sensitive and the results are not confounded by substrate inhibition.
Q4: My results are not reproducible from day to day. What should I check?
Answer: Poor reproducibility is a common issue in enzyme assays and can stem from multiple sources. A systematic check is required.
Troubleshooting Checklist:
-
Reagent Stability: Is your TNPP stock solution properly stored (e.g., at -20°C, protected from light)? Are you preparing it fresh? Is your enzyme stock properly aliquoted and stored to avoid freeze-thaw cycles?
-
Buffer Preparation: Are you preparing buffers consistently? Is the pH checked and adjusted accurately each time? Note that the pH of Tris buffer is known to be temperature-dependent.
-
Temperature Control: Are you using a temperature-controlled plate reader or water bath? Small fluctuations in temperature can lead to significant variations in enzyme activity.
-
Pipetting Accuracy: Are your pipettes calibrated? Are you using appropriate pipetting techniques to ensure accurate and consistent volumes, especially for viscous enzyme solutions or organic solvents?
-
Timing: In a kinetic assay, is the time between initiating the reaction and the first reading consistent for all wells? For endpoint assays, is the incubation time precisely controlled?
Experimental Protocols & Workflows
Diagram: Troubleshooting Workflow for TNPP Assay Optimization
This diagram outlines a logical decision-making process for addressing common issues encountered when optimizing TNPP concentration.
Caption: A decision tree for troubleshooting common TNPP assay problems.
Protocol: Determining the Optimal TNPP Concentration
This protocol describes a systematic approach to find the Michaelis-Menten constant (Km) and identify the optimal concentration range, including potential substrate inhibition.
Objective: To determine the kinetic parameters Vmax, Km, and (if applicable) Ki for the enzyme with TNPP as a substrate.
Materials:
-
Purified enzyme of interest
-
This compound (TNPP)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of reading absorbance at the appropriate wavelength.
Procedure:
-
Prepare TNPP Stock: Dissolve TNPP in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Store in small aliquots at -20°C.
-
Prepare Serial Dilutions: Create a 2-fold serial dilution series of the TNPP stock in DMSO. Then, dilute this series into the Assay Buffer to create 2X working solutions. This ensures the final DMSO concentration will be constant across all wells. A typical final concentration range to test might be 0.1 µM to 10 mM.
-
Prepare Enzyme Solution: Dilute the enzyme stock to a 2X final concentration in Assay Buffer. The optimal enzyme concentration should be determined in preliminary experiments to ensure the reaction is linear over the desired time course.
-
Set Up the Assay Plate:
-
Test Wells: Add 50 µL of each 2X TNPP working solution to triplicate wells.
-
Control Wells: Add 50 µL of Assay Buffer (containing the same percentage of DMSO as the test wells) to triplicate wells (these will be your "no-substrate" blanks).
-
-
Initiate the Reaction: Pre-warm the plate to the desired assay temperature (e.g., 37°C). To start the reaction, add 50 µL of the 2X enzyme solution to all wells.
-
Measure Activity: Immediately place the plate in the microplate reader and begin reading the absorbance at the appropriate wavelength kinetically (e.g., every 30 seconds for 10-30 minutes).
-
Data Analysis:
-
For each TNPP concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "no-substrate" blank from all test wells.
-
Plot V₀ versus the TNPP concentration.
-
Fit the resulting curve to the Michaelis-Menten equation. If a decrease in velocity is observed at high concentrations, use an equation that accounts for substrate inhibition to calculate Km and Ki.
-
Diagram: Enzymatic Hydrolysis of TNPP
This diagram illustrates the general principle of the chromogenic assay.
Caption: Enzymatic conversion of TNPP to a detectable product.
References
-
Sajan, M. (1994, July 21). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. Available from: [Link]
-
Christenson, J. K., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. BBA - Proteins and Proteomics. Available from: [Link]
-
Bunton, C. A., et al. THE NON-ENZYMATIC HYDROLYSIS OF p-NITROPHENYL PHOSPHATE. Canadian Journal of Chemistry. Available from: [Link]
-
This compound. AdooQ BioScience. Available from: [Link]
-
Bunton, C. A., et al. (1957). THE NON-ENZYMATIC HYDROLYSIS OF p-NITROPHENYL PHOSPHATE. Canadian Science Publishing. Available from: [Link]
-
Bunton, C. A., et al. (1957). The non-enzymatic hydrolysis of p-nitrophenyl phosphate. ResearchGate. Available from: [Link]
-
Rovira, A. R., et al. (2018). Assay optimization. a Effect of pH on the enzyme reaction. The optimal.... ResearchGate. Available from: [Link]
-
Fife, W. K., et al. (1997). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. Langmuir. Available from: [Link]
-
Shah, N., et al. (2016). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. NIH National Library of Medicine. Available from: [Link]
-
Lập, B. D. (2021, January 14). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Available from: [Link]
-
Angelico, R., et al. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. NIH National Library of Medicine. Available from: [Link]
-
Dahmane, N., et al. (2019). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. Available from: [Link]
-
Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. Available from: [Link]
-
Cuccovia, I. M., et al. (2009). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. ResearchGate. Available from: [Link]
-
Bender, M. L., & Kezdy, F. J. (1964). The Kinetics of the α-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry. Available from: [Link]
-
Muñoz, M. A., et al. (2011). Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol. ResearchGate. Available from: [Link]
-
Angelico, R., et al. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. MDPI. Available from: [Link]
-
Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. Wellt Chemicals. Available from: [Link]
Addressing variability in results from Tris(p-nitrobenzyl) Phosphate assays.
Welcome to the definitive resource for researchers, scientists, and drug development professionals working with Tris(p-nitrobenzyl) Phosphate (TNP) assays. This guide is designed to provide you with in-depth technical support, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this assay and ensure the reliability and reproducibility of your results. Drawing from extensive experience in the field, this document will explain the "why" behind the "how," empowering you to optimize your experimental outcomes.
Understanding the this compound Assay: A Primer
The this compound assay is a powerful tool primarily utilized for the detection and quantification of phosphotriesterase (PTE) activity. PTEs are a class of enzymes capable of hydrolyzing organophosphate compounds, making them crucial in fields such as environmental remediation and the development of antidotes for nerve agents.
The assay's principle is analogous to the widely used p-nitrophenyl phosphate (pNPP) assays. It relies on the enzymatic cleavage of the phosphate ester bonds in the TNP substrate. This hydrolysis releases p-nitrobenzyl alcohol, a chromogenic product that can be detected spectrophotometrically.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common questions about the TNP assay, providing concise and actionable answers.
Q1: What is the fundamental principle of the this compound assay?
A1: The assay is based on the enzymatic hydrolysis of this compound by a phosphotriesterase or a similar enzyme. The enzyme cleaves the phosphate ester bonds, releasing p-nitrobenzyl alcohol. The concentration of the liberated p-nitrobenzyl alcohol, which is directly proportional to the enzyme's activity, is then quantified using a spectrophotometer.
Q2: What is the optimal wavelength for detecting the product of the TNP assay?
A2: The product of the enzymatic reaction, p-nitrobenzyl alcohol, has a maximum absorbance at approximately 285 nm.[3][4] Therefore, you should set your spectrophotometer to this wavelength to monitor the reaction progress.
Q3: Can I use Tris buffer in my TNP assay?
A3: Yes, Tris buffer is commonly used in phosphotriesterase assays and is generally compatible.[5][6] However, the optimal pH for your specific enzyme should be determined empirically. A typical starting point is a pH between 8.0 and 9.0.
Q4: How should I prepare and store the this compound substrate solution?
A4: this compound should be dissolved in an appropriate organic solvent, such as DMSO, to create a stock solution.[7] For the assay, this stock solution is then diluted in the assay buffer. It is recommended to prepare the working substrate solution fresh for each experiment to avoid potential degradation. Store the solid compound at -20°C, protected from light and moisture.[7]
Q5: What are the key differences between this compound and p-nitrophenyl phosphate (pNPP) assays?
A5: The primary difference lies in the leaving group: p-nitrobenzyl alcohol for TNP and p-nitrophenol for pNPP. This results in different wavelengths for detection (approximately 285 nm for p-nitrobenzyl alcohol versus 405 nm for p-nitrophenol). The choice between the two substrates may depend on the specific enzyme's substrate preference and the potential for interference from other components in the sample at these wavelengths.
Troubleshooting Guide: Addressing Variability in Your Results
Variability in assay results can be frustrating and can compromise the integrity of your data. This section provides a systematic approach to troubleshooting common issues.
Issue 1: High Background Signal
High background absorbance can mask the true signal from your enzymatic reaction.
| Potential Cause | Explanation | Troubleshooting Steps |
| Spontaneous Substrate Degradation | This compound may undergo non-enzymatic hydrolysis, especially at high pH and temperature. | 1. Run a "substrate only" control (assay buffer + substrate, no enzyme) to quantify the rate of spontaneous degradation. 2. Subtract the background rate from your enzyme-catalyzed reaction rates. 3. Prepare the substrate solution fresh before each experiment. |
| Contaminated Reagents | Reagents, particularly the assay buffer, may be contaminated with substances that absorb at 285 nm. | 1. Use high-purity water and reagents for all solutions. 2. Prepare fresh buffers regularly. 3. Test individual components of the reaction mixture for absorbance at 285 nm. |
| Sample Matrix Interference | Components in your sample (e.g., cell lysates, environmental samples) may have high intrinsic absorbance at 285 nm. | 1. Run a "sample only" control (assay buffer + sample, no substrate). 2. Consider sample purification steps (e.g., dialysis, size-exclusion chromatography) to remove interfering substances. |
Issue 2: Low or No Signal
A lack of signal can indicate a problem with one or more components of the assay.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost its activity due to improper storage or handling. | 1. Ensure the enzyme has been stored at the correct temperature and in the recommended buffer. 2. Avoid repeated freeze-thaw cycles. 3. Run a positive control with a known active enzyme lot. |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for your enzyme. | 1. Perform a pH titration to determine the optimal pH for your enzyme. 2. Run the assay at different temperatures to find the optimal condition. 3. Test different buffer systems if necessary. |
| Incorrect Wavelength Setting | The spectrophotometer is not set to the correct wavelength for detecting p-nitrobenzyl alcohol. | 1. Verify that the spectrophotometer is set to measure absorbance at or near 285 nm.[3][4] |
| Presence of Inhibitors | Your sample or reagents may contain inhibitors of the phosphotriesterase. | 1. Test for inhibition by spiking a known active enzyme with your sample. 2. If inhibition is suspected, consider sample purification or dilution. |
Issue 3: Inconsistent Results Between Replicates
Poor reproducibility can stem from pipetting errors or inconsistencies in the assay setup.
| Potential Cause | Explanation | Troubleshooting Steps |
| Pipetting Inaccuracy | Small errors in pipetting volumes can lead to significant variations in results. | 1. Ensure your pipettes are properly calibrated. 2. Use a master mix for the reaction components to minimize pipetting variations between wells. |
| Temperature Gradients | Inconsistent temperature across the microplate can affect enzyme activity. | 1. Ensure the entire plate is equilibrated to the assay temperature before starting the reaction. 2. Avoid placing the plate on a cold or hot surface during incubation. |
| Inadequate Mixing | Insufficient mixing of reagents can lead to non-uniform reaction rates. | 1. Gently mix the contents of each well after adding all components. 2. Use an orbital shaker if necessary, ensuring it does not introduce bubbles. |
Experimental Protocols
This section provides a general protocol for a this compound assay. Note that this is a starting point and should be optimized for your specific enzyme and experimental conditions.
Protocol: Standard Phosphotriesterase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 0.1 mM CoCl₂. Prepare fresh and store at 4°C.
-
Substrate Stock Solution: 50 mM this compound in DMSO. Store at -20°C in small aliquots.
-
Enzyme Solution: Dilute the phosphotriesterase to the desired concentration in assay buffer. Keep on ice.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution to the appropriate wells.
-
Add 10 µL of assay buffer without enzyme to the blank wells.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the substrate stock solution to all wells.
-
Immediately start monitoring the absorbance at 285 nm in a kinetic plate reader at 30-second intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of the enzyme-containing wells.
-
Convert the change in absorbance per minute to the concentration of product formed per minute using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitrobenzyl alcohol, b is the path length of the cuvette or well, and c is the concentration.
-
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: General workflow for a this compound assay.
Caption: Troubleshooting logic for addressing assay variability.
References
- Assays with p-Nitrophenyl linked Substrates. (1994, July 21). Center for Dead Plant Studies.
- Cuccovia, I. M., et al. (n.d.). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles.
- UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as product of 4-nitrobenzaldehyde treated with NaBH4 after 30 min, (c) 4-aminobenzylalcohol as product of 4-nitrobenzaldehyde treated with Au–SiO2(OPL) and NaBH4 after 15 min. (n.d.).
- A Comparative Guide to the Analytical Quantification of 4-Nitrobenzyl Alcohol. (n.d.). BenchChem.
- Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. (2020, July 20). MDPI.
- A Comparative Guide to the Kinetic Profiles of 4-Nitrobenzyl Alcohol Reactions. (n.d.). BenchChem.
- The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Catalytic Performance of a Recombinant Organophosphate-Hydrolyzing Phosphotriesterase from Brevundimonas diminuta in the Presence of Surfactants. (n.d.). MDPI.
- Tris(p-nitrobenzyl)
- 4-Nitrobenzyl alcohol | C7H7NO3. (n.d.). PubChem.
- Benzenemethanol, 4-nitro-. (n.d.). NIST WebBook.
- Structure-Activity Relationships in the Hydrolysis of Substrates by the Phosphotriesterase from Pseudomonas diminutat. (n.d.). Texas A&M University Department of Chemistry.
- Hydrolysis of polyethyleneterephthalate by p-nitrobenzylesterase
- Requirements for hydrolysis of p-nitrophenyl phenylphosphonate. (n.d.).
- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
- This compound, TRC 500 mg. (n.d.). Fisher Scientific.
- Photocontrolling the Enantioselectivity of a Phosphotriesterase via Incorporation of a Light-Responsive Unn
- Enhancing the Promiscuous Phosphotriesterase Activity of a Thermostable Lactonase (GkaP)
- Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temper
- Guidelines for DNA recombination and repair studies: Mechanistic assays of DNA repair processes. (n.d.). PubMed Central.
- Transition State Analysis of the Reaction Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1. (2019, February 7).
- Assay conditions for estimating differences in base excision repair activity with Fpg-modified comet assay. (2023, March 17). PMC.
- p-NITROBENZYL ALCOHOL. (n.d.). Organic Syntheses Procedure.
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W
- p-Nitrophenyl Phosphate, DiTris Salt Excellent substrate for alkaline phosphatase-based ELISA assays. (n.d.). Sigma-Aldrich.
- 4-Nitrophenyl phosphate di(tris) salt (N3254) - Product Information Sheet. (n.d.).
- A comet assay of DNA damage and repair in K562 cells after photodynamic therapy using haematoporphyrin derivative, methylene blue and meso-tetrahydroxyphenylchlorin. (1997, February).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Catalytic Performance of a Recombinant Organophosphate-Hydrolyzing Phosphotriesterase from Brevundimonas diminuta in the Presence of Surfactants | MDPI [mdpi.com]
- 6. Photocontrolling the Enantioselectivity of a Phosphotriesterase via Incorporation of a Light-Responsive Unnatural Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
Validation & Comparative
A Head-to-Head Comparison of Phosphatase Substrates: Tris(p-nitrobenzyl) Phosphate vs. p-Nitrophenyl Phosphate (pNPP)
For researchers, scientists, and drug development professionals engaged in the study of phosphatases, the selection of an appropriate substrate is a critical decision that directly influences the sensitivity, accuracy, and reliability of experimental outcomes. Phosphatases, a diverse group of enzymes that catalyze the hydrolysis of phosphate monoesters, are pivotal in regulating a vast array of cellular signaling pathways.[1] Consequently, the robust measurement of their activity is fundamental to advancing our understanding of cellular physiology and pathology.
This guide provides an in-depth, objective comparison of two chromogenic substrates used for the detection of phosphatase activity: the widely-used p-nitrophenyl phosphate (pNPP) and the less characterized Tris(p-nitrobenzyl) phosphate. While pNPP is a cornerstone in many enzyme assays, this guide will delve into the potential advantages and disadvantages of this compound, offering a framework for its evaluation as a viable alternative.
Introduction to the Substrates
p-Nitrophenyl Phosphate (pNPP)
p-Nitrophenyl phosphate is a non-proteinaceous, non-specific chromogenic substrate extensively used for assaying alkaline and acid phosphatases.[2][3] Its popularity stems from its low cost, stability, and the straightforward nature of the assay. In the presence of a phosphatase, pNPP is hydrolyzed to p-nitrophenol (pNP) and inorganic phosphate.[3][4] Under alkaline conditions, the resulting p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[2][3][5] This colorimetric change allows for the convenient spectrophotometric quantification of enzyme activity.[2][6]
This compound
Mechanism of Action: A Visual Comparison
The enzymatic hydrolysis of both substrates by a phosphatase results in the generation of a chromogenic product, which can be quantified to determine enzyme activity.
.dot
Caption: Enzymatic hydrolysis of pNPP and proposed hydrolysis of this compound.
Performance Characteristics: A Comparative Overview
Due to the limited availability of direct comparative data for this compound, the following table presents the well-established characteristics of pNPP and the projected properties of this compound based on its chemical structure and the behavior of similar compounds. This sets the stage for the experimental validation proposed in this guide.
| Feature | p-Nitrophenyl Phosphate (pNPP) | This compound (Projected) |
| Detection Method | Colorimetric (Absorbance at 405 nm)[5][8] | Colorimetric (Wavelength to be determined) |
| Product | p-Nitrophenol (yellow)[2][3] | p-Nitrobenzyl alcohol (color and λmax to be determined) |
| Solubility | Soluble in aqueous buffers[5] | Likely soluble in DMSO[9] and potentially aqueous buffers with co-solvents |
| Sensitivity | High, with detection limits in the low ng range for some phosphatases[6][10] | To be determined through experimentation |
| Kinetics | Apparent Km values for protein phosphatases are in the range of 0.5 -10 mM[11] | To be determined through experimentation |
| Applications | ELISA, Western Blotting, Immunohistochemistry, general phosphatase activity assays[8][12][13] | Potentially similar applications, may offer advantages in specific contexts |
| Advantages | Inexpensive, well-characterized, robust, and easy to use[3][14] | Potentially higher sensitivity or different substrate specificity |
| Disadvantages | Not a physiological substrate, can have a wide linear range which may not be ideal for all kinetic studies[3][14] | Lack of characterization, potential for lower solubility in aqueous buffers |
Experimental Protocol: A Head-to-Head Comparison of pNPP and this compound
To provide a definitive comparison, the following protocol is designed to directly assess the performance of both substrates with a model enzyme, such as calf intestinal alkaline phosphatase. This self-validating system will allow researchers to generate their own comparative data.
.dot
Caption: General workflow for comparing phosphatase substrates.[12]
Materials:
-
p-Nitrophenyl Phosphate (pNPP)[2]
-
Alkaline Phosphatase (e.g., from calf intestine)
-
Alkaline Phosphatase Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)[12]
-
Stop Solution (e.g., 3 M NaOH)[12]
-
96-well microplate
-
Microplate reader capable of absorbance measurements at various wavelengths
Procedure:
-
Prepare Substrate Solutions:
-
pNPP Solution: Prepare a 1 mg/mL solution of pNPP in Alkaline Phosphatase Buffer.[12]
-
This compound Solution: Due to its potential for lower aqueous solubility, first dissolve this compound in a minimal amount of DMSO, then dilute to a final concentration of 1 mg/mL in Alkaline Phosphatase Buffer. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all experimental conditions to avoid effects on enzyme activity.
-
-
Prepare Enzyme Dilutions:
-
Prepare serial dilutions of the alkaline phosphatase standard in Alkaline Phosphatase Buffer. The concentration range should be chosen to generate a linear response with the pNPP substrate.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add 50 µL of the appropriate enzyme dilution or a buffer blank.
-
-
Reaction Initiation:
-
To initiate the reaction, add 50 µL of either the pNPP substrate solution or the this compound substrate solution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).[12] The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[12]
-
-
Measurement:
-
For the pNPP-containing wells, measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[12]
-
For the this compound-containing wells, perform a wavelength scan (e.g., from 300 nm to 700 nm) to determine the maximal absorbance of the reaction product. Subsequent measurements should be made at this optimal wavelength.
-
-
Data Analysis:
-
Generate a standard curve for each substrate using the absorbance values from the known concentrations of the alkaline phosphatase standard.
-
Use these curves to determine the phosphatase activity in the experimental samples for both substrates.
-
Compare the sensitivity (slope of the standard curve), signal-to-noise ratio, and kinetic parameters (if performing a kinetic assay) for both substrates.
-
Expert Insights and Causality
The choice between these two substrates will ultimately depend on the specific requirements of the assay.
-
For routine, high-throughput screening , the well-established and cost-effective pNPP is likely to remain the substrate of choice. Its high solubility in aqueous buffers simplifies reagent preparation.
-
This compound may offer advantages in specific scenarios. For instance, if its reaction product has a higher molar extinction coefficient or if the substrate exhibits a more favorable Km for a particular phosphatase, it could provide enhanced sensitivity. The larger, more complex structure of this compound might also offer a degree of specificity that is not seen with the smaller pNPP molecule, though this remains to be experimentally verified.
The proposed head-to-head comparison is crucial for any laboratory considering the adoption of this compound. The results of this experiment will provide the necessary data to make an informed decision based on empirical evidence rather than theoretical advantages.
Conclusion
While p-nitrophenyl phosphate is a reliable and widely accepted substrate for phosphatase assays, the exploration of alternative substrates like this compound is essential for advancing assay development. The lack of direct comparative data in the literature necessitates a rigorous, in-house evaluation. The experimental protocol provided in this guide offers a clear and robust framework for researchers to conduct their own comparative studies, enabling them to select the optimal substrate for their specific research needs. This empirical approach ensures scientific integrity and allows for the potential discovery of a superior reagent for the sensitive and accurate quantification of phosphatase activity.
References
-
para-Nitrophenylphosphate - Wikipedia. [Link]
-
pNPP - Biocompare. [Link]
-
pNPP Phosphatase Assay Kits - BioAssay Systems. [Link]
-
pNPP| Highly active| Low detection limits - Kementec. [Link]
-
Alkaline Phosphatase Substrates - Biocompare. [Link]
-
Phosphatase and Kinase Substrate Specificity Profiling with Pooled Synthetic Peptides and Mass Spectrometry | Springer Nature Experiments. [Link]
-
The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. [Link]
-
(PDF) Phosphorylase phosphatase. Comparison of active forms using peptide substrates. [Link]
-
An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - NIH. [Link]
-
Video: Protein Kinases and Phosphatases - JoVE. [Link]
-
Mapping the substrate landscape of protein phosphatase 2A catalytic subunit PPP2CA - PMC - PubMed Central. [Link]
-
pNPP Solution (AP Substrate for ELISA) - Interchim. [Link]
-
Analysis of Protein Tyrosine Phosphatases and Substrates - PMC - NIH. [Link]
-
Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - NIH. [Link]
-
ALKALINE PHOSPHATASE - Chronolab. [Link]
- US3595756A - Laboratory reagent for assay of alkaline phosphatase - Google P
-
Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - NIH. [Link]
-
CAS No : 66777-93-3| Chemical Name : this compound | Pharmaffiliates. [Link]
-
p-Nitrophenyl Phosphate (PNPP) - NEB. [Link]
-
TRIS(4-NITROPHENYL) PHOSPHATE Seven Chongqing Chemdad Co.. [Link]
-
(A) Para-nitrophenyl phosphate (pNPP) is a generic phosphatase... - ResearchGate. [Link]
-
Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles - ResearchGate. [Link]
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- 15. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Validating Novel Carboxylesterase Inhibitors with a Chromogenic p-Nitrophenyl Butyrate Assay
In the landscape of drug discovery and development, understanding a compound's metabolic fate is as crucial as understanding its therapeutic action. Carboxylesterases (CEs) are a superfamily of serine hydrolases that play a pivotal role in the metabolism of a vast array of ester-containing drugs, prodrugs, and xenobiotics.[1][2] Human carboxylesterases, primarily hCE1 and hCE2, are key players in Phase I drug metabolism and can significantly impact a drug's pharmacokinetics, efficacy, and toxicity.[2][3] Consequently, the development and rigorous validation of novel CE inhibitors are of paramount importance. These inhibitors can be used to protect an ester-containing drug from hydrolysis, thereby increasing its half-life, or to prevent the activation of a prodrug to a toxic metabolite.[1][4]
This guide provides an in-depth, experience-driven walkthrough for validating a new CE inhibitor. We will focus on a robust and cost-effective spectrophotometric method: the p-Nitrophenyl Butyrate (pNPB) Assay . We will delve into the causality behind experimental choices, provide self-validating protocols, and compare this method against viable alternatives to equip you with the expertise needed to generate reliable and actionable data.
Choosing the Right Tool: Why the pNPB Assay is a Cornerstone for Esterase Inhibition Studies
While several methods exist for measuring CE activity, including fluorescence-based assays and sophisticated LC-MS/MS approaches, the chromogenic pNPB assay remains a gold standard for initial validation due to its simplicity, reliability, and cost-effectiveness.[5][6]
-
Fluorometric Assays: These assays, such as those using fluorescein diacetate, offer higher sensitivity but can be prone to interference from autofluorescent compounds, a common feature in compound libraries.[7][8]
-
LC-MS/MS Methods: This is the most definitive method, capable of measuring the depletion of a specific drug substrate or the formation of its metabolite.[3][9] While unparalleled in specificity, its high cost and lower throughput make it better suited for late-stage validation rather than initial characterization and kinetic studies.
-
p-Nitrophenyl Butyrate (pNPB) Assay: This spectrophotometric assay provides a direct, real-time measurement of enzyme activity.[10][11] Its operational simplicity and the low cost of the substrate make it ideal for determining key inhibitory parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[5]
The Underlying Chemistry: How the pNPB Assay Works
The principle of the assay is elegantly straightforward. Carboxylesterase catalyzes the hydrolysis of the ester bond in the pNPB substrate. This reaction yields two products: butyric acid and p-nitrophenol (pNP).[11] Under the slightly alkaline conditions of the assay buffer (typically pH 7.4-8.0), the liberated p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum at 405 nm.[10] The rate of increase in absorbance at 405 nm is directly proportional to the CE enzyme activity.
Caption: Mechanism of the pNPB chromogenic assay for carboxylesterase activity.
A Validated Workflow for Characterizing a Novel CE Inhibitor
A systematic, multi-step approach is essential for a comprehensive validation. Simply determining an IC50 value is insufficient; understanding the mechanism and specificity of inhibition provides the critical context for a drug development program.
Caption: A comprehensive workflow for the validation of a new enzyme inhibitor.
PART 1: Detailed Protocol for IC50 Determination
This protocol is designed to determine the concentration of a test compound required to inhibit 50% of the carboxylesterase activity.
Rationale: The IC50 is the primary metric for inhibitor potency. This experiment establishes a dose-response relationship, which validates that the observed inhibition is specific to the compound and not an artifact. A self-validating protocol includes multiple controls to ensure the integrity of the results.
Materials:
-
Recombinant human carboxylesterase (hCE1 or hCE2)
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test Inhibitor and a known Control Inhibitor (e.g., Benzil)[1]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Tris-HCl, pH 7.4. Pre-warm to the desired reaction temperature (e.g., 37°C).
-
Enzyme Stock: Prepare a concentrated stock of the CE enzyme in assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock: Prepare a 100 mM stock solution of pNPB in DMSO.
-
Inhibitor Stocks: Prepare a 10 mM stock solution of the test inhibitor and control inhibitor in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations.
-
-
Assay Setup (Final Volume: 200 µL):
-
Layout: Design the plate to include wells for:
-
100% Activity Control (Enzyme + Substrate + DMSO, no inhibitor)
-
0% Activity Control / Blank (Substrate + Buffer, no enzyme)
-
Test Inhibitor wells (Enzyme + Substrate + Test Inhibitor at various concentrations)
-
Control Inhibitor wells (Enzyme + Substrate + Control Inhibitor)
-
-
Inhibitor Addition: Add 2 µL of the appropriate DMSO/inhibitor dilution to each well. This results in a final DMSO concentration of 1% in the assay, which is generally well-tolerated by most enzymes.
-
Enzyme Addition: Add 98 µL of assay buffer to all wells, followed by 50 µL of a 4x concentrated enzyme solution (prepared in assay buffer) to all wells except the 0% activity blanks. For the blank wells, add 50 µL of assay buffer instead.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate and Read Reaction:
-
Substrate Addition: Prepare a working solution of pNPB in the assay buffer. To initiate the reaction, add 50 µL of the pNPB working solution to all wells. The final concentration of pNPB should be at or near its Michaelis constant (Km) for the enzyme to ensure sensitivity to different inhibition types.
-
Kinetic Measurement: Immediately place the plate in the microplate reader (pre-set to 37°C) and begin reading the absorbance at 405 nm every 30 seconds for 15 minutes.
-
PART 2: Data Analysis and Interpretation
1. Calculate Reaction Rates: For each well, plot absorbance (A405) versus time. The initial reaction velocity (V) is the slope of the linear portion of this curve.
2. Calculate Percent Inhibition: Use the velocities to calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the 100% activity control (enzyme with DMSO only).
3. Determine IC50 Value: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
| Parameter | New Inhibitor (Compound X) | Control Inhibitor (Benzil) | Interpretation |
| Enzyme Target | Recombinant hCE1 | Recombinant hCE1 | Both inhibitors tested against the same enzyme isoform. |
| IC50 Value | 55 nM | 45 nM[1] | The new inhibitor shows potent inhibition, comparable to the known pan-CE inhibitor Benzil. |
| Hill Slope | -1.05 | -0.98 | A Hill slope close to -1 suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme. |
| R² of Curve Fit | 0.995 | 0.992 | High R² values indicate a good fit of the data to the dose-response model, lending confidence to the IC50 value. |
This table contains representative data and cited values for illustrative purposes.
PART 3: Determining the Mode of Inhibition
Rationale: The IC50 value is dependent on the assay conditions, particularly the substrate concentration. Determining the inhibition constant (Ki) and the mode of inhibition provides a more absolute measure of inhibitor potency and invaluable insight into its mechanism. This is achieved by measuring reaction rates at multiple substrate and inhibitor concentrations.
Procedure: The assay is performed as described above, but with a matrix of varying pNPB concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km) and several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, 2x IC50). The resulting data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).
| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | No change | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant (not on an axis). |
Understanding that a new drug candidate is a competitive inhibitor, for instance, is critical. It implies that at high concentrations of the endogenous substrate, the inhibitory effect may be overcome. This has profound implications for in vivo efficacy and requires consideration during lead optimization.[7]
Conclusion
The validation of a new enzyme inhibitor is a foundational step in drug discovery. The p-nitrophenyl butyrate assay, when executed with rigorous controls and a systematic workflow, serves as a powerful and efficient tool for this purpose. By moving beyond a simple IC50 determination to characterize the mode of inhibition and isoform specificity, researchers can build a comprehensive and trustworthy profile of their compound. This detailed understanding is essential for making informed decisions, guiding structure-activity relationship studies, and ultimately progressing a promising molecule from the bench to the clinic.
References
- Evotec. (n.d.). Carboxylesterase (CE) Reaction Phenotyping Assay.
- Abcam. (2024, May 8). ab273314 Carboxylesterase Activity Assay Kit (Fluorometric).
- Creative Enzymes. (n.d.). Enzyme Activity Measurement for Carboxylesterase.
- Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors.
- Wadkins, R. M., et al. (2009). In Silico Design and Evaluation of Carboxylesterase Inhibitors. Current drug metabolism, 10(4), 339-50.
- Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay.
- La-Beck, N. M., et al. (2016). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Journal of pharmacological and toxicological methods, 82, 50-61.
- Frontiers in Pharmacology. (2021). Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2. Frontiers in Pharmacology, 12, 730685.
- Di, L., & Kerns, E. H. (2016). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 17(1), 84-93.
- Imai, T., & Ohura, K. (2021). Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism. Chemico-biological interactions, 345, 109566.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Komeil, D., et al. (2017). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and environmental microbiology, 83(18), e01073-17.
- iGEM. (n.d.). p-Nitrophenyl Butyrate Assay.
- Wi, S. G., et al. (2014). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA.
- Sigma-Aldrich. (n.d.). 4-Nitrophenyl phosphate di(tris) salt.
Sources
- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. In Silico Design and Evaluation of Carboxylesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement for Carboxylesterase [creative-enzymes.com]
- 6. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. Frontiers | Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2 [frontiersin.org]
- 9. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
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- 11. uu.diva-portal.org [uu.diva-portal.org]
A Senior Application Scientist's Guide to Comparative Kinetic Analysis of Phosphate Ester Substrates
Introduction: The Central Role of Phosphatases and Their Kinetic Characterization
In the intricate landscape of cellular signaling, protein phosphorylation and dephosphorylation are the cornerstone of regulation. While kinases add phosphate groups, phosphatases are the equally critical counterparts that remove them, acting as key regulators in virtually all cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] The study of these enzymes is paramount for fundamental biological research and is a critical axis in drug development, particularly in oncology, immunology, and metabolic diseases.
Understanding the catalytic behavior of a phosphatase requires a deep dive into its enzyme kinetics. By measuring kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), researchers can elucidate an enzyme's substrate affinity, catalytic efficiency, and mechanism of action.[3][4][5] The choice of substrate for these assays is not trivial; it directly dictates the sensitivity, accuracy, and physiological relevance of the obtained data.[6][7]
This guide provides a comparative analysis of commonly used phosphate ester substrates. Moving beyond a simple listing of options, we will explore the causality behind experimental choices, provide validated protocols, and present a framework for selecting the optimal substrate for your specific research question. Our focus is on empowering researchers, scientists, and drug development professionals to design and execute robust, self-validating kinetic assays.
Pillar 1: Fundamentals of Phosphatase Kinetics
The hydrolysis of a phosphate ester (S) by a phosphatase (E) to produce a product (P) and inorganic phosphate (Pi) generally follows Michaelis-Menten kinetics. The core parameters derived from this model are:
-
Michaelis Constant (Kₘ): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ indicates a higher affinity.
-
Maximum Velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate. Vₘₐₓ is directly proportional to the enzyme concentration.
-
Catalytic Constant (k꜀ₐₜ): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time (k꜀ₐₜ = Vₘₐₓ / [E]).
-
Catalytic Efficiency (k꜀ₐₜ/Kₘ): This ratio is a measure of the enzyme's overall efficiency, accounting for both substrate binding and catalysis. It is the most effective way to compare the catalytic prowess of an enzyme with different substrates.
These parameters are not static; they are profoundly influenced by experimental conditions such as pH, temperature, and the presence of divalent cations (e.g., Mg²⁺, Zn²⁺), which are often essential for the structural integrity and activity of phosphatases.[8]
Visualizing the Catalytic Cycle
The fundamental process of enzyme catalysis involves the binding of the substrate, the chemical conversion, and the release of products. This cycle is the basis for all kinetic measurements.
Caption: Standard workflow for a comparative phosphatase kinetics experiment.
Protocol 1: Chromogenic Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is a workhorse for many labs, relying on the hydrolysis of pNPP to the yellow-colored p-nitrophenol (pNP), which absorbs at 405 nm under alkaline conditions. [9][10][11] A. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for your enzyme (e.g., for Alkaline Phosphatase: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8; for Acid Phosphatase: 0.1 M Acetate buffer, pH 5.0). [1][12]2. pNPP Substrate Stock (50 mM): Dissolve p-Nitrophenyl phosphate disodium salt hexahydrate in the assay buffer. Store in aliquots at -20°C, protected from light. [9]3. Enzyme Stock: Prepare a concentrated stock of your purified phosphatase in a suitable buffer and store at -80°C.
-
Stop Solution (1 N NaOH): Prepare a 1 N solution of sodium hydroxide. This halts the enzymatic reaction and maximizes the color of the pNP product. [9]5. pNP Standard (1 mM): Prepare a 1 mM stock of p-nitrophenol in assay buffer to generate a standard curve.
B. Assay Procedure (96-well plate format):
-
Standard Curve: Prepare serial dilutions of the 1 mM pNP standard in assay buffer (e.g., 0 to 100 µM final concentration). Add 100 µL of each dilution to separate wells, followed by 100 µL of stop solution.
-
Substrate Preparation: Prepare a series of pNPP dilutions in assay buffer at 2x the final desired concentration (e.g., if final concentrations are 0.1-10 mM, prepare 0.2-20 mM solutions).
-
Reaction Setup:
-
Add 50 µL of each 2x pNPP dilution to triplicate wells.
-
Add 50 µL of assay buffer (for blanks) or an appropriate dilution of the enzyme in assay buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 10-30 minutes). Ensure the reaction time is within the linear range of product formation.
-
Stop Reaction: Add 50 µL of 1 N NaOH Stop Solution to all wells to terminate the reaction.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
C. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Use the pNP standard curve to convert the absorbance values into the concentration of product formed (µM).
-
Calculate the initial velocity (v) for each substrate concentration (µM of product per minute).
-
Plot the initial velocity (v) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
Protocol 2: Universal Phosphate Detection with Malachite Green
This assay is invaluable for substrates that do not produce a colored or fluorescent product, such as phosphopeptides or ATP. [7]It quantitatively measures the inorganic phosphate (Pi) released during the reaction. [13] A. Reagent Preparation:
-
Reaction Buffer: Use a buffer compatible with your enzyme that has a low background of free phosphate.
-
Substrates: Prepare 2x concentrated solutions of your phosphopeptide, ATP, or other test substrate in the reaction buffer.
-
Phosphate Standard (1 mM): Use a commercially available phosphate standard or prepare one from KH₂PO₄.
-
Malachite Green Reagent: Prepare fresh by mixing a solution of Malachite Green hydrochloride with ammonium molybdate in acid, as per manufacturer instructions or published methods. [13][14]Caution: This reagent is corrosive and requires appropriate personal protective equipment. B. Assay Procedure (96-well plate format):
-
Standard Curve: Prepare serial dilutions of the phosphate standard in reaction buffer (e.g., 0 to 50 µM final concentration). Add 50 µL to wells.
-
Enzyme Reaction:
-
In separate tubes or a plate, set up the enzymatic reactions: 25 µL of 2x substrate solution + 25 µL of enzyme dilution.
-
Include "no enzyme" controls for each substrate.
-
Incubate at the optimal temperature for a fixed time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a denaturant like SDS or by proceeding immediately to the detection step.
-
-
Phosphate Detection:
-
Analysis follows the same principles as the pNPP assay. Use the phosphate standard curve to determine the concentration of Pi released.
-
Calculate initial velocities and plot against substrate concentration to determine Kₘ and Vₘₐₓ.
Self-Validation and Trustworthiness: The inclusion of a standard curve in every experiment is a critical self-validating step. It controls for variations in reagent preparation and instrument performance, ensuring that the conversion from signal (absorbance/fluorescence) to product concentration is accurate for that specific run. Furthermore, running "no enzyme" and "no substrate" blanks is essential to account for non-enzymatic substrate degradation and background signal, respectively.
Conclusion
The kinetic characterization of phosphatases is a foundational activity in life sciences and drug discovery. The selection of a phosphate ester substrate is a critical decision that profoundly impacts the quality and utility of the resulting data. While chromogenic substrates like pNPP offer a reliable and cost-effective method for general kinetic studies, fluorogenic substrates provide the enhanced sensitivity required for high-throughput screening and analysis of low-activity enzymes. For questions of physiological relevance and substrate specificity, endogenous substrates like phosphopeptides, coupled with a universal detection method like the Malachite Green assay, are the gold standard.
By understanding the principles behind each substrate class and employing robust, self-validating protocols, researchers can confidently generate accurate and reproducible kinetic data. This, in turn, accelerates our understanding of phosphatase function in health and disease and aids in the development of novel therapeutic interventions.
References
- ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). ScienCell.
- Wanders, R. J., et al. (1998). Enzyme kinetic characterization of protein tyrosine phosphatases. PubMed.
- Garavaglia, S., et al. (2007). Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes. PubMed.
- ScienCell Research Laboratories. (n.d.). Malachite Green Phosphate Assay. ScienCell.
- G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). G-Biosciences.
- Provost & Wallert Research. (1998). Phosphate Assay Malachite Green Protocol. San Diego State University.
- MacMillan, J. B., et al. (2009). Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein. PubMed Central.
- BenchChem. (2025). A Comparative Guide to Phosphatase Substrates: Naphthol AS-TR Phosphate and Its Alternatives. BenchChem.
- MacMillan, J. B., et al. (2009). Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B Inactivation by Acrolein. ACS Publications.
- EUbOPEN. (2021). Protocol for Malachite Green. EUbOPEN.
- Abbkine. (n.d.). Malachite Green Phosphate Colorimetric Microplate Assay Kit User Manual. Abbkine.
- Promega Corporation. (n.d.). AttoPhos® AP Fluorescent Substrate System. Promega.
- New England Biolabs. (n.d.). p-Nitrophenyl Phosphate (PNPP). NEB.
- Garavaglia, S., et al. (2007). Continuous Enzyme-Coupled Assay of Phosphate- or Pyrophosphate-Releasing Enzymes. Taylor & Francis Online.
- BenchChem. (2025). Application Notes and Protocols for pNPP Assay: Standard Curve Preparation and Activity Measurement. BenchChem.
- Tonks, N. K. (2003). Analysis of Protein Tyrosine Phosphatases and Substrates. PubMed Central.
- Lassila, J. K., et al. (2021). Methods to Characterise Enzyme Kinetics with Biological and Medicinal Substrates: The Case of Alkaline Phosphatase. ResearchGate.
- Wu, Z. L., et al. (2003). Phosphatase-coupled universal kinase assay and kinetics for first-order-rate coupling reaction. PubMed.
- Cohen, P., et al. (1988). Phosphorylase phosphatase. Comparison of active forms using peptide substrates. ResearchGate.
- Marforio, T. D., et al. (2022). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. MDPI.
- 3H Biomedical. (n.d.). pNPP Phosphatase Assay. 3H Biomedical.
- Castillo, N., et al. (2007). Enzyme kinetics as a function of substrate concentration fitted to Michaelis-Menten equation. ResearchGate.
- Montalibet, J., et al. (2005). Protein tyrosine phosphatase: enzymatic assays. PubMed.
- Millán, J. L. (2006). Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes. PubMed Central.
- R&D Systems. (n.d.). Phosphatase-coupled Kinase Reaction. R&D Systems.
- Prickett, T. D., & Brautigan, D. L. (2008). Serine/Threonine Protein Phosphatase Assays. PubMed Central.
- Thermo Fisher Scientific. (n.d.). Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3. Thermo Fisher Scientific.
- Saraf, A., et al. (2017). Purification and characterization of acid phosphatase from Macrotyloma uniflorum seeds. PubMed Central.
- Ardito, F., et al. (2017). Approaches to Study Phosphatases. ACS Publications.
- Bull, H., et al. (2002). Acid phosphatases. PubMed Central.
- Spohn, U., et al. (2018). Fluorimetric microplate assay for the determination of extracellular alkaline phosphatase kinetics and inhibition kinetics in activated sludge. PubMed Central.
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- 4. tandfonline.com [tandfonline.com]
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- 14. eubopen.org [eubopen.org]
The Clear Advantage: Why Tris(p-nitrobenzyl) Phosphate Outshines Radioactive Assays in Modern Research
In the dynamic landscape of drug discovery and biochemical research, the pursuit of safer, more efficient, and cost-effective assay methodologies is paramount. For decades, radioactive assays, particularly those employing [γ-³²P]ATP, have been the gold standard for measuring enzyme activity, especially for kinases.[1][2][3][4] However, the logistical and safety challenges associated with radioactivity have driven the development of robust non-radioactive alternatives. Among these, assays utilizing Tris(p-nitrobenzyl) Phosphate and similar chromogenic or fluorogenic substrates are rapidly gaining prominence, offering a compelling suite of advantages that align with the demands of the modern laboratory.
This guide provides a comprehensive comparison of this compound-based assays and traditional radioactive methods. We will delve into the core principles of each, present a side-by-side analysis of their performance and practical considerations, and provide a detailed protocol for implementing a non-radioactive assay.
The Old Guard: A Look at Radioactive Assays
Radioactive assays are a direct and highly sensitive method for detecting the activity of enzymes like kinases.[1] The fundamental principle involves the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³⁵S]ATP to a substrate (such as a protein, peptide, or lipid).[3] The resulting radiolabeled substrate is then separated from the unincorporated radiolabeled ATP through techniques like gel electrophoresis, chromatography, or filtration.[3] The amount of radioactivity incorporated into the substrate, which is directly proportional to the enzyme's activity, is then quantified using methods such as autoradiography, phosphorimaging, or liquid scintillation counting.[3]
While undeniably powerful, the use of radioactive isotopes comes with a significant set of drawbacks that can impede research progress and inflate operational costs.
The New Contender: The Mechanism of this compound Assays
This compound and its analogs, such as p-Nitrophenyl Phosphate (pNPP), are chromogenic substrates that provide an indirect yet highly effective way to measure the activity of phosphatases.[5][6][7] In a typical assay, a phosphatase enzyme cleaves the phosphate group from the pNPP substrate.[7] This enzymatic reaction produces p-nitrophenol, which, under alkaline conditions, converts to the p-nitrophenolate ion, a vibrant yellow product with a maximum absorbance at 405 nm.[7] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and, therefore, to the activity of the phosphatase. This change in absorbance can be easily and accurately measured using a standard spectrophotometer or microplate reader.[5][7]
This principle can be adapted to measure the activity of other enzymes, like kinases, through coupled-enzyme assays.
Head-to-Head Comparison: this compound vs. Radioactive Assays
The advantages of transitioning from radioactive to non-radioactive assays are multifaceted, spanning safety, cost, efficiency, and data quality.
| Feature | Radioactive Assays | This compound Assays |
| Safety | Significant health risks associated with handling radioactive isotopes.[8] Requires specialized training, protective gear, and designated work areas.[9] | Non-radioactive and significantly safer to handle, reducing health risks for laboratory personnel.[8] |
| Regulatory Burden | Strict regulations governing the procurement, storage, handling, and disposal of radioactive materials.[9] | Minimal regulatory hurdles compared to radioactive materials. |
| Waste Disposal | Generates radioactive waste that requires specialized, costly, and often complex disposal procedures.[10][11][12][13] | Waste is typically non-hazardous and can be disposed of through standard laboratory waste streams. |
| Cost | High costs associated with radioactive isotopes, specialized equipment, protective measures, and waste disposal.[14] | Generally more cost-effective due to lower reagent costs, no specialized equipment requirements, and standard waste disposal.[15] |
| Shelf-Life & Stability | Short shelf-life of radiolabeled compounds (e.g., ¹²⁵I-labeled ligands have a shelf-life of 2-3 weeks).[16] Non-radioactive labels are generally more stable.[8] | Longer shelf-life and greater stability, allowing for more flexible experimental planning.[16] |
| Ease of Use | Labor-intensive protocols involving extra preparatory and cleanup steps.[16] | Simpler and more convenient protocols that are easily adaptable to high-throughput screening formats.[8] |
| Throughput | Lower throughput due to the multi-step nature of the assays and the need for specialized detection methods. | High-throughput capabilities, especially when using microplate-based formats. |
| Data Acquisition | Requires specialized and often time-consuming detection methods like autoradiography or scintillation counting. | Rapid data acquisition using standard laboratory equipment like spectrophotometers or plate readers.[5] |
Experimental Workflow: A Non-Radioactive Phosphatase Assay Using pNPP
This protocol outlines a standard procedure for measuring phosphatase activity in a 96-well microplate format using p-Nitrophenyl Phosphate (pNPP) as a substrate.
Materials and Reagents:
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay Buffer (e.g., 1M Diethanolamine, 0.5mM MgCl₂, pH 9.8)[5]
-
Phosphatase-containing sample (e.g., purified enzyme or cell lysate)
-
Stop Solution (e.g., 3N NaOH)[5]
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Protocol:
-
Prepare pNPP Substrate Solution: Dissolve pNPP in the assay buffer to a final concentration of 1 mg/mL. This solution should be prepared fresh before use and protected from light.[5][17]
-
Sample Preparation: Prepare serial dilutions of your phosphatase-containing sample in the assay buffer.
-
Assay Setup:
-
Add 50 µL of the appropriate assay buffer to each well of the 96-well plate.
-
Add 50 µL of your diluted phosphatase samples to the corresponding wells.
-
Include a blank control well containing only the assay buffer.
-
-
Initiate the Reaction: Add 100 µL of the pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time can be optimized depending on the enzyme's activity. Protect the plate from light during this step.[7]
-
Stop the Reaction: Add 50 µL of 3N NaOH stop solution to each well to terminate the enzymatic reaction. The stop solution also enhances the yellow color.[7]
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.[5][7]
-
Data Analysis: Subtract the absorbance of the blank control from the absorbance of the samples. The resulting absorbance values are proportional to the phosphatase activity.
Caption: Workflow for a non-radioactive phosphatase assay.
The Underlying Chemistry: Enzymatic Hydrolysis of pNPP
The utility of pNPP as a substrate lies in the enzymatic cleavage of its phosphate group by phosphatases.[7] The presence of the electron-withdrawing nitro group on the phenyl ring makes the phosphate ester bond particularly susceptible to this enzymatic hydrolysis.[7]
Caption: Enzymatic hydrolysis of pNPP by phosphatase.
Conclusion: A Safer and More Efficient Future for Enzyme Assays
The transition from radioactive to non-radioactive assays represents a significant step forward in biochemical and pharmaceutical research. The advantages of using substrates like this compound and pNPP are clear and compelling. By eliminating the substantial safety risks, regulatory burdens, and high costs associated with radioactive materials, researchers can create a more efficient, cost-effective, and safer laboratory environment.[8][14] The simplicity, stability, and high-throughput compatibility of these non-radioactive methods empower scientists to accelerate their research and development efforts, ultimately bringing new discoveries and therapies to light more quickly.
References
-
Biocompare. (2012, July 24). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? Biocompare. [Link]
-
Jena Bioscience. Non-radioactive Labeling of DNA and RNA. [Link]
-
Slideshare. Radioactive Labelling and Non Radioactive Labelling. [Link]
-
JoVE. (2019, August 20). A Radioactive in vitro ERK3 Kinase Assay. [Link]
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Mansfield, E. S., Worley, J. M., McKenzie, S. E., Surrey, S., Rappaport, E., & Fortina, P. (1995). Nucleic acid detection using non-radioactive labelling methods. Molecular and Cellular Probes, 9(3), 145–156. [Link]
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Harris, M. R. (1991). Non-radioactive techniques for the labelling of nucleic acids. Biotechnology Advances, 9(2), 185–196. [Link]
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Interchim. pNPP Tablets & Powder. [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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University of Toronto. Radioactive Waste Disposal. [Link]
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ResearchGate. p-Nitrophenyl Phosphate Di(Tris) Salt (N3254) - Product Information Sheet. [Link]
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Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]
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Goldsmith, E. B., & Akella, R. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Methods in molecular biology (Clifton, N.J.), 1647, 1–9. [Link]
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MP Biomedicals. p-Nitrophenyl Phosphate Di(Tris) Salt. [Link]
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A Comparative Analysis of 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups: A Guide for Researchers
In the realm of dynamic chemical and biological systems, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools, enabling the masking of a molecule's function until its release is triggered by a pulse of light. Among the most foundational and widely explored PPGs are the nitrobenzyl derivatives. This technical guide offers a detailed, evidence-based comparison of the 4-nitrobenzyl (p-nitrobenzyl, PNB) and o-nitrobenzyl (ONB) moieties, providing researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their experimental designs.
Executive Summary: The Decisive Role of Isomeric Position
The fundamental difference between o-nitrobenzyl and 4-nitrobenzyl as photolabile protecting groups lies in their distinct photocleavage mechanisms, which ultimately governs their efficiency. The o-nitrobenzyl group undergoes a well-documented and efficient intramolecular rearrangement upon UV irradiation, leading to the clean release of the protected substrate. In stark contrast, the 4-nitrobenzyl group lacks the critical ortho-nitro stereochemistry required for this efficient pathway, rendering it significantly less photolabile under typical conditions. Consequently, for applications demanding efficient light-triggered release, the o-nitrobenzyl moiety is the unequivocally superior choice.[1]
Photophysical and Photochemical Properties: A Head-to-Head Comparison
The efficacy of a PPG is determined by key photophysical parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). The product of the molar extinction coefficient and the quantum yield (ε × Φu) provides a measure of the overall uncaging efficiency.
| Parameter | o-Nitrobenzyl (ONB) Derivatives | 4-Nitrobenzyl (PNB) Derivatives | Key Takeaway |
| Absorption Maximum (λmax) | ~280-350 nm[1] | Similar to ONB derivatives | Both absorb in the UV range, but this is often a limitation in biological systems due to potential photodamage. |
| Molar Extinction Coefficient (ε) | Varies with substitution, typically in the range of 1,000-10,000 M⁻¹cm⁻¹ | Comparable to ONB derivatives | No significant advantage for either isomer based on this parameter alone. |
| Quantum Yield of Uncaging (Φu) | Substantially higher, can range from 0.01 to over 0.5 depending on the leaving group and substitution.[2][3] | Very low to negligible under conditions that cleave ONB.[1] | This is the critical differentiating factor; ONB is far more efficient in converting absorbed photons into chemical cleavage. |
| Photolysis Rate | Can range from milliseconds to hours, tunable by substituents and the nature of the leaving group.[1][4][5] | Extremely slow to non-existent under typical photolysis conditions.[1] | ONB allows for the rapid release of caged molecules, which is essential for studying fast biological processes. |
| Byproducts | Primarily 2-nitrosobenzaldehyde or its derivatives, which can be reactive.[6][7] | Not applicable for photocleavage, but as a standard protecting group, removal (e.g., by hydrogenation) yields 4-aminobenzyl alcohol. | The reactivity of the ONB byproduct is a consideration for experimental design. |
Note: The scarcity of extensive photophysical data for 4-nitrobenzyl as a photolabile protecting group in scientific literature is a direct result of its inefficiency for this purpose.[1]
Mechanism of Photolysis: A Tale of Two Isomers
The profound difference in photolytic efficiency between the ortho and para isomers of the nitrobenzyl group stems from their distinct photochemical pathways upon light absorption.
The Efficient Pathway of o-Nitrobenzyl
The photocleavage of o-nitrobenzyl-caged compounds proceeds via a Norrish Type II-like intramolecular rearrangement.[1] Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is followed by a series of electronic and atomic rearrangements that culminate in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct. The proximity of the nitro group to the benzylic hydrogen is crucial for this efficient intramolecular process.[1]
Caption: Uncaging mechanism of the o-nitrobenzyl group.
The Inefficient Pathway of 4-Nitrobenzyl
In the 4-nitrobenzyl isomer, the nitro group is positioned too far from the benzylic hydrogens for an intramolecular hydrogen abstraction to occur efficiently.[1] Consequently, the primary photochemical pathway that leads to cleavage in the o-nitrobenzyl isomer is not available. While other photochemical reactions can occur with p-nitroaromatic compounds, they do not typically result in the clean and efficient release of a protected functional group.[1]
Caption: Photoreactivity of the 4-nitrobenzyl group.
Experimental Protocols
While a direct comparative photolysis experiment is often unnecessary due to the known photostability of the 4-nitrobenzyl group, the following protocols provide a framework for synthesizing and evaluating the photolability of nitrobenzyl-caged compounds.
General Protocol for Synthesis of Caged Ethers/Esters
This protocol describes a general method for caging a hydroxyl or carboxyl functional group.
1. Synthesis of o-Nitrobenzyl Ethers/Esters:
-
Reactants: The molecule to be caged (containing a hydroxyl or carboxyl group), o-nitrobenzyl bromide, and a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
Dissolve the molecule to be caged and the base in the chosen solvent.
-
Add o-nitrobenzyl bromide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography.[1]
-
2. Synthesis of 4-Nitrobenzyl Ethers/Esters:
-
The procedure is analogous to the synthesis of o-nitrobenzyl derivatives, with 4-nitrobenzyl bromide used as the alkylating agent.[1]
General Protocol for Photolysis and Analysis
This protocol outlines the steps for photocleavage and analysis of the released substrate.
1. Sample Preparation:
-
Prepare a solution of the caged compound in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent like acetonitrile or methanol). The concentration will depend on the molar extinction coefficient of the compound and the path length of the cuvette.
2. Photolysis:
-
Use a light source with an appropriate wavelength for the absorption maximum of the nitrobenzyl compound (typically 350-365 nm). A mercury lamp with a filter or a UV LED are common choices.
-
Irradiate the sample for a defined period. For kinetic studies, aliquots can be taken at different time points.
3. Analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method to monitor the disappearance of the caged compound and the appearance of the released substrate. A reversed-phase C18 column is typically used with a water/acetonitrile or water/methanol mobile phase.
-
UV-Vis Spectroscopy: The progress of the photolysis can be monitored by observing the changes in the UV-Vis absorption spectrum over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger scale reactions, ¹H NMR can be used to identify and quantify the photoproducts.[4][5]
Caption: Workflow for synthesis and photolysis experiments.
Conclusion and Outlook
For researchers seeking a reliable and efficient photolabile protecting group, the o-nitrobenzyl moiety is the clear and superior choice over its 4-nitrobenzyl isomer. The ortho-positioning of the nitro group is a fundamental prerequisite for the efficient intramolecular photochemical mechanism that underpins the release of the protected substrate. While the 4-nitrobenzyl group is a useful protecting group in traditional organic synthesis where it can be removed by other means (e.g., catalytic hydrogenation), it is not a practical option for applications requiring light-induced cleavage.[1]
Future developments in this field continue to focus on red-shifting the absorption maxima of o-nitrobenzyl derivatives to longer wavelengths to minimize photodamage in biological systems and improve tissue penetration, as well as enhancing their two-photon absorption cross-sections for highly localized uncaging.[2][8] Nevertheless, the foundational understanding of the structure-activity relationship, so clearly demonstrated by the comparison of the o- and p-nitrobenzyl isomers, remains a guiding principle in the design of next-generation photolabile protecting groups.
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o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF - ResearchGate. [Link]
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Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed. [Link]
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Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function - PubMed. [Link]
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Some of the currently used nitrobenzyl-derived protecting groups. - ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing Enzyme Specificity: A Comparative Analysis Featuring Tris(p-nitrobenzyl) Phosphate
For researchers, scientists, and professionals in drug development, the precise characterization of enzyme specificity is a cornerstone of robust and reproducible research. The ability of an enzyme to selectively recognize and catalyze the transformation of specific substrates from a complex biological milieu is fundamental to its function. This guide provides an in-depth, technical comparison of methodologies for assessing enzyme specificity, with a special focus on the utility of Tris(p-nitrobenzyl) Phosphate within a broader panel of substrates. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of field experience to empower you to design and execute self-validating enzyme assays.
The Imperative of Substrate Panels in Defining Enzyme Specificity
Enzyme specificity is not a binary attribute but rather a spectrum of preferences for various substrates. Relying on a single, often artificial, substrate can provide a misleadingly simplistic view of an enzyme's catalytic profile.[1][2] A well-designed substrate panel, conversely, allows for a more comprehensive and physiologically relevant assessment of an enzyme's activity.[3] This is particularly critical in drug discovery, where off-target effects can derail promising therapeutic candidates.
This guide will focus on enzymes acting on phosphate-containing molecules, a vast and crucial class of proteins including phosphatases, phosphodiesterases, and kinases. We will explore how a panel of substrates, including the chromogenic molecule this compound, can be leveraged to dissect the nuanced specificity of these enzymes.
Understanding the Chromogenic Reporter: The Role of the p-Nitrophenyl Group
Many enzyme assays rely on chromogenic or fluorogenic substrates that produce a detectable signal upon enzymatic cleavage. A widely used chromogenic substrate for phosphatases is p-Nitrophenyl phosphate (pNPP).[4][5][6][7] The principle is straightforward: the phosphatase cleaves the phosphate group, releasing p-nitrophenol, which, under alkaline conditions, forms the intensely yellow p-nitrophenolate ion, readily quantifiable by spectrophotometry.[8][9][10][11]
Tris(p-nitrophenyl) Phosphate shares this reporting mechanism.[8] Upon enzymatic action that cleaves a p-nitrobenzyl phosphate ester bond, the liberated p-nitrophenol can be detected. This structural similarity allows for the adaptation of established protocols for pNPP to assays utilizing this compound.
This compound: A Tool for Probing Phosphotriesterase and Broader Phosphatase Activity
This compound is a phosphotriester. This chemical feature makes it a substrate for phosphotriesterases, enzymes that hydrolyze triesters of phosphoric acid. The study of these enzymes is significant, particularly in the context of detoxifying organophosphate nerve agents and pesticides.[12][13][14]
Beyond its role as a phosphotriesterase substrate, its potential utility in assessing the specificity of other phosphatases and phosphodiesterases warrants exploration. The presence of three p-nitrobenzyl groups offers a different steric and electronic presentation to the enzyme's active site compared to the single phenyl group in pNPP. This structural difference can be exploited to probe the geometric constraints and binding preferences of an enzyme's active site.
A Comparative Look: this compound vs. Alternative Substrates
To truly understand the specificity of an enzyme, it is essential to compare its activity against a panel of substrates with varying structures. Below is a comparison of this compound with other commonly used substrates for phosphate-metabolizing enzymes.
| Substrate | Enzyme Class Primarily Targeted | Detection Method | Key Advantages | Potential Limitations |
| This compound | Phosphotriesterases, Phosphatases | Colorimetric (405 nm) | Probes for phosphotriester specificity; unique steric profile. | Limited commercial availability and published data; potential for lower solubility. |
| p-Nitrophenyl Phosphate (pNPP) | Phosphatases (Alkaline & Acid) | Colorimetric (405 nm) | Widely available, inexpensive, extensive literature, simple assay.[5][6][15] | Artificial substrate, may not reflect physiological specificity.[5][15] |
| bis(p-Nitrophenyl) Phosphate (bis-pNPP) | Phosphodiesterases | Colorimetric (405 nm) | Specific for phosphodiesterases; allows for direct comparison with pNPP.[16][17] | Similar limitations to pNPP as an artificial substrate. |
| Fluorescent Substrates (e.g., DiFMUP) | Phosphatases | Fluorometric | Higher sensitivity than colorimetric assays.[18] | Requires a fluorescence plate reader; potential for compound interference. |
| Peptide/Protein Substrates | Kinases, Phosphatases | Various (e.g., Radioactivity, Antibodies, Mass Spectrometry) | Physiologically relevant; provides information on sequence context.[5] | More complex assay development; can be expensive.[15] |
| ATP (for Kinases) | Kinases | Various (e.g., ADP detection) | The natural phosphodonor for kinases. | Indirect measurement of substrate phosphorylation. |
Designing a Self-Validating Experiment to Compare Substrate Specificity
The following workflow illustrates how to design a robust experiment to compare the specificity of an enzyme using this compound and a panel of other substrates.
Caption: Experimental workflow for comparing enzyme specificity across a substrate panel.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for performing a comparative enzyme assay.
Protocol 1: General Colorimetric Phosphatase/Phosphodiesterase Assay
This protocol can be adapted for this compound, pNPP, and bis-pNPP.
Materials:
-
Purified enzyme of interest
-
Substrate stock solutions (e.g., 100 mM in DMSO or appropriate solvent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 1 mM MgCl2)[16]
-
Stop Solution (e.g., 3 M NaOH)[6]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Working Solutions: Dilute the substrate stock solutions to various concentrations in the Assay Buffer.
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in ice-cold Assay Buffer immediately before use.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the substrate working solution.
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction. Include a "no enzyme" control for each substrate concentration.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from the corresponding experimental wells. Plot the initial velocity (absorbance/time) against the substrate concentration to determine the kinetic parameters.
Protocol 2: Kinase Activity Assay (Coupled Assay)
Assessing kinase specificity often requires a different approach, as the phosphorylation of a substrate does not directly produce a colorimetric or fluorometric signal. A common method is to measure the amount of ADP produced, which is stoichiometric with the amount of phosphate transferred to the substrate.
Materials:
-
Purified kinase
-
Peptide or protein substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP detection kit (commercially available)
-
96-well white, opaque microplate (for luminescence-based ADP detection)
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the kinase, substrate, and ATP in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and initiate the reaction by adding ATP. Include appropriate controls (no kinase, no substrate).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase for a set period.
-
ADP Detection: Following the manufacturer's instructions for the ADP detection kit, add the detection reagents to the kinase reaction. This typically involves a coupled enzymatic reaction that produces a luminescent or fluorescent signal proportional to the amount of ADP generated.
-
Read Signal: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Relate the signal to the amount of ADP produced using a standard curve. Calculate the kinase activity and determine the kinetic parameters for different substrates.
Visualizing the Logic: Enzyme-Substrate Interactions
The specificity of an enzyme is dictated by the precise molecular interactions within its active site.
Caption: Factors influencing enzyme-substrate specificity.
Conclusion: A Data-Driven Approach to Understanding Enzyme Function
The selection of appropriate substrates is paramount for the accurate assessment of enzyme specificity. While established substrates like pNPP provide a valuable baseline, incorporating a diverse panel, including molecules like this compound, can offer deeper insights into the catalytic preferences and mechanisms of enzymes. The experimental frameworks and protocols outlined in this guide provide a robust starting point for researchers to design and implement self-validating assays. By systematically comparing the kinetic parameters of an enzyme with a panel of substrates, we can move beyond a superficial understanding of its function and build a more comprehensive and predictive model of its biological role. This rigorous, data-driven approach is essential for advancing our knowledge in basic research and for the successful development of novel therapeutics.
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The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (2021). Methods in Molecular Biology, 2358, 229-237. [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2017). NIH. [Link]
-
Phosphorylase phosphatase. Comparison of active forms using peptide substrates. (1988). The Journal of Biological Chemistry, 263(4), 1893-1897. [Link]
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pNPP Phosphatase Assay Kit. BioAssay Systems. [Link]
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Analysis of Protein Tyrosine Phosphatases and Substrates. (2012). Current Protocols in Protein Science, Chapter 18, Unit 18.16. [Link]
-
pNPP Tablets & Powder. Interchim. [Link]
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Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed. (2015). PLoS ONE, 10(2), e0117655. [Link]
-
Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. (2020). Molecules, 25(14), 3277. [Link]
-
pNPP Phosphatase Assay. 3H Biomedical. [Link]
-
Kinetic studies of the transphosphorylation reactions catalyzed by alkaline phosphatase from E. coli: hydrolysis of p-nitrophenyl phosphate and o-carboxyphenyl phosphate in presence of Tris. (1982). International Journal of Biochemistry, 14(7), 655-666. [Link]
-
Kinetic Parameters of para-nitrophenyl phosphate hydrolysis catalysed... ResearchGate. [Link]
-
Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate. (1995). The International Journal of Biochemistry & Cell Biology, 27(4), 357-363. [Link]
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para-Nitrophenylphosphate. Wikipedia. [Link]
-
Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo. (2017). Perspectives in Science, 10, 1-9. [Link]
-
Chromogenic Substrates Overview. DC Fine Chemicals. [Link]
-
Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. (2012). Journal of Pharmacological and Toxicological Methods, 66(2), 115-124. [Link]
-
p-nitrophenyl phosphate pnpp: Topics by Science.gov. [Link]
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. (2020). Bio-protocol, 10(7), e3571. [Link]
-
Stereochemical constraints on the substrate specificity of phosphotriesterase. (1995). Biochemistry, 34(51), 16949-16957. [Link]
-
Structure-Activity Relationships in the Hydrolysis of Substrates by the Phosphotriesterase from Pseudomonas diminuta. (1989). Biochemistry, 28(8), 3468-3474. [Link]
-
(A) Para-nitrophenyl phosphate (pNPP) is a generic phosphatase... ResearchGate. [Link]
-
In vitro kinase assay. (2024). protocols.io. [Link]
-
p-Nitrophenyl Phosphate (PNPP) from New England Biolabs. Biocompare. [Link]
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Bioactivity Screening of Tris(chloropropyl) Phosphate Using Tox21 In Vitro Assay Data. (2019). National Toxicology Program. [Link]
-
Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. ResearchGate. [Link]
-
The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. (1968). Biochemical Journal, 106(2), 455-460. [Link]
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Enzyme specificity. SlideShare. [Link]
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Substrates And Enzyme Specificity. Jack Westin. [Link]
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Enzyme Activity -Substrate Specificity: A Complete Guide. ResearchGate. [Link]
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Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Designed Control of Substrate Specificity. ResearchGate. [Link]
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Tris(4-nitrophenyl) phosphate. Chemdad. [Link]
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p-Nitrophenyl Phosphate (pNPP) Supplier. AARMEDICA. [Link]
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Which other substrates can be used in place of p-nitrophenyl-alpha-D-glucopyranoside in glucosidase inhibition assays? ResearchGate. [Link]
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Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. (2020). MDPI. [Link]
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Inorganic phosphate (Pi) and p nitrophenol, the products of the hydrolysi.. Filo. [Link]
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TRIS(4-NITROPHENYL) PHOSPHATE. Seven Chongqing Chemdad Co. [Link]
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Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate. (2014). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 10), 1341-1346. [Link]
Sources
- 1. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
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- 4. benchchem.com [benchchem.com]
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- 6. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters | MDPI [mdpi.com]
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- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Stereochemical constraints on the substrate specificity of phosphotriesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
A Head-to-Head Comparison of Phosphatase Activity Assays: Tris(p-nitrophenyl) Phosphate vs. Malachite Green
A Senior Application Scientist's Guide to Selecting the Optimal Method for Your Research Needs
In the landscape of drug discovery and cellular signaling research, the quantitative analysis of phosphatase activity is a cornerstone technique. Phosphatases, enzymes that catalyze the removal of phosphate groups from substrates, are critical regulators of a myriad of biological processes. Consequently, the ability to accurately measure their activity is paramount for understanding disease mechanisms and for the development of novel therapeutics. This guide provides an in-depth, objective comparison of two widely used colorimetric methods for quantifying phosphatase activity: the assay based on the substrate p-nitrophenyl phosphate (pNPP), often referred to in variations such as Tris(p-nitrophenyl) phosphate, and the malachite green assay.
This comparison is structured to provide not just procedural details, but also the scientific rationale behind the selection of one assay over the other, empowering researchers to make informed decisions tailored to their specific experimental contexts.
The Fundamental Chemistry: Two Distinct Approaches to Detecting Dephosphorylation
At the heart of any phosphatase assay is the enzymatic cleavage of a phosphate group from a substrate. The distinction between the Tris(p-nitrophenyl) phosphate (pNPP) and malachite green assays lies in how they detect this event.
The pNPP Assay: Direct Detection of a Chromogenic Product
The pNPP assay is a direct method that relies on a chromogenic substrate. In this assay, p-nitrophenyl phosphate, a colorless compound, is hydrolyzed by a phosphatase to yield p-nitrophenol and inorganic phosphate.[1] Under alkaline conditions, p--nitrophenol is deprotonated to form the p-nitrophenolate anion, which exhibits a strong yellow color with an absorbance maximum around 405 nm.[2][3] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol produced and, therefore, to the phosphatase activity. The use of a Tris buffer is common in these assays, which may be the origin of the "Tris(p-nitrobenzyl) Phosphate" nomenclature noted in the topic, likely a conflation of the buffer and the substrate. For the purpose of this guide, we will focus on the well-established pNPP assay.
Caption: Reaction mechanism of the malachite green phosphatase assay.
Head-to-Head Comparison: Performance Metrics
The choice between the pNPP and malachite green assays often comes down to the specific requirements of the experiment. The following table summarizes the key performance characteristics of each assay.
| Feature | pNPP Assay | Malachite Green Assay |
| Principle | Direct detection of chromogenic product (p-nitrophenol) | Indirect detection of inorganic phosphate |
| Substrate Specificity | Requires the use of pNPP as the substrate | Compatible with a wide range of phosphorylated substrates |
| Sensitivity | Moderate | High |
| Dynamic Range | Wide | Narrower, can be prone to precipitation at high phosphate concentrations |
| Throughput | High; simple "add-and-read" format | High; typically a two-step "add-mix-read" format |
| Interferences | Compounds that absorb at 405 nm | Free phosphate in buffers or samples, detergents, high protein concentrations |
| Endpoint/Kinetic | Both endpoint and kinetic assays are common | Primarily used for endpoint measurements |
Experimental Deep Dive: Protocols and Considerations
To provide a practical understanding of these assays, detailed, step-by-step protocols are provided below. These are generalized protocols and may require optimization for specific enzymes and experimental conditions.
Experimental Protocol: pNPP Phosphatase Assay
This protocol is designed for a 96-well plate format and is suitable for determining the activity of various phosphatases, such as alkaline phosphatase. [2] Materials:
-
pNPP Substrate Solution (e.g., 1 mg/mL pNPP in a suitable buffer)
-
Assay Buffer (e.g., 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂) [4]* Stop Solution (e.g., 3 N NaOH) [4]* Phosphatase-containing sample (e.g., purified enzyme, cell lysate)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Equilibrate all reagents to the desired assay temperature (e.g., 37°C). Prepare the pNPP Substrate Solution fresh.
-
Sample Preparation: Prepare serial dilutions of your phosphatase sample in the Assay Buffer.
-
Assay Setup: To the wells of the microplate, add 50 µL of each enzyme dilution. Include a blank well containing 50 µL of Assay Buffer without the enzyme.
-
Initiate Reaction: Add 100 µL of the pNPP Substrate Solution to each well. Mix gently.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Protect the plate from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The phosphatase activity can be calculated using the molar extinction coefficient of p-nitrophenol (1.78 x 10⁴ M⁻¹ cm⁻¹). [2]
Experimental Protocol: Malachite Green Phosphatase Assay
This protocol is also designed for a 96-well plate format and is a sensitive method for measuring inorganic phosphate. [5] Materials:
-
Malachite Green Reagent (typically a solution of malachite green and ammonium molybdate in acid)
-
Phosphate Standard Solution (for generating a standard curve)
-
Phosphorylated substrate in a suitable reaction buffer (phosphate-free)
-
Phosphatase-containing sample
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance between 600-660 nm
Procedure:
-
Prepare Phosphate Standards: Prepare a serial dilution of the Phosphate Standard Solution to generate a standard curve (e.g., 0 to 40 µM).
-
Enzymatic Reaction: In separate tubes or a 96-well plate, incubate your phosphatase sample with the phosphorylated substrate in a final volume of, for example, 50 µL. The incubation time and temperature will depend on the enzyme's characteristics.
-
Stop Reaction (Optional): The addition of the acidic malachite green reagent will typically stop the enzymatic reaction.
-
Assay Setup: To a new 96-well plate, add 50 µL of each phosphate standard and each completed enzymatic reaction.
-
Color Development: Add 100 µL of the Malachite Green Reagent to each well. Mix gently and incubate at room temperature for 15-30 minutes to allow for color development.
-
Measurement: Read the absorbance at a wavelength between 600-660 nm.
-
Calculation: Subtract the absorbance of the blank (0 µM phosphate) from all readings. Plot the standard curve and determine the concentration of phosphate in your samples from the linear regression of the standard curve.
Sources
A Comparative Guide to Tris(p-nitrobenzyl) Phosphate-Based Assays for Organophosphate Detection: Reproducibility, Robustness, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the critical fields of environmental monitoring, food safety, and biomedical research, the accurate and reliable detection of organophosphorus compounds, including nerve agents and pesticides, is paramount. Among the various analytical methods, colorimetric assays offer a rapid, cost-effective, and often field-deployable solution. This guide provides an in-depth comparison of Tris(p-nitrobenzyl) phosphate (TNP)-based assays with a prominent alternative, the acetylcholinesterase (AChE) inhibition assay. While direct, peer-reviewed validation data on the reproducibility and robustness of TNP-based assays are not extensively available in the public domain, this guide will extrapolate from the well-understood principles of similar chromogenic substrates and provide a comprehensive framework for evaluating its potential performance.
The Principle of Chromogenic Detection with this compound
This compound (TNP) is a chromogenic substrate designed for the detection of nucleophilic agents, which include many organophosphorus compounds or their hydrolysis products. The fundamental principle of the assay lies in a nucleophilic substitution reaction. In the presence of a target analyte, the phosphate ester bonds in TNP are cleaved, leading to the release of p-nitrobenzyl groups. Under alkaline conditions, this product can be converted to a colored species, allowing for spectrophotometric quantification. The intensity of the color produced is directly proportional to the concentration of the organophosphate compound in the sample.
The Anticipated Reaction Pathway
The detection mechanism is predicated on the nucleophilic attack by the organophosphate (or a derivative) on the central phosphorus atom of the TNP molecule. This displaces one of the p-nitrobenzyl groups, which, upon a subsequent reaction cascade, generates a distinct color change.
Caption: Anticipated reaction mechanism of a TNP-based colorimetric assay.
A Robust Alternative: The Acetylcholinesterase (AChE) Inhibition Assay
A widely accepted and well-validated method for the detection of organophosphorus compounds is the acetylcholinesterase (AChE) inhibition assay. This bio-assay leverages the toxicological mechanism of these compounds. Organophosphates are potent inhibitors of AChE, a critical enzyme in the nervous system. The assay measures the reduction in AChE activity to determine the concentration of the inhibitor.
The workflow typically involves the enzymatic hydrolysis of a substrate (e.g., acetylthiocholine) by AChE, which produces a colored product. In the presence of an organophosphate inhibitor, the enzyme's activity is diminished, resulting in a reduced rate of color formation. The degree of inhibition is directly correlated with the concentration of the organophosphate.
Caption: Workflow of the Acetylcholinesterase (AChE) inhibition assay.
Comparative Analysis: TNP-Based Assay vs. AChE Inhibition Assay
The choice of assay depends on the specific application, required sensitivity, and the nature of the sample matrix. Below is a comparative overview of the anticipated performance of a TNP-based assay versus the established AChE inhibition assay.
| Feature | This compound (TNP) Assay (Anticipated) | Acetylcholinesterase (AChE) Inhibition Assay |
| Principle | Direct chemical reaction (nucleophilic substitution) leading to a color change. | Indirect measurement of enzyme inhibition. |
| Specificity | Potentially broad-range detection of nucleophilic organophosphates. May be susceptible to interference from other nucleophilic compounds. | Highly sensitive to a broad range of AChE-inhibiting organophosphates and carbamates. |
| Sensitivity (LoD) | Expected to be in the micromolar (µM) to millimolar (mM) range, typical for direct colorimetric assays. | Generally very high, with Limits of Detection (LoD) often in the nanomolar (nM) to picomolar (pM) range[1][2]. |
| Reproducibility | Potentially high, as it is a direct chemical reaction. However, this is dependent on the stability of reagents and precise control of reaction conditions. | Can be very high with proper optimization and use of stable enzyme preparations. Intra- and inter-assay variability are key validation parameters[3][4]. |
| Robustness | May be susceptible to matrix effects from complex environmental or biological samples that contain interfering nucleophiles or colored compounds[5]. | Can be affected by matrix components that inhibit the enzyme or interfere with the detection of the colored product. Sample preparation is often required to mitigate these effects[6][7][8]. |
| Speed | Potentially rapid, with color development occurring within minutes. | Typically requires an incubation step for the inhibitor to interact with the enzyme, leading to longer assay times (30-60 minutes). |
| Cost & Complexity | Likely to be low-cost and simple to perform, requiring basic laboratory equipment (spectrophotometer). | Can be more expensive due to the cost of the enzyme and specific substrates. The protocol is also more complex. |
| Self-Validation | Requires careful selection of positive and negative controls to ensure specificity. | The use of a known inhibitor as a positive control and a blank with no inhibitor provides a self-validating system for enzyme activity. |
Experimental Protocols
Generalized Protocol for a this compound (TNP)-Based Colorimetric Assay
This protocol is a generalized procedure based on the principles of colorimetric assays for organophosphates. Specific concentrations and incubation times would require optimization for a particular application.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a buffer solution (e.g., Tris-HCl or phosphate buffer) at the optimal pH for the color development reaction.
-
Prepare a color-developing reagent (e.g., a strong base like sodium hydroxide) to be added after the reaction with the analyte.
-
-
Sample Preparation:
-
Extract the organophosphate from the sample matrix using an appropriate solvent.
-
Concentrate the extract if necessary.
-
Reconstitute the dried extract in the reaction buffer.
-
-
Assay Procedure:
-
To a 96-well microplate, add the prepared sample.
-
Add the TNP solution to initiate the reaction.
-
Incubate at a controlled temperature for a defined period to allow for the reaction to proceed.
-
Add the color-developing reagent to each well.
-
Measure the absorbance at the wavelength of maximum absorbance for the colored product using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of the target organophosphate.
-
Determine the concentration of the organophosphate in the samples by interpolating their absorbance values on the standard curve.
-
Detailed Protocol for an Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
96-well microplate.
-
Microplate reader.
-
-
Preparation of Solutions:
-
DTNB Solution (Ellman's Reagent): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution (Substrate): Dissolve ATCI in phosphate buffer to a final concentration of 75 mM.
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the sample or standard solution of the organophosphate inhibitor. For the control (uninhibited reaction), add 20 µL of phosphate buffer.
-
Add 200 µL of the DTNB solution to each well.
-
Add 20 µL of the AChE solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion and Future Perspectives
This compound-based assays present a potentially rapid and simple colorimetric method for the detection of organophosphorus compounds. The primary advantages are likely to be cost-effectiveness and ease of use. However, the lack of extensive validation data regarding their reproducibility and robustness is a significant limitation for their adoption in regulated environments. Potential susceptibility to matrix interference also needs to be carefully evaluated for specific applications.
In contrast, the acetylcholinesterase inhibition assay is a well-established and highly sensitive method. While more complex and potentially more expensive, its high sensitivity and the wealth of available validation data make it a reliable choice for the trace-level detection of a broad range of organophosphorus pesticides and nerve agents[1][2][9][10][11].
For researchers and drug development professionals, the choice between these assays will depend on the specific requirements of their study. For initial, high-throughput screening where speed and cost are critical, a well-validated TNP-based assay could be a valuable tool. However, for applications requiring high sensitivity, specificity, and regulatory acceptance, the AChE inhibition assay remains the more robust and scientifically grounded option. Further research and validation studies are necessary to fully elucidate the performance characteristics of TNP-based assays and establish their place in the analytical toolkit for organophosphate detection.
References
-
Chromogenic and fluorogenic reagents for chemical warfare nerve agents' detection. Chemical Communications (RSC Publishing). [Link]
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Highly selective and sensitive chromogenic detection of nerve agents (sarin, tabun and VX): a multianalyte detection approach. Chemical Communications (RSC Publishing). [Link]
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Pundir, C. S., & Chauhan, N. (2012). Acetylcholinesterase inhibition-based biosensors for pesticide determination: a review. Analytical Biochemistry, 429(1), 19-31. [Link]
- Andreescu, S., & Marty, J. L. (2006). Twenty years research in cholinesterase biosensors: from basic research to practical applications. Biomolecular engineering, 23(1), 1-15.
- Thomas, S. W., Joly, G. D., & Swager, T. M. (2007). Chemical sensors based on amplifying fluorescent conjugated polymers. Chemical reviews, 107(4), 1339-1386.
-
Costero, A. M., Gotor, R., & Parra, M. (2007). Chromogenic detection of nerve agent mimics. Chemical Communications, (21), 2164-2166. [Link]
- Nagarkar, S. S., Jo, H., & Kim, H. N. (2014). Chromogenic detection of nerve agent mimics.
-
Dhull, V., Gahlaut, A., Dilbaghi, N., & Hooda, V. (2013). Acetylcholinesterase biosensors for electrochemical detection of organophosphorus compounds: a review. Biochemistry research international, 2013. [Link]
- Songa, E. A., & Okonkwo, J. O. (2016). Recent approaches to improving selectivity and sensitivity of enzyme-based biosensors for organophosphorus pesticides: A review. Talanta, 155, 289-304.
- Singh, A., Balayan, S., Hooda, V., Sarin, R. K., & Chauhan, N. (2020). Nano-interface driven electrochemical sensor for pesticides detection based on the acetylcholinesterase enzyme inhibition. International journal of biological macromolecules, 164, 367-376.
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
Onyeaka, H., Miri, T., Obileke, K., et al. (2022). Organophosphate pesticide residues in environmental and biological matrices: Occurrence, distribution and potential remedial approaches. Environmental Science and Pollution Research, 29(54), 81291-81314. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of analytical procedures: text and methodology Q2 (R1).
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
-
Summary of the validation parameters for the developed method. ResearchGate. [Link]
-
A Guide to Analytical Method Validation. SCION Instruments. [Link]
- A systematic review of organophosphorus pesticides detection in biological matrices.
- Smith, D., & Lynam, K. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent Technologies.
- Kumar, P. P., & Pamuru, R. R. (2021). Detection of pesticides in environmental and food matrix: A review. Food Chemistry Advances, 1, 100007.
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A Senior Application Scientist's Guide to Carboxylesterase Substrates: A Comparative Analysis of Tris(p-nitrobenzyl) Phosphate and Commercially Available Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of enzyme kinetics and drug metabolism studies, the selection of an appropriate substrate is paramount to generating robust and reproducible data. This guide provides a comprehensive comparative analysis of Tris(p-nitrobenzyl) Phosphate (TNPB), a chromogenic substrate, with a range of commercially available alternatives for monitoring carboxylesterase (CES) activity. As Senior Application Scientists, we aim to equip you with the technical insights and practical guidance necessary to make informed decisions for your specific research needs.
Introduction to Carboxylesterases and the Role of Reporter Substrates
Carboxylesterases (CES) are a superfamily of serine hydrolases crucial for the metabolism of a vast array of endogenous lipids and xenobiotics, including a significant number of therapeutic drugs.[1][2][3][4][5] These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, playing a pivotal role in drug activation, detoxification, and overall pharmacokinetics.[2][6] The two major isoforms in humans, CES1 and CES2, exhibit distinct substrate specificities and tissue distribution, making the characterization of their activity essential in drug discovery and development.[1][2][3]
To elucidate the activity and substrate specificity of these enzymes, researchers rely on reporter substrates that, upon enzymatic cleavage, produce a detectable signal. The ideal substrate should exhibit high sensitivity, specificity, and favorable kinetic properties. This guide will delve into the performance of this compound and compare it with other widely used chromogenic and fluorogenic substrates.
Mechanism of Action: The Hydrolysis of Ester Substrates
The fundamental principle behind the use of these substrates lies in the enzymatic hydrolysis of an ester bond by a carboxylesterase. This reaction yields a carboxylic acid and an alcohol. In the case of chromogenic and fluorogenic substrates, the alcohol moiety is a reporter molecule that is either colored or fluorescent, allowing for the quantification of enzyme activity.
Figure 1: Generalized workflow of carboxylesterase-mediated hydrolysis of a reporter substrate.
Comparative Analysis of Carboxylesterase Substrates
The selection of a substrate is often a trade-off between sensitivity, cost, and the specific requirements of the assay. Below is a comparative overview of TNPB and its alternatives.
Chromogenic Substrates
Chromogenic substrates are widely used due to their cost-effectiveness and the simplicity of detection using standard spectrophotometers.
-
This compound (TNPB): TNPB is a chromogenic substrate that, upon hydrolysis, releases p-nitrobenzyl alcohol, which can be detected spectrophotometrically. While less common in the literature than other p-nitrophenyl derivatives for carboxylesterase assays, its structural features may influence its interaction with the active site of different CES isoforms.
-
p-Nitrophenyl Esters (pNPA, pNPP, etc.): This class of compounds, including p-nitrophenyl acetate (pNPA) and p-nitrophenyl phosphate (pNPP), are the most common chromogenic substrates for esterases and phosphatases.[7][8][9] Hydrolysis releases the p-nitrophenolate ion, which has a distinct yellow color with an absorbance maximum at 405 nm.[7] The length of the acyl chain in p-nitrophenyl esters can significantly influence their affinity and turnover rate by different CES isoforms.[7]
-
Naphthyl Esters: Substrates like α-naphthyl acetate and β-naphthyl acetate are also used in carboxylesterase assays.[10][11][12] The released naphthol can be detected colorimetrically, often after coupling with a diazonium salt to produce a colored azo dye.
-
Indoxyl Esters: These substrates, upon hydrolysis, release indoxyl, which in the presence of an oxidizing agent, dimerizes to form the intensely colored indigo dye.
Fluorogenic Substrates
Fluorogenic substrates offer significantly higher sensitivity compared to their chromogenic counterparts, making them ideal for high-throughput screening (HTS) and for detecting low levels of enzyme activity.[13][14][15]
-
Umbelliferone-based Substrates: 4-Methylumbelliferyl esters (e.g., 4-methylumbelliferyl acetate) are classic fluorogenic substrates.[16] Enzymatic cleavage releases the highly fluorescent 4-methylumbelliferone.
-
Resorufin-based Substrates: Resorufin esters are another class of fluorogenic substrates that yield the intensely red-fluorescent resorufin upon hydrolysis. However, it's important to note that Amplex Red, a common reagent for H2O2 detection, can be converted to resorufin by carboxylesterases in a peroxide-independent manner, which could be a source of interference.[17]
-
BODIPY-based Substrates: Boron-dipyrromethene (BODIPY) dyes offer tunable fluorescence properties and have been utilized to create specific probes for CES1.[18][19] These probes can be designed to have red-shifted excitation and emission spectra, minimizing autofluorescence from biological samples.
Performance Data: A Head-to-Head Comparison
The following table summarizes the kinetic parameters of various p-nitrophenyl ester substrates with human carboxylesterase 1 (CES1) and 2 (CES2). This data is crucial for selecting a substrate that is either specific for a particular isoform or a broad-spectrum substrate, depending on the research question.
| Substrate | Enzyme | Km (μM) | Vmax (nmol/min/mg) | kcat/Km (s⁻¹mM⁻¹) |
| p-Nitrophenyl Acetate | hCE1 | 822 ± 73 | 0.81 ± 0.02 | 3.8 ± 0.3 |
| hCE2 | 976 ± 60 | 4.17 ± 0.14 | 24 ± 1 | |
| p-Nitrophenyl Propionate | hCE1 | 249 ± 9 | 2.05 ± 0.03 | 32 ± 0.6 |
| hCE2 | 201 ± 18 | 9.3 ± 0.6 | 261 ± 7 | |
| p-Nitrophenyl Butyrate | hCE1 | 169 ± 8 | 1.65 ± 0.04 | 37 ± 1 |
| hCE2 | 117 ± 5 | 12.0 ± 0.4 | 580 ± 5 | |
| p-Nitrophenyl Valerate | hCE1 | 27 ± 2 | 1.1 ± 0.03 | 154 ± 9 |
| hCE2 | 57 ± 4 | 7.9 ± 0.2 | 778 ± 28 |
Data adapted from Imai et al. (2006). Drug Metabolism and Disposition, 34(10), 1734-1741.
Experimental Protocols: A Guide to Comparative Analysis
To ensure a robust and unbiased comparison of different substrates, a standardized experimental protocol is essential. The following protocols are designed to be adaptable for both chromogenic and fluorogenic substrates.
General Assay Principle
The assay measures the rate of increase in absorbance or fluorescence due to the enzymatic hydrolysis of the substrate. The initial velocity of the reaction is determined and used to calculate kinetic parameters.
Figure 2: A simplified workflow for a comparative enzyme substrate assay.
Protocol 1: Comparative Analysis of Chromogenic Substrates (e.g., TNPB, pNPA)
Objective: To determine and compare the kinetic parameters (Km and Vmax) of different chromogenic substrates for a specific carboxylesterase.
Materials:
-
Purified recombinant human CES1 or CES2
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Chromogenic substrates (TNPB, pNPA, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Enzyme Preparation: Dilute the stock solution of the carboxylesterase to the desired working concentration in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Substrate Preparation: Prepare a series of dilutions of each chromogenic substrate in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the diluted enzyme solution.
-
Include control wells containing buffer only (for blank subtraction) and wells with substrate but no enzyme (to measure non-enzymatic hydrolysis).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation: Initiate the reaction by adding a fixed volume of the substrate dilution to each well.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.
-
Protocol 2: Comparative Analysis of Fluorogenic Substrates (e.g., 4-Methylumbelliferyl Acetate)
Objective: To determine and compare the kinetic parameters of different fluorogenic substrates.
Materials:
-
Purified recombinant human CES1 or CES2
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Fluorogenic substrates dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate (to minimize light scatter)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Follow the same steps as in Protocol 1 for preparing the enzyme and substrate dilutions.
-
Assay Setup:
-
Set up the assay in a 96-well black microplate as described in Protocol 1.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore at regular intervals.
-
-
Data Analysis:
-
Generate a standard curve using the pure fluorophore (e.g., 4-methylumbelliferone) to convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
Calculate the initial reaction velocity (V₀) and determine the Km and Vmax as described in Protocol 1.
-
Conclusion and Recommendations
The choice of substrate for carboxylesterase activity assays is a critical decision that impacts the quality and interpretation of the experimental data. While This compound offers a chromogenic detection method, its performance characteristics relative to more established substrates are not well-documented in the scientific literature.
For general carboxylesterase activity screening, p-nitrophenyl esters like p-nitrophenyl acetate and p-nitrophenyl butyrate offer a cost-effective and reliable option, with a wealth of available kinetic data for comparison.[7] The choice of the acyl chain length can be tailored to investigate the specificity of different CES isoforms.
For applications requiring high sensitivity, such as high-throughput screening of inhibitors or analysis of samples with low enzyme concentrations, fluorogenic substrates are the superior choice. Umbelliferone-based and BODIPY-based substrates provide excellent sensitivity and, in the case of some BODIPY probes, enhanced specificity for CES1.[16][18][19][20]
Ultimately, the optimal substrate will depend on the specific experimental goals, the enzyme source, and the available instrumentation. We recommend that researchers carefully consider the advantages and disadvantages of each substrate class and, when possible, perform a preliminary comparative study using a small panel of substrates to identify the most suitable candidate for their research.
References
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Augustinsson, K. B. (1968). The use of naphthyl esters as substrates in esterase determinations. Biochimica et Biophysica Acta (BBA) - Enzymology, 159(1), 197–200. [Link]
- Dai, Z. R., Ge, G. B., Feng, L., Ning, J., Hu, L. H., & Jin, Q. (2017). [Design and development of fluorescent probe substrates for carboxylesterase 1 using BODIPY as the basic fluorophore]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 52(1), 58–65.
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G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved from [Link]
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Hatfield, M. J., Umans, R. A., Hyatt, J. L., Edwards, C. C., Wierdl, M., Tsurkan, L., Taylor, M. R., & Potter, P. M. (2016). Carboxylesterases: General detoxifying enzymes. Chemico-Biological Interactions, 259(Pt B), 327–331. [Link]
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Imai, T., Taketani, M., Shii, M., Hosokawa, M., & Chiba, K. (2006). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug Metabolism and Disposition, 34(10), 1734–1741. [Link]
-
Laizure, S. C., Parker, R. B., & Herring, V. L. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 34(3), 264–277. [Link]
-
Li, H., Wu, D., Zhang, Y., Wang, Y., Liu, Y., & Ge, G. (2021). Detection of Carboxylesterase 1 and Chlorpyrifos with ZIF-8 Metal-Organic Frameworks Using a Red Emission BODIPY-Based Probe. ACS Applied Materials & Interfaces, 13(7), 8427–8435. [Link]
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Lockridge, O. (2021). Human carboxylesterases and fluorescent probes to image their activity in live cells. RSC Medicinal Chemistry, 12(8), 1142–1158. [Link]
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Locker, D., & D'Ari, R. (2013). What is the value of Km (Michaelis-Menten constant) for the E.coli phosphatase, using p-nitrophenyl phosphate as the substrate? ResearchGate. Retrieved from [Link]
-
Morris, G. P., & Slavicek, J. M. (1996). alpha-Naphthyl butyrate carboxylesterase activity in human and rat nasal tissue. The Journal of Histochemistry and Cytochemistry, 44(7), 751–757. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. Retrieved from [Link]
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Pal, A., & Sarkar, A. K. (2018). Carboxylesterases: Sources, Characterization and Broader Applications. Journal of Bioprocessing & Biotechniques, 8(2). [Link]
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Qian, Y., Liu, Y., Wu, D., & Ge, G. (2021). Detection of Carboxylesterase 1 and Chlorpyrifos with ZIF-8 Metal–Organic Frameworks Using a Red Emission BODIPY-Based Probe. ACS Applied Materials & Interfaces, 13(7), 8427-8435. [Link]
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Rocha, M., Herst, P. M., & Berridge, M. V. (2013). Carboxylesterase converts Amplex red to resorufin: Implications for mitochondrial H2O2 release assays. Free Radical Biology and Medicine, 60, 189–196. [Link]
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Satoh, T., & Hosokawa, M. (2006). Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs. Journal of Pharmacokinetics and Pharmacodynamics, 33(4), 439–453. [Link]
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Shagufta, K., & Siddiqa, A. (2012). Partial Purification and Characterization of Intracellular Alkaline Phosphatase from Newly Isolated Strain of Bacillus subtilis KIBGE-HAS. Journal of Applied Pharmaceutical Science, 2(12), 127-132. [Link]
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Visnuvinayagam, S., et al. (2023). Comparison of Standard, Fluorogenic and Chromogenic Substrate Based Methods for Enumeration of Escherichia coli in Sasthamkotta Lake of Kerala, India. Fishery Technology, 60(3). [Link]
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Wadkins, R. M., Hyatt, J. L., Yoon, K. J., Morton, C. L., Lee, R. E., & Potter, P. M. (2005). Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. British Journal of Pharmacology, 144(8), 1045–1054. [Link]
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Wadkins, R. M., & Potter, P. M. (2004). Carboxylesterase inhibitors. Current Medicinal Chemistry, 11(5), 565–575. [Link]
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Wang, D., Zou, L., Jin, Q., & Ge, G. (2020). Screening of Specific Inhibitors for Human Carboxylesterases or Arylacetamide Deacetylase. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, December 1). para-Nitrophenylphosphate. Retrieved from [Link]
-
Yan, B., & Yang, D. (2020). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 12(48), 5846–5851. [Link]
-
Zhang, X., & Zheng, G. (2015). Nucleoside Ester Prodrug Substrate Specificity of Liver Carboxylesterase. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Chemistry, 10, 986603. [Link]
-
Zhao, W., & Chen, X. (2024). Enhanced stereodivergent evolution of carboxylesterase for efficient kinetic resolution of near-symmetric esters through machine learning. Nature Communications, 15(1), 1-13. [Link]
-
Zhu, W., & Song, P. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 19(12), 997–1008. [Link]
- Zou, L., et al. (2017). [Design and development of fluorescent probe substrates for carboxylesterase 1 using BODIPY as the basic fluorophore]. Yao Xue Xue Bao, 52(1), 58-65.
-
de Oliveira, D. B., & Meirelles, A. J. A. (2015). Kinetics of catalyzed hydrolysis of 4-methylumbelliferyl caprylate (MUCAP) salmonella reagent. ResearchGate. Retrieved from [Link]
-
Assay Genie. (n.d.). Human Carboxylesterase 1/CES1 PharmaGenie ELISA Kit (SBRS0410). Retrieved from [Link]
-
Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Retrieved from [Link]
-
Filo. (2025). Inorganic phosphate (Pi) and p nitrophenol, the products of the hydrolysi... Retrieved from [Link]
-
Kamal, A., et al. (2024). Studies on isolation, purification and inhibition of carboxylesterase from the midgut of fall armyworm (Spodoptera frugiperda). Journal of Entomology and Zoology Studies, 12(2), 108-115. [Link]
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- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tris(p-nitrobenzyl) Phosphate
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, in-depth procedural guidance for the proper disposal of Tris(p-nitrobenzyl) phosphate (CAS No. 66777-93-3), a compound utilized in various research applications. By elucidating the chemical principles that underpin these procedures, this document aims to foster a culture of safety and ensure the protection of both laboratory personnel and the environment.
Understanding the Compound: Chemical Profile and Hazard Analysis
This compound is an organophosphate ester containing nitrobenzyl functional groups. A thorough understanding of its chemical and physical properties is paramount for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 66777-93-3 | [1][2] |
| Molecular Formula | C21H18N3O10P | [1][2] |
| Molecular Weight | 503.36 g/mol | [1][2] |
| Appearance | White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data from suppliers and structurally similar compounds suggest that it should be handled with care. The presence of nitroaromatic groups and a phosphate ester core informs the potential hazards. Organophosphate compounds, as a class, can exhibit varying levels of toxicity, and nitroaromatic compounds can be reactive. Therefore, treating this compound with the appropriate precautions is crucial.
Core Directive: The Disposal Workflow
The primary and most recommended method for the disposal of this compound is incineration by a licensed chemical waste disposal facility . This method ensures the complete destruction of the compound, preventing its release into the environment.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Procedural Guidance: Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.
3.1. Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound or waste), ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents dermal absorption. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling larger quantities or in case of spills. | Minimizes inhalation of any dust or vapors. |
3.2. Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with this compound are considered chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips).
-
Contaminated PPE (gloves, weighing paper, etc.).
-
-
Segregate Waste: It is critical to segregate this compound waste from other waste streams. Do not mix with aqueous, halogenated, or other incompatible chemical wastes unless explicitly permitted by your institution's waste management plan.
3.3. Containerization and Labeling
-
Choose the Right Container:
-
For solid waste, use a clearly labeled, sealable, and durable container (e.g., a high-density polyethylene (HDPE) drum or a designated waste bag within a rigid container).
-
For liquid waste, use a compatible, leak-proof container with a secure screw cap.
-
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "66777-93-3"
-
Hazard pictograms (based on the known hazards of similar compounds, an exclamation mark for irritation and a dead tree/fish for environmental hazard would be prudent).
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
3.4. Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ventilation: The storage area must be well-ventilated.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Incompatible Materials: Do not store with incompatible materials, such as strong oxidizing agents.
3.5. Final Disposal
-
Licensed Waste Contractor: Arrange for the collection of the waste by a licensed and reputable hazardous waste disposal company.
-
Documentation: Ensure you receive and retain all necessary documentation, such as a hazardous waste manifest and a certificate of destruction, in accordance with local and national regulations.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.
-
Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Clean-up:
-
Wear appropriate PPE.
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Regulatory Context
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States. It is the responsibility of the generator of the waste to ensure compliance with all federal, state, and local regulations. Always consult your institution's EHS department for specific guidance.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide—from understanding the compound's properties to ensuring its final destruction via high-temperature incineration—researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer and more sustainable scientific community. Always prioritize safety and consult your institution's EHS professionals for guidance tailored to your specific circumstances.
References
-
Pharmaffiliates. this compound.[Link]
-
BIOFOUNT. this compound.[Link]
-
U.S. Environmental Protection Agency. Requirements for Pesticide Disposal.[Link]
-
U.S. Environmental Protection Agency. Label Review Manual - Chapter 13: Storage and Disposal.[Link]
Sources
Safeguarding Your Research: A Comprehensive Guide to Handling Tris(p-nitrobenzyl) Phosphate
An Essential Operational and Safety Manual for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the precise and safe handling of chemical reagents is paramount. Tris(p-nitrobenzyl) Phosphate, a compound utilized in specialized laboratory applications, requires a thorough understanding of its properties to ensure the safety of personnel and the integrity of experimental outcomes. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, including operational and disposal plans, moving beyond a simple checklist to offer a framework for a culture of safety and excellence in your laboratory.
Hazard Assessment and Causality: Understanding the Risks of this compound
Core Hazards:
-
Acute Toxicity: Based on analogous compounds, this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Nitroaromatic compounds, as a class, are known for their potential to cause systemic toxicity.
-
Skin and Eye Irritation: Direct contact with the powder or solutions can cause significant skin and eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust particles can lead to respiratory tract irritation.
The underlying causality for these hazards lies in the nitroaromatic functionality. These groups can interfere with biological processes, and their metabolism can lead to the formation of reactive intermediates. Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.
| Hazard Classification (Inferred) | GHS Hazard Statement (Inferred) | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves and clothing. Wash contaminated skin thoroughly. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear eye and face protection. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is not merely a procedural step but a scientifically informed decision to mitigate the identified hazards.
-
Hand Protection: Due to the presence of nitro-compounds, Butyl rubber gloves are highly recommended for their excellent resistance.[3] If Butyl gloves are not available, heavy-duty nitrile gloves (minimum 8 mil thickness) can provide short-term protection, but they should be changed immediately upon any sign of contamination or degradation. Always inspect gloves for any signs of damage before use.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. When there is a potential for splashing or aerosol generation, a full-face shield should be worn in conjunction with goggles.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.
-
Protective Clothing: A flame-resistant lab coat, buttoned completely, is required. Long pants and closed-toe shoes are mandatory in the laboratory at all times. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls should be worn.
Operational Plan: Step-by-Step Guidance for Safe Handling
The following protocols are designed to be self-validating systems, ensuring that each step minimizes exposure and maintains a safe working environment.
The primary risk during this procedure is the inhalation of airborne particles and contamination of surfaces.
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for weighing this compound.
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.
-
Assemble all necessary equipment (spatula, weighing paper/boat, tared container with a lid) within the fume hood before starting.
-
-
Weighing Procedure:
-
Don all required PPE.
-
Slowly and carefully transfer the desired amount of the solid from the stock bottle to the weighing paper or boat using a clean spatula. Avoid any sudden movements that could create dust.
-
Once the desired amount is weighed, carefully transfer it to a tared and labeled container with a secure lid.
-
Immediately cap the receiving container and the stock bottle.
-
-
Post-Weighing:
-
Wipe down the spatula with a damp cloth or paper towel (wetted with a suitable solvent like ethanol) and dispose of the cloth/towel as contaminated waste.
-
Carefully fold the weighing paper and dispose of it in the designated solid waste container.
-
Wipe down the work surface in the fume hood.
-
Remove gloves and wash hands thoroughly with soap and water.
-
The primary risks during this procedure are splashing and the generation of aerosols.
-
Preparation:
-
Perform all solution preparations within a certified chemical fume hood.
-
Ensure all glassware is clean and free of any defects.
-
-
Dissolution Procedure:
-
Add the weighed this compound to the solvent in a suitable flask.
-
If necessary, gently swirl or stir the solution to aid dissolution. Avoid vigorous shaking that could create aerosols.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Never heat with an open flame.
-
-
Post-Preparation:
-
Securely cap and label the solution with the chemical name, concentration, date, and your initials.
-
Clean all glassware and equipment thoroughly.
-
Dispose of all contaminated disposables in the appropriate waste stream.
-
Remove gloves and wash hands thoroughly.
-
Experimental Workflow: Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations. While phosphate esters are not always categorized as hazardous waste, the presence of nitroaromatic groups necessitates a cautious approach.[4]
Waste Segregation:
-
Solid Waste:
-
Contaminated disposables (gloves, weighing paper, absorbent pads, etc.) should be placed in a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Unused or excess solid this compound should be collected in a labeled, sealed container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a compatible, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
Caption: A decision-making flowchart for the proper segregation and disposal of waste.
References
-
OSHA Glove Selection Chart . Environmental Health and Safety, University of Wisconsin-Milwaukee. [Link]
-
Weighing Hazardous Powders in the Laboratory . Environment, Health & Safety, University of California, Berkeley. [Link]
-
Working Safely with Toxic Powders . Occupational Hygiene and Safety Division, Duke University. [Link]
-
This compound Product Page . Pharmaffiliates. [Link]
-
This compound Product Page . BIOFOUNT. [Link]
-
Best Practices for Laboratory Waste Management . ACTenviro. [Link]
-
Effective Laboratory Waste Management Tips . Environmental Marketing Services. [Link]
-
Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]
-
Management of Waste . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
Step-by-Step Guide to Better Laboratory Management Practices . Washington State Department of Ecology. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]
-
Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management . ACTenviro. [Link]
-
EHS-461, WEIGHING HAZARDOUS POWDERS . Emory University Environmental Health and Safety Office. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
